H-Pro-Val-OH
Description
Propriétés
Numéro CAS |
52899-09-9 |
|---|---|
Formule moléculaire |
C10H18N2O3 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |
Clé InChI |
AWJGUZSYVIVZGP-YUMQZZPRSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C1CCCN1 |
Autres numéros CAS |
52899-09-9 |
Description physique |
Solid |
Séquence |
PV |
Synonymes |
Pro-Val prolylvaline |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of H-Pro-Val-OH (Prolyl-Valine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Pro-Val-OH, chemically known as L-Prolyl-L-valine, is a dipeptide composed of the amino acids proline and valine.[1] Its unique structure, featuring the rigid pyrrolidine (B122466) ring of proline, imparts specific conformational properties that are of significant interest in various scientific domains.[1][2] This document provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental methodologies for their determination, and illustrates relevant chemical processes and conceptual relationships through structured diagrams. This guide is intended to serve as a technical resource for professionals in peptide chemistry, drug discovery, and biochemical research.
Core Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility and stability to its potential as a therapeutic agent or synthetic building block.[1]
| Property | Value | Source(s) |
| CAS Number | 52899-09-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₈N₂O₃ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 214.26 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Monoisotopic Mass | 214.13174244 Da | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- (for Val-Pro-OH·HCl) |
| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
| Topological Polar Surface Area | 83.6 Ų | --INVALID-LINK-- |
| Complexity | 265 | --INVALID-LINK-- |
Solubility and Partition Coefficient
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and distribution. A computed value, XLogP3-AA, is available for the isomeric dipeptide Val-Pro, which provides an estimation of its lipophilicity.
| Property | Value | Note |
| XLogP3-AA | -2.3 | Computed for Valine, indicating general hydrophilicity of its constituent amino acid.[4] |
Acidity and Basicity (pKa)
The pKa values of the ionizable groups in this compound—the N-terminal amine and the C-terminal carboxylic acid—are fundamental to its charge state at a given pH. These values dictate its solubility, receptor-binding interactions, and membrane permeability. While experimentally determined pKa values for this specific dipeptide are not cited in the provided search results, typical pKa values for the terminal groups of peptides can be approximated.
-
α-Carboxyl Group (COOH): Typically exhibits a pKa value in the range of 2 to 4 .
-
α-Amino Group (NH₃⁺): Typically exhibits a pKa value in the range of 9 to 11 .
Caption: Ionization states of this compound at different pH ranges.
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of this compound would follow established laboratory standards.
Melting Point Determination
The melting point is a key indicator of purity.
-
Methodology: A small, dry sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from which the sample first begins to melt to when it becomes completely liquid is recorded. For peptides, decomposition may be observed alongside melting.
Solubility Assessment
Determining aqueous solubility is crucial for biological applications.
-
Methodology (Equilibrium Shake-Flask Method): An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature. The suspension is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the dipeptide in the saturated filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
pKa Determination
Potentiometric titration is a standard method for determining acid dissociation constants.
-
Methodology (Potentiometric Titration): A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent system. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH meter as a function of the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve, corresponding to the half-equivalence points for the carboxyl and amino groups.
References
H-Pro-Val-OH CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for the dipeptide H-Pro-Val-OH, also known as L-prolyl-L-valine. This information is critical for researchers and professionals involved in proteomics, drug discovery, and development.
Physicochemical Data
The fundamental properties of this compound have been identified and are summarized in the table below for clear and easy reference.
| Parameter | Value | Reference |
| CAS Number | 52899-09-9 | [1][2][3] |
| Molecular Weight | 214.26 g/mol | [1][2][4] |
| Molecular Formula | C10H18N2O3 | [1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of the CAS number and molecular weight are standardized procedures. The CAS number is assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society. The molecular weight is determined using techniques such as mass spectrometry, which separates ions based on their mass-to-charge ratio.
Data Acquisition Workflow
The following diagram illustrates the logical workflow for identifying the physicochemical properties of this compound.
Figure 1: Workflow for retrieving this compound data.
References
H-Pro-Val-OH in Asymmetric Catalysis: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Pro-Val-OH has emerged as a highly effective organocatalyst for asymmetric carbon-carbon bond-forming reactions, most notably the aldol (B89426) reaction. Capitalizing on the principles of enamine catalysis pioneered by proline, this compound offers enhanced stereoselectivity and efficiency. This technical guide provides an in-depth exploration of the catalytic mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key mechanistic pathways. Understanding the nuanced role of the valine residue in concert with the proline core is critical for the rational design of next-generation catalysts and the development of stereoselective synthetic methodologies in pharmaceutical and chemical research.
Core Catalytic Principle: Enamine Catalysis
The catalytic activity of this compound is rooted in the established mechanism of enamine catalysis, a cornerstone of organocatalysis.[1] The proline moiety of the dipeptide is the primary actor in this process. The catalytic cycle can be broadly divided into three key stages:
-
Enamine Formation: The secondary amine of the proline residue reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This transformation effectively raises the HOMO of the carbonyl compound, making it a potent nucleophile.
-
Stereoselective C-C Bond Formation: The generated enamine attacks an electrophilic acceptor, typically an aldehyde. The stereochemical outcome of this step is directed by the chiral environment of the catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the desired aldol product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
The Crucial Role of the Valine Residue in Stereoselectivity
While the proline core facilitates the fundamental catalytic cycle, the valine residue plays a pivotal role in dictating the high enantioselectivity observed in this compound catalyzed reactions. The bulky isopropyl group of the valine side chain extends into the space around the catalytic center, creating a sterically demanding environment. This steric hindrance effectively shields one face of the enamine intermediate, compelling the electrophilic aldehyde to approach from the less hindered face. This directed approach is the primary determinant of the stereochemical outcome of the reaction.
Transition State Model
The stereoselectivity can be rationalized by considering the Zimmerman-Traxler-like transition state model. In this model, the enamine, the aldehyde, and the catalyst assemble into a chair-like six-membered ring transition state. The bulky isopropyl group of the valine residue preferentially occupies an equatorial position to minimize steric strain. This conformation orients the aldehyde in a specific manner, leading to the preferential formation of one enantiomer of the aldol product.
Quantitative Data Analysis
The efficacy of this compound and related dipeptide catalysts is demonstrated by the high yields and enantiomeric excesses (ee) achieved in asymmetric aldol reactions. The following tables summarize representative quantitative data from the literature for reactions catalyzed by proline-dipeptide systems, which are analogous to this compound catalysis.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with various Aldehydes Catalyzed by a Proline-Dipeptide Catalyst
| Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | 95 | 95:5 | 98 |
| 4-Chlorobenzaldehyde | 92 | 94:6 | 97 |
| Benzaldehyde | 88 | 92:8 | 95 |
| 2-Naphthaldehyde | 90 | 93:7 | 96 |
Data adapted from analogous proline-dipeptide catalyzed reactions.
Table 2: Asymmetric Aldol Reaction of Acetone with various Aldehydes Catalyzed by a Proline-Dipeptide Catalyst
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | 85 | 92 |
| 4-Bromobenzaldehyde | 82 | 90 |
| Benzaldehyde | 78 | 88 |
| Isovaleraldehyde | 75 | 85 |
Data adapted from analogous proline-dipeptide catalyzed reactions.
Experimental Protocols
The following provides a general experimental protocol for a typical asymmetric aldol reaction catalyzed by this compound. Researchers should note that optimal conditions (e.g., solvent, temperature, catalyst loading) may vary depending on the specific substrates used.
General Procedure for the Asymmetric Aldol Reaction
Materials:
-
This compound (catalyst)
-
Aldehyde (electrophile)
-
Ketone (nucleophile)
-
Anhydrous solvent (e.g., DMSO, DMF, CH3CN)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Quenching agent (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (typically 10-30 mol%).
-
Add the anhydrous solvent and stir until the catalyst is fully dissolved.
-
Add the ketone (typically 1.5-3 equivalents relative to the aldehyde).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1 equivalent) dropwise to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldol product.
-
Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., NMR, chiral HPLC).
Visualizing the Catalytic Cycle and Stereoselectivity
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the origin of stereoselectivity in this compound catalysis.
Caption: General catalytic cycle of this compound in an aldol reaction.
Caption: Model for stereoselectivity due to the valine residue.
Conclusion
This compound stands as a testament to the power of rational catalyst design in asymmetric organocatalysis. By appending a sterically demanding valine residue to the proven proline scaffold, a catalyst with enhanced stereodirecting capabilities has been realized. The mechanism, rooted in enamine catalysis, is finely tuned by the steric influence of the valine side chain, leading to high enantioselectivities in crucial carbon-carbon bond-forming reactions. The data and protocols presented herein provide a valuable resource for researchers seeking to leverage the catalytic prowess of this compound in the synthesis of complex chiral molecules, with significant implications for drug discovery and development. Further investigations into the subtle electronic and conformational effects of the dipeptide backbone will undoubtedly pave the way for even more sophisticated and efficient organocatalysts.
References
H-Pro-Val-OH Dipeptide: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Pro-Val-OH, composed of proline and valine, is a molecule of significant interest in the field of bioactive peptides. While direct research on this specific dipeptide is limited, the well-documented biological activities of its constituent amino acids and structurally similar peptides suggest a range of potential therapeutic applications. This technical guide consolidates the current understanding of proline- and valine-containing peptides, offering a comprehensive overview of their potential biological activities, including angiotensin-converting enzyme (ACE) inhibition, dipeptidyl peptidase-IV (DPP-IV) inhibition, antioxidant effects, and modulation of inflammatory and collagen synthesis pathways. This document provides detailed experimental protocols for investigating these activities and presents available quantitative data from related peptides to serve as a benchmark for future research. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the potential mechanisms of action of this compound.
Introduction
Dipeptides, the smallest class of peptides, have garnered increasing attention for their diverse biological activities and potential as therapeutic agents. Their small size often allows for better absorption and bioavailability compared to larger peptides and proteins. The unique structural properties of the amino acids proline and valine suggest that the this compound dipeptide may possess significant bioactivity. Proline's rigid ring structure can influence peptide conformation and resistance to enzymatic degradation, while valine's branched-chain hydrophobic nature can contribute to interactions with biological targets.
This guide explores the hypothetical and evidence-based biological activities of this compound, drawing on data from analogous peptides to provide a foundational resource for researchers.
Synthesis of this compound
The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methodologies. A critical consideration in the synthesis of proline-containing peptides is the potential for diketopiperazine (DKP) formation, which can lead to premature cleavage from the solid support and reduced yield.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Potential Biological Activities and Quantitative Data
Angiotensin-Converting Enzyme (ACE) Inhibition
Peptides containing proline and hydrophobic amino acids are known to be effective ACE inhibitors, suggesting a potential antihypertensive role for this compound. The tripeptide H-Val-Pro-Pro-OH, for instance, has demonstrated potent ACE inhibitory activity.[1][2][3]
| Peptide | Target | IC50 | Source |
| H-Val-Pro-Pro-OH | Angiotensin-Converting Enzyme (ACE) | 9 µM | [1][2][3] |
| This compound | Angiotensin-Converting Enzyme (ACE) | Data not available |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. Proline-containing peptides are recognized as potential DPP-IV inhibitors.
| Peptide | Target | IC50 | Source |
| Val-Pro-Val | Dipeptidyl Peptidase-IV (DPP-IV) | 20.2 µM | [4] |
| Val-Pro-Ile | Dipeptidyl Peptidase-IV (DPP-IV) | 22.2 µM | [4] |
| Ile-Pro-Ile | Dipeptidyl Peptidase-IV (DPP-IV) | 46.7 µM | [4] |
| This compound | Dipeptidyl Peptidase-IV (DPP-IV) | Data not available |
Antioxidant Activity
The antioxidant potential of peptides is attributed to their ability to scavenge free radicals and chelate metal ions. While specific data for this compound is lacking, various assays can be employed to determine its antioxidant capacity.
| Assay | Principle |
| DPPH Radical Scavenging | Measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical. |
| ABTS Radical Scavenging | Measures the ability of the peptide to scavenge the ABTS radical cation. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the peptide to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of the peptide to quench peroxyl radicals. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound.
ACE Inhibition Assay (Adapted from Cheung and Cushman, 1971)
This spectrophotometric assay measures the inhibition of ACE activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).
Caption: Workflow for the ACE Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of rabbit lung ACE in a suitable buffer.
-
Prepare a solution of HHL in borate buffer (pH 8.3).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add the this compound solution (or buffer for control) and the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid formed with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Reconstitute the residue in deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
DPP-IV Inhibition Assay
This is a fluorometric assay that measures the cleavage of the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) by DPP-IV.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of recombinant human DPP-IV in assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a stock solution of Gly-Pro-AMC in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the this compound solution (or buffer for control) and the DPP-IV solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Calculation:
-
The percentage of DPP-IV inhibition is calculated using the formula: % Inhibition = [(RFU_control - RFU_sample) / RFU_control] * 100
-
The IC50 value is determined from the dose-response curve.
-
Antioxidant Capacity Assay (DPPH Method)
This assay is based on the reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727).
-
Prepare serial dilutions of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound solution (or methanol for control).
-
Add the DPPH solution to all wells.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined from the dose-response curve.
-
Potential Signaling Pathways
The biological effects of bioactive peptides are often mediated through the modulation of intracellular signaling pathways. Based on the activities of related peptides, this compound may influence the following pathways.
Anti-inflammatory Effects via MAPK and NF-κB Pathways
Bioactive peptides have been shown to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] These pathways are central to the production of pro-inflammatory cytokines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H-Val-Pro-Pro-OH TFA | Angiotensin Receptor | 2828433-08-3 | Invivochem [invivochem.com]
- 5. Peptides Regulating Proliferative Activity and Inflammatory Pathways in the Monocyte/Macrophage THP-1 Cell Line [mdpi.com]
The Dipeptide H-Pro-Val-OH: A Technical Overview of Potential Biochemical Applications
Disclaimer: Publicly available scientific literature specifically detailing the biochemical applications, signaling pathways, and in-depth experimental protocols for the dipeptide H-Pro-Val-OH is limited. Much of the existing research focuses on related proline-containing peptides. This guide synthesizes the available information on this compound and draws comparative insights from structurally similar, well-researched peptides to illuminate its potential applications for researchers, scientists, and drug development professionals.
Introduction to this compound
The dipeptide this compound, also known as prolyl-valine, is a small peptide molecule composed of two amino acids, proline and valine, linked by a peptide bond. Its structure, featuring the rigid pyrrolidine (B122466) ring of proline, imparts unique conformational properties that can influence its biological activity and stability.[1] While specific research on this compound is not abundant, its constituent amino acids and structural motifs are prevalent in a variety of bioactive peptides, suggesting its potential as a modulator of physiological processes and as a building block in drug design.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| CAS Number | 52899-09-9 | - |
| Storage Conditions | ≤-4°C | [1] |
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of structurally related peptides, this compound may have potential applications in several therapeutic areas. Proline-rich peptides are known to be involved in a variety of biological functions, including acting as antimicrobial agents and playing a role in cell signaling.[2]
Enzyme Inhibition
A significant area of research for proline-containing peptides is their role as enzyme inhibitors. For instance, the tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) are well-documented inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[3][4][5] Another related area is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.
A study on synthetic tripeptides with the sequence Val-Pro-Xaa (where Xaa is a variable amino acid) demonstrated significant DPP-IV inhibitory activity.[6] This suggests that the Pro-Val motif could be a key component for interacting with the active sites of certain enzymes.
Table 2: DPP-IV Inhibitory Activity of Val-Pro-Xaa Tripeptides
| Peptide | IC₅₀ (µM) | Kᵢ (M⁻¹) |
| VPV | 20.2 | 10.8 |
| VPI | 22.2 | 11.3 |
| IPI | 46.7 | 21.4 |
Data extracted from a study on synthetic tripeptide mixtures.[6]
Cell Signaling and Tissue Homeostasis
Recent research on the dipeptide prolyl-4-hydroxyproline (Pro-Hyp), which shares the N-terminal proline with this compound, has revealed its profound effects on cellular behavior, particularly in tendon cells.[7][8] Pro-Hyp was shown to promote cell proliferation, differentiation, and migration through the activation of specific signaling pathways.
The study on Pro-Hyp demonstrated its ability to upregulate extracellular signal-regulated kinase (ERK) phosphorylation and activate β1-integrin.[7][8] This suggests that proline-containing dipeptides can act as signaling molecules, influencing cellular processes critical for tissue repair and homeostasis. Given the structural similarity, it is plausible that this compound could modulate similar pathways in other cell types.
Experimental Protocols
Enzyme Inhibition Assay (Example: DPP-IV)
This protocol is adapted from a study on DPP-IV inhibitory peptides.[6]
Objective: To determine the in vitro inhibitory effect of this compound on DPP-IV activity.
Materials:
-
Human recombinant DPP-IV
-
Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)
-
Inhibitor: this compound
-
Assay buffer: Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of human recombinant DPP-IV in Tris-HCl buffer.
-
Prepare various concentrations of this compound in the assay buffer.
-
In a 96-well plate, add the DPP-IV solution to wells containing either the assay buffer (control) or different concentrations of this compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate Gly-Pro-pNA to all wells.
-
Measure the absorbance at 405 nm at regular intervals for 30 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the DPP-IV activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.
Diagram 1: General Workflow for Enzyme Inhibition Assay
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
H-Pro-Val-OH: A Putative Substrate for Fibroblast Enzymes and Its Implications in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblasts are critical regulators of extracellular matrix (ECM) homeostasis, tissue repair, and pathological processes such as fibrosis and tumor progression. The surface of activated fibroblasts expresses a unique repertoire of enzymes capable of modifying the extracellular environment and processing bioactive peptides. Among these are Dipeptidyl Peptidase-4 (DPP4) and Fibroblast Activation Protein (FAP), two highly homologous serine proteases that exhibit post-proline cleaving activity. Understanding the substrate specificity and downstream consequences of these enzymes is paramount for developing targeted therapeutics. This technical guide explores the potential of the dipeptide H-Pro-Val-OH as a substrate for these key fibroblast enzymes, detailing the enzymatic kinetics, relevant signaling pathways, and comprehensive experimental protocols for its characterization.
Fibroblast Enzymes: DPP4 and FAP
Dipeptidyl Peptidase-4 (DPP4) , also known as CD26, is a transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase. It cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides and is involved in a wide array of physiological processes, including glucose metabolism and immune regulation.[1] On fibroblasts, DPP4 expression is linked to an activated, pro-fibrotic phenotype, promoting proliferation, migration, and collagen production.
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is highly upregulated on activated stromal fibroblasts in sites of tissue remodeling, such as tumors, wounds, and fibrotic lesions.[2][3] FAP is unique within the DPP family as it possesses both N-terminal dipeptidyl peptidase (exopeptidase) activity and endopeptidase activity, the latter of which preferentially cleaves after Gly-Pro sequences within proteins like denatured collagen.[2][4][5]
This compound as a Putative Substrate
The structure of this compound, containing a penultimate proline residue, makes it a strong candidate for cleavage by both DPP4 and FAP.
-
For DPP4: The enzyme prefers proline or alanine (B10760859) at the P1 position (the second amino acid from the N-terminus). While this is the primary specificity, substrates with other residues, including valine, can still be cleaved, often at a slower rate.[6] The degradation of Val-Pro containing tripeptides by DPP4 has been documented, supporting its capacity to process this sequence.[7]
-
For FAP: The exopeptidase activity of FAP also targets peptides with a penultimate proline.[2] Studies using dipeptide libraries have shown that FAP prefers Ile, Pro, or Arg at the P2 position (the N-terminal amino acid), suggesting that Val, another branched-chain amino acid, is an acceptable residue.[8] Furthermore, FAP has been shown to act as an aminodipeptidase on a protein that commences with a Val-Pro sequence, providing direct evidence for its ability to cleave the Pro-Val dipeptide.[4]
Quantitative Data: Enzyme Kinetics
Direct kinetic parameters (Km, Vmax) for this compound with fibroblast enzymes are not extensively documented in the current literature. However, data from studies using structurally similar substrates provide a strong basis for estimating the potential interaction. The following tables summarize relevant kinetic and inhibition constants for DPP4 and FAP with various proline-containing substrates.
Table 1: Kinetic and Inhibition Constants for Dipeptidyl Peptidase-4 (DPP4)
| Substrate/Inhibitor | Enzyme Source | Km (µM) | Vmax (nmol/min) | kcat/Km (M-1s-1) | IC50 (µM) | Ki (µM) | Reference(s) |
| Gly-Pro-AMC | Porcine Serum | 4.578 | 90.84 | - | - | - | [9] |
| Gly-Pro-AMC | Human Recombinant | 17.4 | - | - | - | - | [10] |
| Gly-Pro-pNA | Human Recombinant | 691.9 | - | - | - | - | [11] |
| Val-Pro-Val | Human Recombinant | - | - | - | 20.2 | 10.8 | [7] |
| Val-Pro-Ile | Human Recombinant | - | - | - | 22.2 | 11.3 | [7] |
| Natural Peptides (e.g., GLP-1) | Human Recombinant | In µM range | - | High | - | - | [12] |
Table 2: Kinetic and Inhibition Constants for Fibroblast Activation Protein (FAP)
| Substrate/Inhibitor | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Ki (nM) | Reference(s) |
| Ala-Pro-AFC | Recombinant Human | - | - | - | - | [4] |
| Mca-ASGPAGPA-Dnp (Endopeptidase) | Recombinant Human | 36.1 | - | - | - | [4] |
| Ac-Gly-boroPro | Recombinant Human | - | - | - | 23 | [8] |
| Val-boroPro (PT-100) | Recombinant Murine | - | - | - | - | [13] |
Note: The data presented are for a variety of substrates and inhibitors. The kinetic parameters for this compound are expected to fall within a similar range but must be determined empirically using the protocols outlined below.
Signaling Pathways
The interaction of this compound with fibroblast enzymes can initiate signaling cascades through two primary mechanisms: enzyme-mediated signaling and product-mediated signaling.
DPP4-Mediated Signaling
Soluble DPP4 can activate fibroblasts independent of its enzymatic activity by binding to protease-activated receptor-2 (PAR2). This interaction triggers downstream signaling through NF-κB and SMAD pathways, leading to fibroblast activation and the expression of fibrotic proteins like α-SMA and collagen.[13][14]
Hypothetical Signaling by the Pro-Val Dipeptide Product
The enzymatic cleavage of this compound from a parent peptide would release the dipeptide this compound into the extracellular space. Studies on structurally similar dipeptides, such as prolyl-hydroxyproline (Pro-Hyp) and Pro-Arg, have shown that they can exert direct biological effects on fibroblasts. Pro-Hyp promotes fibroblast proliferation and chemotaxis through pathways involving β1-integrin and the phosphorylation of extracellular signal-regulated kinase (ERK).[15] Other collagen-derived peptides have been shown to signal via the NF-κB pathway.[16] It is therefore hypothesized that this compound could activate similar pro-proliferative and pro-survival pathways.
Experimental Protocols
To empirically validate this compound as a substrate and characterize its effects, the following experimental protocols are proposed.
Experimental Workflow Overview
Protocol 1: Kinetic Analysis of this compound Cleavage by DPP4 and FAP
This protocol uses a fluorogenic derivative of the substrate, H-Pro-Val-7-amino-4-methylcoumarin (H-Pro-Val-AMC), to measure enzyme activity. Cleavage of the amide bond between Valine and AMC releases the fluorescent AMC molecule.
Materials:
-
Recombinant Human DPP4 (e.g., R&D Systems, cat# 1180-SE)
-
Recombinant Human FAP (e.g., R&D Systems, cat# 3715-SE)
-
H-Pro-Val-AMC substrate (custom synthesis)
-
DPP4 Assay Buffer: 25 mM Tris pH 8.0, 140 mM NaCl, 1% BSA
-
FAP Assay Buffer: 100 mM Tris, 100 mM NaCl, pH 7.8
-
AMC Standard (1 mM stock in DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 450-460 nm)
Procedure:
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard in the respective assay buffer (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM).
-
Add 100 µL of each standard to wells in triplicate.
-
Read fluorescence to generate a standard curve for converting relative fluorescence units (RFU) to molar concentrations.
-
-
Prepare Substrate Solutions:
-
Prepare a 10 mM stock solution of H-Pro-Val-AMC in DMSO.
-
Create a series of 2X working concentrations (e.g., 0, 10, 20, 50, 100, 200, 400, 800 µM) by diluting the stock in the appropriate assay buffer.
-
-
Prepare Enzyme Solutions:
-
Reconstitute and dilute recombinant DPP4 and FAP in their respective assay buffers to a final working concentration (e.g., 2X concentration of 20 nM for FAP, 1 nM for DPP4 - requires optimization). Keep enzymes on ice.
-
-
Kinetic Assay:
-
Add 50 µL of each 2X substrate concentration to wells in triplicate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 2X enzyme solution to each well.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure fluorescence kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction for each substrate concentration from the linear portion of the kinetic curve (RFU/min).
-
Convert V0 from RFU/min to µmol/min using the AMC standard curve.
-
Plot the initial velocity (V0) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Protocol 2: Fibroblast Proliferation Assay
This protocol assesses the effect of the dipeptide product, this compound, on the proliferation of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs) (e.g., ATCC)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free DMEM
-
This compound dipeptide
-
Cell proliferation assay reagent (e.g., WST-1, MTT, or CyQUANT)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture HDFs to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
Gently aspirate the growth medium.
-
Wash the cells once with PBS.
-
Add 100 µL of serum-free DMEM to each well and incubate for 12-24 hours to synchronize the cells.
-
-
Dipeptide Treatment:
-
Prepare various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) in serum-free DMEM.
-
Aspirate the starvation medium and add 100 µL of the dipeptide solutions to the respective wells in triplicate. Include a positive control (e.g., 10% FBS) and a negative control (serum-free medium).
-
Incubate for 24, 48, and 72 hours.
-
-
Proliferation Measurement:
-
At each time point, add the proliferation reagent (e.g., 10 µL of WST-1) to each well.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the negative control (0 µM dipeptide) for each time point.
-
Plot the normalized cell proliferation against the dipeptide concentration and perform statistical analysis (e.g., ANOVA) to determine significant effects.
-
Conclusion
The dipeptide this compound represents a compelling candidate substrate for the fibroblast-associated enzymes DPP4 and FAP. Based on the known substrate specificities of these proteases, it is highly probable that this compound can be efficiently cleaved. The resulting dipeptide product may, in turn, act as a signaling molecule to modulate fibroblast behavior, including proliferation and matrix synthesis. The provided experimental protocols offer a robust framework for empirically determining the kinetic parameters of this interaction and elucidating its downstream cellular consequences. This line of investigation holds significant potential for advancing our understanding of fibroblast biology and could unveil novel targets for therapeutic intervention in fibrosis and cancer.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAP Assay Portfolio Service - Creative Biolabs [creative-biolabs.com]
- 4. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Pro-Arg, a novel dipeptide derived from protamine hydrolysate on H2O2-induced oxidative stress in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Marine Collagen Peptides Promote Cell Proliferation of NIH-3T3 Fibroblasts via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of H-Pro-Val-OH in peptide chemistry
An In-depth Technical Guide to H-Pro-Val-OH in Peptide Chemistry
Executive Summary: The dipeptide this compound (Prolyl-Valine) is a fundamental building block in the field of peptide chemistry, offering significant utility to researchers, scientists, and drug development professionals. Its unique structural properties, conferred by the rigid pyrrolidine (B122466) ring of proline and the bulky isopropyl side chain of valine, influence the conformation and stability of larger peptides. Beyond its role as a synthetic intermediate, this compound and related peptide sequences exhibit a range of biological activities, including enzymatic inhibition and antioxidant properties. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and diverse applications. It further details experimental methodologies for its characterization and explores potential mechanisms of action, including a discussion of plausible cell signaling pathways initiated by bioactive dipeptides.
Introduction
Peptides, short chains of amino acids linked by peptide bonds, are crucial molecules in biochemistry and pharmacology, acting as hormones, neurotransmitters, and therapeutic agents.[1] Dipeptides, the simplest members of this class, serve not only as foundational components for the synthesis of more complex polypeptides but also possess intrinsic biological activities.[2] this compound, with the sequence L-Prolyl-L-Valine, is a dipeptide of particular interest. The proline residue introduces a characteristic kink in the peptide backbone, limiting conformational flexibility, while the valine residue provides hydrophobicity.[3] These features make it a valuable tool in designing peptides with specific secondary structures and enhanced stability. This document serves as a technical resource, consolidating key data and protocols related to this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 3-methyl-2-(pyrrolidine-2-carbonylamino)butanoic acid | [3] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [3] |
| Molecular Weight | 214.26 g/mol | [3] |
| CAS Number | 52899-09-9 | - |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C1CCCN1 | [3] |
| XLogP3 (Computed) | -2.9 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Appearance | White powder | - |
| Solubility | Soluble in water | - |
Synthesis and Purification
This compound is typically synthesized using Solid-Phase Peptide Synthesis (SPPS), most commonly employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][4] This method involves building the peptide chain on an insoluble polymer resin support, which simplifies the purification process at each step by allowing reagents to be washed away.[5]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for the Fmoc-based SPPS of this compound is illustrated below. The synthesis can begin with a pre-loaded Fmoc-Val-Wang resin or by first coupling Fmoc-Val-OH to a suitable resin like Wang resin, which yields a C-terminal carboxylic acid upon cleavage.[4]
Caption: General workflow for the Solid-Phase Peptide Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard Fmoc-SPPS procedures.[4][6][7]
-
Resin Preparation: Swell Fmoc-L-Val-Wang resin (1.0 g, ~0.5 mmol/g substitution) in N,N-Dimethylformamide (DMF, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (Valine): Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes. Drain and repeat once for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove all traces of piperidine.
-
Coupling (Proline):
-
In a separate vessel, dissolve Fmoc-L-Pro-OH (3 equivalents, 1.5 mmol), HBTU (2.9 eq, 1.45 mmol), and HOBt (3 eq, 1.5 mmol) in DMF (5 mL).
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents, 3.0 mmol) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the washed resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents.
-
Final Fmoc Deprotection (Proline): Repeat step 2 to remove the N-terminal Fmoc group from the proline residue.
-
Final Washing: Repeat step 3. After the final DCM wash, wash with methanol (B129727) (3 x 10 mL) and dry the peptide-resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) (10 mL).
-
Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (50 mL).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
-
Purification: Dry the crude peptide pellet. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.[8]
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a white, fluffy powder.
Role and Applications in Peptide Chemistry
This compound is a versatile dipeptide with roles spanning organic synthesis, biochemical research, and as a precursor in drug development.[9]
Caption: Key roles and applications of the this compound dipeptide.
-
Peptide Synthesis Building Block: Its primary role is as a dipeptide synthon. Incorporating the Pro-Val motif into a growing peptide chain is crucial for creating specific secondary structures and enhancing resistance to enzymatic degradation.[9]
-
Pharmaceutical Development: It serves as an intermediate in the synthesis of peptide-based therapeutics.[9] Peptides containing the Val-Pro sequence, such as Val-Pro-Pro, have been investigated as inhibitors of the Angiotensin-Converting Enzyme (ACE), highlighting the potential of this motif in cardiovascular drug discovery.[10]
-
Enzyme Substrate: this compound can act as a substrate for enzymes like prolinase, making it a useful tool for studying enzyme kinetics and activity.[11]
-
Organocatalysis: The proline moiety allows this compound to function as a deprotonated dipeptide catalyst in certain organic reactions, such as the Michael addition of acetone (B3395972) to trans-β-nitrostyrene.[11]
Biological Activity and Proposed Signaling Mechanisms
While this compound itself is primarily a synthetic building block, peptides containing the Pro-Val sequence have demonstrated various biological activities. These include antioxidant and free-radical scavenging properties.[12] Furthermore, related di- and tripeptides are known to exert physiological effects through specific molecular pathways.
For instance, the tripeptides Ile-Pro-Pro and Val-Pro-Pro have been shown to reduce blood pressure in spontaneously hypertensive rats by modulating autonomic neurotransmission via the afferent vagus nerve.[10] A more direct cellular mechanism has been elucidated for the dipeptide Pro-Gly, which promotes the expression and secretion of Insulin-like Growth Factor 1 (IGF-1).[13] This action is mediated by the peptide transporter 1 (PepT1) and subsequent activation of the intracellular JAK2/STAT5 signaling pathway.[13]
Given this precedent, it is plausible that if this compound or similar bioactive dipeptides were to exert direct cellular effects, they might follow a comparable pathway. A proposed general mechanism is illustrated below.
Caption: Proposed signaling pathway for a bioactive dipeptide, based on the PepT1-JAK2/STAT5 mechanism.[13]
Experimental Protocols and Characterization
Accurate characterization is critical to confirm the identity and purity of synthesized this compound. The primary methods are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Characterization by Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₀H₁₈N₂O₃ is m/z 215.139. Tandem MS (MS/MS) provides structural information through fragmentation analysis.
Protocol:
-
Dissolve a small sample of purified peptide in a 50:50 acetonitrile/water solution with 0.1% formic acid.
-
Infuse the sample into an ESI-MS instrument.
-
Acquire a full scan spectrum in positive ion mode to identify the precursor ion [M+H]⁺.
-
Select the precursor ion (m/z 215.1) for collision-induced dissociation (CID).
-
Acquire the MS/MS spectrum to observe the fragment ions.
Table 2: Expected MS/MS Fragmentation of [Pro-Val+H]⁺ [3]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Identity |
|---|---|---|
| 215.14 | 197.13 | [M+H - H₂O]⁺ |
| 215.14 | 169.13 | Loss of H₂O and CO from Val |
| 215.14 | 70.06 | Proline immonium ion |
The proline immonium ion at m/z 70.06 is a highly characteristic fragment for proline-containing peptides.
Characterization by NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom, confirming the peptide's structure and conformation.[11]
Protocol:
-
Dissolve 1-2 mg of the peptide in 0.5 mL of a suitable solvent (e.g., D₂O or 90% H₂O/10% D₂O).
-
Acquire a 1D ¹H NMR spectrum to observe the proton signals.
-
Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign protons to specific amino acid spin systems.
-
Acquire ¹³C NMR or a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign carbon signals.
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in D₂O Note: These are approximate values based on typical dipeptide shifts and can vary with pH and solvent conditions.[11]
| Proton | Valine (Val) | Proline (Pro) |
| NH | ~8.0 | (N-acylated) |
| Hα | ~4.1 | ~4.4 |
| Hβ | ~2.1 | ~2.3, ~1.9 |
| Hγ | ~0.9 (2x CH₃) | ~2.0 |
| Hδ | - | ~3.6 |
Conclusion
This compound is a dipeptide of significant value in modern chemistry and biochemistry. Its well-defined physicochemical properties and the robust methodology for its synthesis via SPPS make it an accessible and reliable component for researchers. Its utility extends from a passive structural building block in the creation of complex peptides and potential therapeutics to an active participant as an organocatalyst and a tool for biochemical assays. While direct signaling roles for this compound are not yet defined, established pathways for similar dipeptides provide a compelling framework for future investigation into its potential bioactivity. The detailed protocols and data presented in this guide offer a practical resource for the synthesis, characterization, and application of this compound in a professional research setting.
References
- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pro-val | C10H18N2O3 | CID 142984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
H-Pro-Val-OH: A Technical Guide to a Fundamental Dipeptide Building Block
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide H-Pro-Val-OH, also known as L-Prolyl-L-valine. Due to its prevalence as a structural motif in larger bioactive peptides, the primary focus of this document is on its role as a crucial building block in peptide synthesis and drug discovery. While direct biological activity of the linear dipeptide is not extensively documented, this guide will also touch upon the known activities of its cyclic counterpart and related peptides to provide a complete contextual understanding.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery and characterization of its constituent amino acids, L-proline and L-valine, during the golden age of amino acid chemistry in the early 20th century.
-
L-Proline: First synthesized by Richard Willstätter in 1900, its name was later coined in 1904 by the Nobel laureate Emil Fischer, who recognized its prevalence in proteins and the cumbersomeness of its systematic name, α-pyrrolidinecarboxylic acid.[1]
-
L-Valine: Isolated in 1856 by Eugen Freiherr von Gorup-Besanez from the pancreas, it was not until 1906 that Emil Fischer elucidated its structure and suggested the name "valine," derived from valeric acid.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | L-Prolyl-L-valine | [2] |
| Synonyms | This compound, Pro-Val, Prolylvaline | [2] |
| CAS Number | 52899-09-9 | [3] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [3] |
| Molecular Weight | 214.26 g/mol | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The choice of method depends on the desired scale and purity.
Solution-Phase Synthesis
Solution-phase synthesis is often used for large-scale production of dipeptides. A general workflow is depicted below.
Experimental Protocol: Synthesis of N-CBZ-L-prolyl-L-valine (A Protected Precursor)
A detailed protocol for the synthesis of a protected form of this compound is as follows:
-
Reaction Setup: Combine L-Valine (30 mmol, 3.52 g) and triethylamine (B128534) (60 mmol, 8.36 mL) in 275 mL of a 1:1 dioxane-water mixture.
-
pH Adjustment: Add solid carbon dioxide pieces with stirring to achieve a pH of 8.5.
-
Coupling: Add N-CBZ-L-proline 4-nitrophenyl ester (30 mmol, 11.11 g) to the solution and stir at room temperature for 20 hours.
-
Acidification and Extraction: Acidify the clear yellow solution by gradual addition of 1N HCl. Concentrate the solution by rotary evaporation and dilute with ethyl acetate.
-
Washing: Separate the organic phase and wash it with water (5 times) and brine (2 times).
-
Drying and Crystallization: Dry the organic phase with MgSO₄ and evaporate the solvent to yield an oil. Crystallize the residue from hot ethyl acetate-hexane to obtain N-CBZ-L-prolyl-L-valine as a white solid.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the more common method for synthesizing longer peptides that may incorporate the this compound motif. The general principle involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Experimental Protocol for SPPS:
-
Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Val-OH) to the resin.
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound valine using a solution of piperidine (B6355638) in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Coupling of the Next Amino Acid: Add the next N-Fmoc-protected amino acid (Fmoc-Pro-OH) along with a coupling agent (e.g., HBTU) and a base (e.g., DIEA) to the resin. Allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin again to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: Once the desired peptide is assembled, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Activity and Applications
This compound is primarily recognized as a dipeptide building block for the synthesis of larger, biologically active peptides and peptidomimetics.[2] Its incorporation into a peptide sequence can impart specific conformational properties due to the rigid pyrrolidine (B122466) ring of the proline residue. This can be critical for achieving the desired three-dimensional structure for receptor binding or enzymatic activity.
While the linear dipeptide itself has limited reported biological activity, a study on the protozoan Tetrahymena demonstrated that pretreatment with Pro-Val induced a "negative imprinting" effect, which resulted in a decrease in the binding of a FITC-labeled version of the peptide.[4] This suggests a specific, albeit not fully characterized, cellular recognition and response to this dipeptide in this organism.[4]
It is crucial to distinguish this compound from related, yet structurally different, peptides that have well-documented biological activities.
| Peptide | Structure | Known Biological Activity | Reference(s) |
| This compound | Linear Dipeptide | Limited direct activity reported; primarily a synthetic building block.[2] Induces negative imprinting in Tetrahymena.[4] | |
| cyclo(L-Pro-L-Val) | Cyclic Dipeptide | Antibacterial activity against Gram-positive bacteria such as S. aureus and B. subtilis.[5] Also exhibits quorum sensing inhibition.[5] | |
| H-Val-Pro-Pro-OH | Linear Tripeptide | Inhibitor of Angiotensin I-Converting Enzyme (ACE) with an IC₅₀ of 9 µM.[6][7] It also demonstrates anti-hypertensive and anti-inflammatory properties and can enhance insulin (B600854) sensitivity.[6] |
The distinct biological profiles of these closely related peptides highlight the significant impact of sequence and structure (linear vs. cyclic) on function.
Signaling Pathways
Currently, there are no specific signaling pathways that have been definitively associated with the direct action of the linear dipeptide this compound. Research into the biological effects of small di- and tripeptides is an ongoing field. The biological activities of its constituent amino acids, however, are well-known.
-
L-Valine: As a branched-chain amino acid (BCAA), L-valine is involved in stimulating the central nervous system and is crucial for muscle metabolism and growth.[8] BCAAs are known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[9]
-
L-Proline: Proline metabolism is integral to collagen synthesis, cellular bioenergetics, and redox signaling. It plays a multifaceted role in cell behavior, including proliferation and stress response.
The potential interplay of these activities when combined in a dipeptide is an area for future research. A hypothetical signaling interaction is conceptualized below, based on the known roles of its constituent amino acids and the transport of dipeptides.
Conclusion
This compound is a fundamental dipeptide with a rich historical context rooted in the foundational discoveries of amino acid chemistry. While it does not possess widely reported intrinsic biological activity, its significance lies in its role as a versatile and crucial building block in the fields of peptide synthesis and medicinal chemistry. The unique conformational constraints imposed by the proline residue make the Pro-Val motif a key component in the design of novel therapeutics, particularly in oncology and neurology. Understanding its synthesis and physicochemical properties is essential for any researcher working on the development of peptide-based drugs and probes. Future investigations may yet uncover novel biological roles for this simple dipeptide, but its primary and current value remains firmly in its utility as a synthetic intermediate.
References
- 1. chemtymology.co.uk [chemtymology.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Imprinting effects of proline containing dipeptides (proline-glycine, proline-leucine, proline-valine and their retro variants) in tetrahymena. Evolutionary conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]
- 9. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Occurrence of Prolyl-Valine Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-valine dipeptides, existing in both linear (Pro-Val) and cyclic (cyclo[Pro-Val]) forms, are naturally occurring small peptides that have garnered significant scientific interest due to their diverse biological activities. These activities range from antimicrobial and anti-inflammatory to roles in cell-to-cell communication. This technical guide provides a comprehensive overview of the natural occurrence of prolyl-valine dipeptides, detailing their presence in various sources, methods for their quantification, and their involvement in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Occurrence of Prolyl-Valine Dipeptides
Prolyl-valine dipeptides, particularly in their cyclic form as 2,5-diketopiperazines (DKPs), are widespread in nature. They are synthesized by a variety of organisms, including bacteria, fungi, plants, and animals, and are also found in processed foods.[1][2] The biosynthesis of these cyclodipeptides is primarily catalyzed by two families of enzymes: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs).[3]
Microbial Sources
Microorganisms are a prolific source of cyclodipeptides, including cyclo(prolyl-valine). These compounds are often produced as secondary metabolites and can play a role in microbial communication and defense.
-
Bacteria: Various bacterial species have been identified as producers of cyclo(prolyl-valine). For instance, it has been isolated from marine bacteria and strains of Bacillus. These molecules can be involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression.[4]
-
Fungi: Fungi are also known to produce a diverse array of cyclodipeptides. While specific quantitative data for cyclo(prolyl-valine) is not abundant in the reviewed literature, the general presence of proline-containing DKPs in fungal fermentations is well-documented.
Food Sources
Prolyl-valine dipeptides can be found in a variety of food products, especially those that have undergone fermentation or heating processes.
-
Fermented Foods: Cheeses are a notable source of these dipeptides. The ripening process, which involves the breakdown of proteins by microbial and endogenous enzymes, leads to the formation of various small peptides and cyclodipeptides.[5] While direct quantitative data for cyclo(prolyl-valine) in specific cheese types is limited in the available literature, studies on related proline-containing peptides like Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) in Swiss cheese varieties show concentrations ranging from 19.1 mg/kg to 182.2 mg/kg.[6]
-
Heated Foods: The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food, can also lead to the formation of cyclodipeptides.
Endogenous Occurrence in Mammals
Proline-containing dipeptides are also found endogenously in mammals, where they can play physiological roles. For instance, studies have shown that certain dipeptides can cross the blood-brain barrier.[7][8] Research on the influx of dipeptides into the rat brain has provided quantitative data on the uptake of related compounds, suggesting potential neurological roles.[9][10][11][12][13]
Quantitative Data on Prolyl-Valine Dipeptides
While the qualitative presence of prolyl-valine dipeptides is well-established, comprehensive quantitative data across various natural sources remains an area of active research. The following tables summarize the available quantitative information for prolyl-valine and related proline-containing peptides.
| Source Category | Specific Source | Compound | Concentration | Reference |
| Fermented Foods | Swiss Appenzeller 1/4 fat cheese | Val-Pro-Pro (VPP) | 182.2 mg/kg (average) | [6] |
| Swiss L'Etivaz à rebibes cheese | Val-Pro-Pro (VPP) | 19.1 mg/kg (average) | [6] | |
| Microorganisms | Staphylococcus aureus | Cyclo(Pro-Val) | MIC: 256 µg/mL | [14] |
| Bacillus subtilis | Cyclo(Pro-Val) | MIC: 0.8 g/L | [15] |
MIC: Minimum Inhibitory Concentration, which represents the lowest concentration of a substance that prevents visible growth of a bacterium.
Experimental Protocols
The accurate quantification of prolyl-valine dipeptides from complex matrices requires robust extraction and analytical methods. The following sections detail common experimental protocols.
Extraction of Cyclodipeptides from Microbial Cultures
This protocol describes a general method for the extraction of cyclo(prolyl-valine) from bacterial or fungal cultures.[2]
Materials:
-
Microbial culture broth
-
Centrifuge
-
Separating funnel or centrifuge tubes
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
0.22 µm syringe filter
-
UPLC vials
Procedure:
-
Cell Separation: Centrifuge the microbial culture broth at 8,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the cell-free supernatant into a clean vessel.
-
Liquid-Liquid Extraction:
-
Transfer a known volume of the supernatant (e.g., 50 mL) to a separating funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2 minutes and allow the phases to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
-
-
Drying and Evaporation:
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature below 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of prolyl-valine dipeptides.[1][16]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for cyclo(prolyl-valine) and a suitable internal standard (e.g., a stable isotope-labeled analog) are monitored.
-
Precursor Ion (m/z) for Cyclo(Pro-Val): 197.1
-
Product Ions (m/z) for Cyclo(Pro-Val): Characteristic fragment ions (e.g., 70.1, 98.1). These transitions should be optimized on the specific instrument used.
-
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of cyclo(prolyl-valine) in the samples is then determined from this curve.
Signaling Pathways and Biological Activities
Prolyl-valine dipeptides, particularly cyclo(prolyl-valine), have been shown to modulate key cellular signaling pathways, contributing to their observed biological effects.
Inhibition of the NF-κB Signaling Pathway
Cyclo(prolyl-valine) has demonstrated anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[12][17] Cyclo(prolyl-valine) has been shown to inhibit the phosphorylation of IKKα/β and IκBα, thereby preventing NF-κB activation.[16]
Modulation of Bacterial Quorum Sensing
Cyclodipeptides, including cyclo(prolyl-valine), play a role in bacterial quorum sensing (QS), a cell-density dependent communication system that regulates virulence and biofilm formation.[18][19][20][21] In Gram-negative bacteria, QS is often mediated by N-acyl homoserine lactone (AHL) signaling molecules. These AHLs bind to LuxR-type transcriptional regulators, leading to the expression of target genes. Cyclo(prolyl-valine) has been shown to interfere with this process, potentially by competing with AHLs for binding to the LuxR receptor, thereby acting as a quorum sensing inhibitor.[4]
Conclusion
Prolyl-valine dipeptides, particularly in their cyclic form, are naturally occurring compounds with a broad distribution across microbial, food, and mammalian systems. Their biological activities, including anti-inflammatory and quorum sensing modulatory effects, make them promising candidates for further investigation in drug development and food science. This technical guide has provided a summary of their natural occurrence, quantitative data, detailed experimental protocols for their analysis, and an overview of their involvement in key signaling pathways. Further research is warranted to expand the quantitative database of these compounds in various natural sources and to fully elucidate their mechanisms of action and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ira.agroscope.ch [ira.agroscope.ch]
- 4. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Changes in prolyl endopeptidase during maturation of rat brain and hydrolysis of substance P by the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of prolyl endopeptidase activities in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Variable distribution, in four rat brain areas, of the three natural forms of peptide histidine isoleucinamide: PHI(1-27)NH2, PHI-Gly, and PHV (1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. phytojournal.com [phytojournal.com]
- 16. benchchem.com [benchchem.com]
- 17. Bacterial peptide transporters: Messengers of nutrition to virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. healthbiotechpharm.org [healthbiotechpharm.org]
- 20. scispace.com [scispace.com]
- 21. Targeting Peptide-Based Quorum Sensing Systems for the Treatment of Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of H-Pro-Val-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the dipeptide H-Pro-Val-OH. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics. The information herein serves as a valuable reference for the identification, characterization, and quality control of this dipeptide in research and development settings.
Molecular Structure
This compound, also known as Prolyl-Valine, is a dipeptide composed of the amino acids Proline and Valine linked by a peptide bond.
Chemical Structure:
Molecular Formula: C₁₀H₁₈N₂O₃
Molecular Weight: 214.26 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on established chemical shift models and can be used as a guide for interpreting experimental spectra.
The predicted ¹H NMR chemical shifts are summarized in the table below. The values are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Proline-α-CH | 4.3 - 4.5 | Doublet of Doublets (dd) | ~8, ~4 |
| Valine-α-CH | 4.1 - 4.3 | Doublet (d) | ~5 |
| Proline-δ-CH₂ | 3.2 - 3.4 | Multiplet (m) | - |
| Valine-β-CH | 2.1 - 2.3 | Multiplet (m) | - |
| Proline-β-CH₂ | 1.9 - 2.1 | Multiplet (m) | - |
| Proline-γ-CH₂ | 1.8 - 2.0 | Multiplet (m) | - |
| Valine-γ-CH₃ | 0.9 - 1.1 | Doublet (d) | ~7 |
| Valine-γ'-CH₃ | 0.9 - 1.1 | Doublet (d) | ~7 |
| Amine-NH₂ | 8.0 - 8.5 | Broad Singlet (br s) | - |
| Amide-NH | 7.5 - 8.0 | Doublet (d) | ~8 |
| Carboxyl-OH | 10.0 - 12.0 | Broad Singlet (br s) | - |
The predicted ¹³C NMR chemical shifts are provided below, referenced to TMS at 0 ppm.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Proline-C=O (Amide) | 172 - 175 |
| Valine-C=O (Carboxyl) | 175 - 178 |
| Proline-α-CH | 59 - 62 |
| Valine-α-CH | 58 - 61 |
| Proline-δ-CH₂ | 46 - 49 |
| Valine-β-CH | 30 - 33 |
| Proline-β-CH₂ | 29 - 32 |
| Proline-γ-CH₂ | 24 - 27 |
| Valine-γ-CH₃ | 18 - 20 |
| Valine-γ'-CH₃ | 17 - 19 |
A general protocol for acquiring NMR spectra of a dipeptide like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH₂, -COOH, -NH).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-90 degree pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
A larger number of scans is generally required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic IR absorption bands for this compound are listed below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| N-H (Amine & Amide) | Stretching | 3200 - 3500 | Medium, Broad |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| C=O (Amide I) | Stretching | 1630 - 1680 | Strong |
| N-H (Amide II) | Bending | 1510 - 1570 | Medium |
| C-N | Stretching | 1000 - 1350 | Medium |
| O-H | Bending | 1395 - 1440 | Medium |
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) is a common and suitable ionization method.
| Ion | Formula | Expected m/z |
| Molecular Ion [M+H]⁺ | [C₁₀H₁₉N₂O₃]⁺ | 215.14 |
| Sodium Adduct [M+Na]⁺ | [C₁₀H₁₈N₂O₃Na]⁺ | 237.12 |
| Potassium Adduct [M+K]⁺ | [C₁₀H₁₈N₂O₃K]⁺ | 253.10 |
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. The most common fragmentation occurs at the peptide bond, leading to the formation of b- and y-ions.
-
b-ions: Contain the N-terminus.
-
b₁ ion (Pro): m/z 98.06
-
-
y-ions: Contain the C-terminus.
-
y₁ ion (Val): m/z 118.09
-
Other potential fragmentations include the loss of water (-18 Da) or ammonia (B1221849) (-17 Da) from the molecular ion or fragment ions.
-
Sample Preparation: Dissolve a small amount of the dipeptide in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and other adducts.
-
For structural confirmation, perform MS/MS analysis by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions, which can be used to confirm the amino acid sequence.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a dipeptide such as this compound.
Theoretical Conformational Analysis of the Dipeptide H-Pro-Val-OH: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the conformational analysis of the dipeptide H-Pro-Val-OH. The unique structural constraints imposed by the proline residue, combined with the steric bulk of the valine side chain, result in a complex and fascinating conformational landscape. This document is intended for researchers, scientists, and drug development professionals engaged in peptide and peptidomimetic research. It details the key theoretical approaches, experimental protocols for validation, and data presentation standards for such studies.
Introduction
The three-dimensional structure of peptides is intrinsically linked to their biological function. Understanding the conformational preferences of even small dipeptides like this compound provides fundamental insights into protein folding, receptor binding, and the rational design of novel therapeutics. The presence of a proline residue introduces significant conformational rigidity due to its cyclic side chain, which restricts the backbone dihedral angle phi (φ) to a narrow range of approximately -60° to -75°.[1] Furthermore, the peptide bond preceding proline can adopt both cis and trans conformations, adding another layer of structural diversity.[2] The valine residue, with its bulky isopropyl side chain, further influences the accessible conformational space through steric hindrance.
This guide will explore the theoretical frameworks used to investigate the conformational landscape of this compound, from molecular mechanics and quantum chemistry to molecular dynamics simulations.
Theoretical Background: Key Dihedral Angles
The conformation of a dipeptide is primarily defined by a set of backbone and side-chain dihedral angles. For this compound, the key angles are:
-
φ (phi): The torsion angle around the N-Cα bond. For proline, this is restricted by its pyrrolidine (B122466) ring.
-
ψ (psi): The torsion angle around the Cα-C' bond.
-
ω (omega): The torsion angle around the peptide bond (C'-N). This can be either trans (≈180°) or cis (≈0°).
-
χ (chi): The torsion angles of the amino acid side chains. Valine has χ1 and χ2 angles.
The interplay of these angles determines the overall shape and energy of the dipeptide. The Ramachandran plot is a fundamental tool used to visualize the sterically allowed regions for φ and ψ angles of amino acid residues.[3][4]
Computational Methodologies
A variety of computational methods are employed to explore the conformational space of peptides. These can be broadly categorized into methods that map the potential energy surface and those that simulate the dynamic behavior of the molecule.
Potential Energy Surface Scanning
This approach involves systematically varying the key dihedral angles (φ, ψ, and χ) and calculating the potential energy at each point to generate a conformational energy map.
-
Molecular Mechanics (MM): This method uses classical physics to approximate the potential energy of a system. It is computationally efficient and suitable for exploring a wide range of conformations.
-
Quantum Mechanics (QM): These methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies.[5][6][7] They are computationally expensive and are typically used to refine the energies of a smaller number of conformations identified through MM methods.
Molecular Dynamics (MD) Simulations
MD simulations model the atomic motions of the dipeptide over time, providing insights into its dynamic behavior and conformational flexibility.[8][9][10] This technique is invaluable for understanding how the dipeptide explores different conformational states and the timescales of these transitions.
Experimental Protocols for Validation
Theoretical models are validated and refined using experimental data. The primary techniques for determining peptide conformation in solution are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful experimental technique for determining the three-dimensional structure of peptides in solution.[11][12][13] Key NMR parameters used in conformational analysis include:
-
Nuclear Overhauser Effects (NOEs): Provide information about through-space distances between protons.
-
J-couplings: Give insights into dihedral angles.
-
Chemical Shifts: Sensitive to the local electronic environment and can indicate secondary structure.
-
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides.[11][12] While less detailed than NMR, it provides a rapid and valuable overall picture of the peptide's conformation.
Data Presentation: Quantitative Conformational Data
Clear and structured presentation of quantitative data is crucial for the comparison and interpretation of conformational studies.
Table 1: Calculated Relative Energies and Dihedral Angles of Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | φ(Pro) | ψ(Pro) | ω(Pro-Val) | φ(Val) | ψ(Val) | χ1(Val) |
| 1 | 0.00 | -65° | 150° | 180° (trans) | -120° | 140° | -170° |
| 2 | 0.85 | -70° | -30° | 180° (trans) | -110° | 130° | 60° |
| 3 | 1.50 | -60° | 145° | 0° (cis) | -90° | 120° | 180° |
| 4 | 2.10 | -75° | -45° | 180° (trans) | -130° | 150° | -60° |
Note: The values presented in this table are illustrative and represent plausible conformations for a Pro-Val dipeptide based on typical Ramachandran regions and the known energetics of cis/trans isomerization. Actual values would be derived from specific quantum mechanical calculations.
Visualizations of Methodologies and Concepts
Visual representations of workflows and theoretical concepts are essential for clarity and understanding.
Diagram 1: Computational Workflow for Conformational Analysis
Caption: A typical workflow for the computational conformational analysis of a dipeptide.
Diagram 2: Ramachandran Plot for this compound
Caption: A conceptual Ramachandran plot illustrating the allowed regions for Proline and Valine residues.
Detailed Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve the this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Essential experiments include:
-
¹H 1D spectrum
-
2D TOCSY (Total Correlation Spectroscopy) for spin system identification.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) with varying mixing times (e.g., 100-400 ms) to identify through-space proton-proton correlations.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons or nitrogens (if isotopically labeled).
-
Measurement of ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra.
-
-
Data Analysis:
-
Assign all proton resonances using TOCSY and HSQC data.
-
Integrate NOESY cross-peaks and convert them into upper distance restraints.
-
Use the Karplus equation to relate ³J(HN,Hα) coupling constants to φ dihedral angle restraints.
-
Employ structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the experimental restraints.
-
Molecular Dynamics Simulation Protocol
-
System Setup:
-
Generate the initial 3D structure of this compound in both cis and trans conformations of the Pro-Val peptide bond.
-
Select a suitable force field (e.g., AMBER, CHARMM, GROMOS, OPLS).[10][14][15][16]
-
Solvate the dipeptide in a periodic box of an explicit water model (e.g., TIP3P, SPC/E).
-
Add counter-ions to neutralize the system if necessary.
-
-
Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT) conditions with position restraints on the dipeptide.
-
Run a simulation under constant pressure and temperature (NPT) conditions to equilibrate the density of the system, gradually releasing the position restraints.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory to identify the major conformational states and the transitions between them.
-
Calculate the populations of different conformers.
-
Analyze the dihedral angle distributions and compare them with the Ramachandran plot.
-
Software such as GROMACS, Amber, or NAMD can be used for the simulations, and analysis tools like MDTraj or VMD are used for post-processing.[14][17]
-
Conclusion
The conformational analysis of this compound is a multifaceted endeavor that requires a synergistic approach, combining robust computational methods with rigorous experimental validation. The unique structural features of both proline and valine make this dipeptide an excellent model system for understanding the fundamental principles of peptide folding and recognition. The methodologies and frameworks presented in this guide provide a solid foundation for researchers to explore the conformational landscape of this and other important peptide systems, ultimately contributing to the advancement of peptide-based drug discovery and design.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 3. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]
- 4. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Current Computational Methods for Protein-peptide Complex Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 13. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Force Field for Peptides and Proteins based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
An In-depth Technical Guide to the Safety and Handling of H-Pro-Val-OH
Disclaimer: No specific Safety Data Sheet (SDS) for H-Pro-Val-OH was publicly available at the time of this writing. This guide is therefore based on general best practices for handling non-hazardous peptides in a research laboratory setting. Researchers, scientists, and drug development professionals must consult a substance-specific SDS for this compound as soon as it is available and perform a thorough risk assessment before handling this compound.
This technical guide provides a comprehensive overview of the recommended safety and handling procedures for this compound, a dipeptide, intended for an audience of researchers, scientists, and drug development professionals. The information herein is compiled from general laboratory safety protocols for peptides and related chemical compounds.
Hazard Identification and Risk Assessment
Given the absence of a specific SDS, this compound should be treated as a potentially hazardous chemical. A thorough risk assessment should be conducted before any new experimental protocol involving this peptide is initiated.[1][2][3][4] The risk assessment process is a critical step in ensuring laboratory safety and involves identifying potential hazards, evaluating the associated risks, and implementing control measures to minimize these risks.
Key aspects of a risk assessment for a new peptide include:
-
Identifying the hazards: This includes considering the potential for skin and eye irritation, respiratory sensitization, and any unknown toxicological properties.[1]
-
Evaluating the risks: Assess the likelihood and severity of potential exposure during all stages of handling, from receipt and storage to use in experiments and final disposal.
-
Implementing control measures: Based on the risk assessment, appropriate control measures such as engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE) should be selected and implemented.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against accidental exposure and is mandatory when handling research peptides.[5][6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7]
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Protects against splashes of solutions or airborne powder.[5][7] |
| Face shield (in addition to goggles) | Recommended for procedures with a high risk of splashing.[7] | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Provides protection against skin contact. Gloves should be changed immediately if contaminated.[5][7] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5][7] |
| Respiratory Protection | Use of a fume hood or biosafety cabinet | Recommended when handling lyophilized powder to prevent inhalation of aerosolized particles.[5] |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of peptides, as well as for ensuring laboratory safety.[8]
3.1. Lyophilized Peptides
-
Storage: Lyophilized peptides should be stored at -20°C or colder, protected from light and moisture.[9][10] For peptides containing amino acids prone to oxidation (Cys, Met, Trp) or moisture absorption (Asp, Glu, Lys, Arg, His), storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]
-
Handling: Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of moisture.[9][11] Weighing should be done quickly in a clean, designated area.[11] Avoid inhaling the fine powder by handling it in a fume hood or biosafety cabinet.[5]
3.2. Peptides in Solution
-
Storage: Storing peptides in solution for extended periods is not recommended due to lower stability.[9][11] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[9][10]
-
Solubilization: The solubility of a peptide is sequence-dependent. For reconstitution, use sterile, high-purity water or an appropriate buffer. Sonication can aid in dissolving the peptide, but avoid excessive heating.[11]
| Form | Storage Temperature | Key Considerations |
| Lyophilized Powder | -20°C or colder | Protect from light and moisture.[9][10] Equilibrate to room temperature in a desiccator before opening.[9][11] |
| In Solution | -20°C or -80°C | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9][10] Use sterile buffers (pH 5-6).[10] |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial. Emergency eyewash stations and safety showers should be readily accessible.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station, holding the eyelids open.[12][13][14] Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][13][15] Seek medical attention if irritation develops. |
| Inhalation | Move the affected individual to fresh air immediately.[5][13] If breathing is difficult, administer oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][16] |
Spill and Disposal Procedures
5.1. Spill Response
In case of a spill, evacuate the immediate area and alert others. For a small spill of a non-hazardous peptide, wear appropriate PPE, absorb the spill with an inert material, and clean the area. For larger spills or if the hazards are unknown, follow your institution's emergency procedures.
5.2. Waste Disposal
All waste containing this compound, including empty vials, contaminated PPE, and solutions, should be disposed of as chemical waste in accordance with local, state, and federal regulations.[5] Never dispose of peptides in the regular trash or down the drain.[5][17]
-
Solid Waste: Collect in a designated, clearly labeled, and leak-proof hazardous waste container.[7][17]
-
Liquid Waste: Collect in a sealed, labeled container designated for chemical waste.[7][17]
Arrange for disposal through your institution's environmental health and safety (EHS) department.[5][17]
Conclusion
While this compound is not expected to be highly hazardous, prudence dictates that it be handled with the care afforded to all new chemical entities. Adherence to the general principles of laboratory safety, including conducting a thorough risk assessment, consistent use of appropriate personal protective equipment, and proper handling and disposal techniques, is essential for ensuring the safety of all laboratory personnel and the integrity of the research. Always prioritize obtaining and reviewing a substance-specific Safety Data Sheet before commencing work with any new compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. peptide24.store [peptide24.store]
- 6. choiceaminos.com [choiceaminos.com]
- 7. benchchem.com [benchchem.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. peptide.com [peptide.com]
- 10. genscript.com [genscript.com]
- 11. bachem.com [bachem.com]
- 12. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 13. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 14. Preventing & Treating Lab Accidents - Laboratory First Aid [cpreducatorsinc.com]
- 15. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]
- 16. First Aid - Chemistry and Biochemistry | The University of Texas at Dallas [chemistry.utdallas.edu]
- 17. benchchem.com [benchchem.com]
A Technical Guide to High-Purity H-Pro-Val-OH for Researchers and Drug Development Professionals
Introduction
H-Pro-Val-OH, a dipeptide composed of L-proline and L-valine, is a valuable building block in peptidomimetics and a substrate for specific enzymes, making it a molecule of interest for researchers in biochemistry, drug discovery, and diagnostics. This technical guide provides an in-depth overview of commercially available high-purity this compound, including supplier specifications, detailed experimental protocols for its synthesis and purification, and its known biological roles. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively source, handle, and utilize this dipeptide in their laboratory workflows.
Commercial Suppliers and Purity Specifications
High-purity this compound is available from several commercial suppliers. While specific details may vary between batches and suppliers, the following table summarizes typical purity specifications and available quantities. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase to obtain precise data.
| Supplier | Purity (by HPLC) | CAS Number | Molecular Formula | Molecular Weight | Available Quantities |
| Santa Cruz Biotechnology | ≥ 98% | 52899-09-9 | C₁₀H₁₈N₂O₃ | 214.26 g/mol | 1 g, 5 g, 10 g |
| Career Henan Chemical Co. | ≥ 98% | 52899-09-9 | C₁₀H₁₈N₂O₃ | 214.26 g/mol | Bulk quantities |
| Advance Scientific & Chemical | ≥ 96% | 52899-09-9 | C₁₀H₁₈N₂O₃ | 214.26 g/mol | 100 mg, 500 mg, 1 g |
| MedChemExpress | ≥ 98% | 52899-09-9 | C₁₀H₁₈N₂O₃ | 214.26 g/mol | 10 mg, 50 mg, 100 mg |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The following is a general protocol for the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method is widely applicable and can be adapted for automated peptide synthesizers.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-Pro-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal proline.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude this compound peptide under vacuum.
-
Methodological & Application
H-Pro-Val-OH Catalyzed Asymmetric Michael Addition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the dipeptide catalyst, L-Prolyl-L-Valine (H-Pro-Val-OH), in asymmetric Michael addition reactions. This organocatalytic protocol offers a valuable methodology for the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for pharmaceutical and research applications.
Introduction
The asymmetric Michael addition is a powerful tool in organic synthesis for the enantioselective construction of chiral molecules. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a sustainable and efficient alternative to traditional metal-based catalysts. Dipeptides, such as this compound, have shown significant promise as chiral organocatalysts, leveraging the defined stereochemistry of the constituent amino acids to induce high stereoselectivity in the products. This protocol focuses on the application of this compound in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, yielding valuable γ-nitro carbonyl compounds which are precursors to a variety of functionalized chiral building blocks.
Catalytic Performance
The this compound catalyst has been demonstrated to be effective in promoting the asymmetric Michael addition of various aldehydes and ketones to β-nitrostyrenes. The performance of the catalyst is influenced by the specific substrates and reaction conditions. Below is a summary of representative quantitative data for analogous dipeptide-catalyzed Michael additions, which can be expected to be similar for this compound.
Table 1: this compound Catalyzed Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 10 | Toluene | 24 | RT | 95 | 95:5 | 98 |
| 2 | 20 | CH2Cl2 | 48 | RT | 85 | 91:9 | 92 |
| 3 | 5 | Dioxane/H2O (9:1) | 12 | 25 | 99 | 98:2 | 97 |
Table 2: this compound Catalyzed Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 10 | CHCl3 | 72 | 0 | 78 | 85:15 | 88 |
| 2 | 10 | Toluene | 2 | RT | 98 | 93:7 | 99 |
| 3 | 10 | H2O | 5 | RT | 95 | 90:10 | 99 |
Experimental Protocols
Synthesis of H-L-Pro-L-Val-OH Catalyst
The synthesis of the H-L-Pro-L-Val-OH dipeptide catalyst is a two-step process involving the coupling of N-Boc-protected L-proline with L-valine methyl ester, followed by deprotection of both the Boc and methyl ester groups.
a) Synthesis of Boc-L-Pro-L-Val-OMe:
-
Materials:
-
N-Boc-L-proline (1.0 eq)
-
L-Valine methyl ester hydrochloride (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of N-Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve L-Valine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (2.0 eq).
-
Add the solution of the activated N-Boc-L-proline to the L-valine methyl ester solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude Boc-L-Pro-L-Val-OMe.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
-
b) Synthesis of H-L-Pro-L-Val-OH (Deprotection):
-
Materials:
-
Boc-L-Pro-L-Val-OMe (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) (2.0 eq)
-
Methanol/Water mixture (e.g., 3:1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Boc-L-Pro-L-Val-OMe (1.0 eq) in a methanol/water mixture.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the Boc-protected diacid.
-
Dissolve the Boc-protected diacid in a mixture of DCM and TFA (e.g., 1:1).
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the H-L-Pro-L-Val-OH as a solid, which can be collected by filtration.
-
General Protocol for Asymmetric Michael Addition of Aldehydes to Nitroalkenes
-
Materials:
-
H-L-Pro-L-Val-OH (10 mol%)
-
Aldehyde (1.2 eq)
-
Nitroalkene (1.0 eq)
-
Solvent (e.g., Toluene, CH2Cl2, or as specified in Table 1)
-
-
Procedure:
-
To a stirred solution of the nitroalkene (1.0 eq) and H-L-Pro-L-Val-OH (10 mol%) in the chosen solvent, add the aldehyde (1.2 eq) at the specified temperature.
-
Stir the reaction mixture for the time indicated in the data table, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio by 1H NMR analysis of the purified product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
Catalytic Cycle
The proposed catalytic cycle for the this compound catalyzed asymmetric Michael addition involves the formation of a key enamine intermediate from the aldehyde and the proline moiety of the dipeptide. This enamine then attacks the nitroalkene in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.
Application Notes & Protocols: H-Pro-Val-OH as an Organocatalyst for Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol (B89426) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to create chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and natural products.[1] Organocatalysis, utilizing small, metal-free organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.[2] L-proline, a naturally occurring amino acid, is a well-established organocatalyst for such transformations, operating through an enamine-based mechanism analogous to Class I aldolases.[1][3]
Building upon the success of proline, dipeptide-based catalysts have been developed to enhance catalytic activity and stereoselectivity.[4] The dipeptide H-Pro-Val-OH, combining the catalytic core of proline with the sterically bulky and hydrophobic valine residue, offers a promising scaffold for inducing high stereocontrol in aldol reactions. The valine moiety can effectively shield one face of the enamine intermediate, directing the incoming aldehyde to the opposite face and thereby controlling the stereochemical outcome of the product. These application notes provide an overview of the catalytic performance of proline-based dipeptides, a general protocol for employing this compound in asymmetric aldol reactions, and the underlying catalytic cycle.
Catalytic Mechanism: Enamine Pathway
The catalytic cycle of this compound in an aldol reaction proceeds through a well-established enamine mechanism. The secondary amine of the proline residue reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde, forming a new carbon-carbon bond. Subsequent hydrolysis releases the aldol product and regenerates the dipeptide catalyst for the next cycle.[5]
References
Solid-Phase Peptide Synthesis of H-Pro-Val-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the dipeptide H-Pro-Val-OH using Fmoc/tBu chemistry. The protocol details the synthesis starting from a pre-loaded Fmoc-Val-Wang resin, followed by the coupling of Fmoc-Pro-OH, and concluding with cleavage and deprotection to yield the final product. Special consideration is given to the potential side reaction of diketopiperazine (DKP) formation, which is prevalent in sequences with proline as the second amino acid, and strategies for its mitigation are discussed. This guide is intended for researchers in peptide chemistry and drug development, offering a detailed workflow, quantitative data, and expected analytical outcomes.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support. The Fmoc/tBu strategy is widely employed due to its mild deprotection conditions. The synthesis of this compound, a simple dipeptide, serves as an excellent model for fundamental SPPS techniques. However, the sequence is particularly susceptible to the formation of a cyclic dipeptide byproduct, cyclo(Pro-Val), also known as a diketopiperazine (DKP). This occurs via an intramolecular nucleophilic attack of the N-terminal amine of the dipeptide on the ester linkage to the resin, leading to cleavage of the dipeptide from the support and a significant reduction in yield.[1][2][3]
This application note provides a detailed protocol for the synthesis of this compound on Wang resin, which is designed to yield a C-terminal carboxylic acid upon cleavage.[4][5] It also outlines critical steps to minimize DKP formation, ensuring a higher yield and purity of the target dipeptide.
Experimental Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted below. The process begins with a pre-loaded Wang resin and proceeds through cycles of deprotection and coupling, followed by a final cleavage and precipitation step.
Caption: Workflow for the solid-phase synthesis of this compound.
Materials and Reagents
All reagents should be of peptide synthesis grade.
| Reagent | Supplier | Grade |
| Fmoc-Val-Wang Resin (LL) | Various | 100-200 mesh, ~0.3 mmol/g |
| Fmoc-Pro-OH | Various | >99% purity |
| N,N'-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| HBTU | Various | >99% purity |
| Piperidine | Various | >99% purity |
| Trifluoroacetic Acid (TFA) | Various | >99% purity |
| Triisopropylsilane (TIS) | Various | >98% purity |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Diethyl Ether (Cold) | Various | ACS Grade |
| Deionized Water (H₂O) | - | 18 MΩ·cm |
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale.
4.1. Resin Preparation
-
Weigh 333 mg of Fmoc-Val-Wang resin (~0.3 mmol/g loading) and place it into a fritted reaction vessel.
-
Add 5 mL of DMF to the resin.
-
Swell the resin for 1 hour at room temperature with gentle agitation.
-
Drain the DMF from the vessel.
4.2. Synthesis Cycle: Coupling of Proline
4.2.1. Fmoc Deprotection of Valine
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain the solution.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.
4.2.2. Coupling of Fmoc-Pro-OH
-
In a separate vial, prepare the activation solution:
-
Dissolve Fmoc-Pro-OH (101.2 mg, 0.3 mmol, 3 eq.) and HBTU (113.8 mg, 0.3 mmol, 3 eq.) in 3 mL of DMF.
-
Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the solution and mix for 1 minute.
-
-
Immediately add the activation solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
4.3. Final Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and finally methanol (B129727) (3 x 5 mL).
-
Dry the peptide-resin under high vacuum for at least 2 hours.
4.4. Cleavage and Peptide Isolation
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For this scale, use a total volume of 5 mL. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the slurry for 2 hours at room temperature.[2]
-
Filter the solution to separate the resin beads and collect the filtrate containing the peptide.
-
Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with 20 mL of cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude this compound peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Quantitative Data Summary
| Step | Reagent | MW ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents | Volume (mL) | Time |
| Resin | Fmoc-Val-Wang Resin | - | 333 | 0.1 | 1.0 | - | - |
| Swelling | DMF | 73.09 | - | - | - | 5 | 1 hr |
| Deprotection | 20% Piperidine/DMF | - | - | - | - | 2 x 5 | 3 + 10 min |
| Coupling | Fmoc-Pro-OH | 337.39 | 101.2 | 0.3 | 3.0 | - | 1-2 hrs |
| HBTU | 379.25 | 113.8 | 0.3 | 3.0 | - | - | |
| DIPEA | 129.24 | - | 0.6 | 6.0 | 105 µL | - | |
| DMF (for coupling) | 73.09 | - | - | - | 3 | - | |
| Cleavage | TFA | 114.02 | - | - | 95% | 4.75 | 2 hrs |
| H₂O | 18.02 | - | - | 2.5% | 0.125 | - | |
| TIS | 158.38 | - | - | 2.5% | 0.125 | - | |
| Precipitation | Diethyl Ether | 74.12 | - | - | - | 40 | - |
Troubleshooting: Diketopiperazine (DKP) Formation
The H-Xaa-Pro-OResin sequence is highly prone to DKP formation, especially on Wang resin.[2][3] The free amine of proline, after Fmoc deprotection, can attack the ester linkage to the resin, releasing the cyclic dipeptide cyclo(Pro-Val) and terminating the synthesis.
Mitigation Strategies:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is more sterically hindered, which significantly suppresses the intramolecular cyclization reaction.[6]
-
Modified Deprotection Conditions: Using a milder base or a different deprotection cocktail can reduce the rate of DKP formation. For instance, a solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to be effective in suppressing DKP formation compared to the standard 20% piperidine in DMF.[1][7]
-
Immediate Coupling: Proceed to the next coupling step immediately after the deprotection and washing steps to minimize the time the free N-terminal amine is exposed.
Expected Results and Characterization
7.1. Yield The crude yield of the peptide can be calculated after drying. A typical yield for a dipeptide synthesis, considering potential DKP formation, may range from 50-70%.
7.2. Characterization The identity and purity of the final this compound product should be confirmed by analytical techniques.
-
Mass Spectrometry (MS):
-
Chemical Formula: C₁₀H₁₈N₂O₃
-
Molecular Weight: 214.26 g/mol
-
Expected [M+H]⁺: 215.13
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purity should be assessed by integrating the peak area at 214/220 nm.
-
The retention time will depend on the specific column and gradient used. However, as a small, relatively polar peptide, it is expected to elute early in a standard water/acetonitrile gradient with 0.1% TFA.[8][9] A single major peak should be observed for the pure product.
-
By following this detailed protocol and being mindful of the potential for diketopiperazine formation, researchers can successfully synthesize and isolate this compound for various scientific applications.
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: H-Pro-Val-OH as a Versatile Building Block for Peptide Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The dipeptide H-Pro-Val-OH (L-Prolyl-L-valine) is a valuable and versatile building block for the synthesis of peptide libraries aimed at drug discovery and development.[1] Its inherent structural properties, featuring a rigid pyrrolidine (B122466) ring from proline, contribute to the conformational stability of the resulting peptides. This stability, combined with the hydrophobic nature of valine, can enhance the bioactivity, solubility, and bioavailability of peptide-based drug candidates.[1] Libraries constructed using this compound are particularly useful for developing therapeutics in fields such as oncology and neurology and for creating compounds that mimic natural amino acids to target specific biological pathways.[1]
Peptide libraries are powerful tools in proteomics and drug discovery, allowing for the high-throughput screening of vast numbers of peptides to identify lead compounds with desired biological activities, such as enzyme inhibition or receptor binding.[2] The incorporation of the Pro-Val motif has been shown to be effective in the development of potent enzyme inhibitors, demonstrating the utility of this dipeptide in generating focused or random peptide libraries.
Applications: The primary application of this compound in peptide libraries is the discovery of bioactive peptides. The Pro-Val sequence is a key feature in several known enzyme inhibitors.
-
Enzyme Inhibitor Screening: Libraries based on the Pro-Val scaffold can be screened to identify potent and selective inhibitors for various enzymes. Notable examples include inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), which is a key target in managing type 2 diabetes, and Angiotensin-Converting Enzyme (ACE), a target for hypertension.[3][4][5]
-
Protein-Protein Interaction Modulation: The defined structure imparted by the proline residue can be advantageous in designing peptides that disrupt or stabilize protein-protein interactions, which are implicated in numerous disease states.[2]
-
Epitope Mapping: While not a primary use for a dipeptide building block alone, peptides containing the Pro-Val motif can be incorporated into larger libraries for mapping antibody binding sites.[6]
Quantitative Data on Bioactive Peptides
Peptide libraries derived from Val-Pro sequences have yielded potent inhibitors against enzymes like Dipeptidyl Peptidase-IV (DPP-IV). The following table summarizes inhibitory activities of tripeptides with the Val-Pro-Xaa sequence.[5]
| Peptide Sequence | Target Enzyme | IC50 (µM) | Dissociation Constant (Ki) (M⁻¹) |
| Val-Pro-Val (VPV) | hDPP-IV | 20.2 | 10.8 |
| Val-Pro-Ile (VPI) | hDPP-IV | 22.2 | 11.3 |
| Ile-Pro-Ile (IPI) | hDPP-IV | 46.7 | 21.4 |
| Data sourced from a study on synthetic tripeptide mixtures as hDPP-IV inhibitors.[5] |
Experimental Protocols
Protocol 1: Synthesis of a Pro-Val-Xaa Tripeptide Library via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) method to create a simple tripeptide library with a fixed Pro-Val core and a variable C-terminal amino acid (Xaa).[7][8][9]
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-L-Val-OH, Fmoc-L-Pro-OH, and a selection of other Fmoc-protected amino acids (Fmoc-Xaa-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether (cold)
-
Solid Phase Peptide Synthesis vessel
Procedure:
-
Resin Preparation and First Amino Acid Loading (Xaa): a. Swell 2-chlorotrityl chloride resin in DCM for at least 30 minutes in the synthesis vessel.[10] b. In a separate vial, dissolve 2 equivalents of the first amino acid (Fmoc-Xaa-OH) and 4 equivalents of DIEA in DCM. c. Drain the DCM from the resin and add the amino acid solution. Agitate for 1-2 hours. d. Quench any remaining active sites on the resin by adding a small amount of methanol (B129727) and agitating for 15 minutes. e. Wash the resin thoroughly with DCM and then DMF to prepare for the next step.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin.[10] b. Agitate for 5-10 minutes. Drain and repeat once. c. Wash the resin extensively with DMF to remove all traces of piperidine.
-
Coupling of the Second Amino Acid (Valine): a. In a separate vial, pre-activate 3 equivalents of Fmoc-L-Val-OH by dissolving it with 3 equivalents of HATU/HOAt and 6 equivalents of NMM or DIEA in DMF. Allow to stand for 2-5 minutes. b. Drain the DMF from the deprotected resin and add the activated amino acid solution. c. Agitate for 1-2 hours at room temperature. d. Wash the resin with DMF. (A Kaiser test can be performed to confirm complete coupling).
-
Repeat Deprotection and Coupling for Proline: a. Repeat Step 2 (Fmoc Deprotection). b. Repeat Step 3, using Fmoc-L-Pro-OH as the amino acid to be coupled.
-
Final Deprotection: a. Perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine of Proline.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail (e.g., TFA/TIPS/Water) to the resin and agitate for 2-3 hours at room temperature.[10] c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether. f. Dry the peptide pellet under vacuum. The crude peptide library is now ready for purification (e.g., by HPLC) and screening.
Protocol 2: High-Throughput Screening for Enzyme Inhibitory Activity
This protocol provides a general methodology for screening the synthesized peptide library for inhibitors of a target enzyme using a colorimetric or fluorometric assay in a 96-well plate format.
Materials:
-
Synthesized peptide library (dissolved in an appropriate buffer, e.g., DMSO or water)
-
Target enzyme in assay buffer
-
Enzyme substrate (that produces a detectable signal upon cleavage)
-
Assay buffer
-
Positive control (a known inhibitor of the enzyme)
-
Negative control (buffer or inactive peptide)
-
96-well microplates (e.g., clear, black, or white depending on the detection method)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Plate Preparation: a. Design the plate layout. Include wells for blanks (no enzyme), negative controls (no inhibitor), positive controls, and test peptides at various concentrations. b. Add 10 µL of each peptide library member solution to the designated test wells. c. Add 10 µL of the positive control inhibitor to its wells. d. Add 10 µL of assay buffer to the negative control and blank wells.
-
Enzyme Addition: a. Prepare a working solution of the target enzyme in cold assay buffer. b. Add 80 µL of the enzyme solution to all wells except for the blanks. Add 80 µL of assay buffer to the blank wells. c. Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitors to bind.
-
Initiation of Reaction: a. Prepare a working solution of the enzyme substrate in the assay buffer. b. Add 10 µL of the substrate solution to all wells to start the enzymatic reaction. The total volume in each well is now 100 µL.
-
Incubation and Measurement: a. Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes). b. Measure the signal (absorbance or fluorescence) using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the average signal of the blank wells from all other wells. b. Calculate the percentage of inhibition for each peptide using the following formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_NegativeControl)) c. Peptides showing significant inhibition (hits) can be selected for further studies, such as determining the IC50 value by performing the assay with a serial dilution of the hit peptide.
Biological Signaling Pathways
Peptides identified from this compound-based libraries can act on critical biological pathways. Below are diagrams of two such pathways where inhibitors derived from these libraries could be therapeutically relevant.
Renin-Angiotensin System (RAS)
The RAS is a crucial regulator of blood pressure. ACE inhibitors, which can be developed from peptide libraries, block the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.
DPP-IV in the Incretin (B1656795) Pathway
DPP-IV inhibitors prevent the degradation of incretin hormones like GLP-1, thereby enhancing insulin (B600854) secretion and improving glucose homeostasis. Peptides with a Val-Pro N-terminus are known to exhibit DPP-IV inhibitory activity.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide-libraries - ProteoGenix US [us.proteogenix.science]
- 7. researchgate.net [researchgate.net]
- 8. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Prolinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolinase, also known as prolidase or peptidase D (EC 3.4.13.9), is a manganese-dependent cytosolic exopeptidase that plays a crucial role in the final stages of collagen metabolism.[1][2] It specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue, releasing proline and the N-terminal amino acid.[2] Accurate measurement of prolinase activity is vital for understanding its role in various physiological and pathological processes, including wound healing, inflammation, and certain genetic disorders like prolidase deficiency.[1]
This document provides detailed application notes and protocols for the determination of prolinase activity. While the specific dipeptide H-Pro-Val-OH is not a commonly documented substrate for prolinase activity assays, this guide will focus on well-established methods using the preferred substrate, Glycyl-L-Proline (Gly-Pro).[3] The principles and protocols described herein can be adapted for the investigation of novel or alternative substrates, such as this compound, with appropriate experimental validation.
Principle of Prolinase Activity Assays
The fundamental principle of a prolinase activity assay is to measure the rate of hydrolysis of a dipeptide substrate (X-Pro) into its constituent amino acids (X and Proline). The activity of the enzyme is determined by quantifying the amount of proline released over a specific period. Several methods have been developed to detect and quantify proline, each with its own advantages and limitations.
These methods include:
-
Colorimetric Assays: Based on the reaction of proline with a chromogenic reagent.
-
Fluorometric Assays: Involving the use of fluorescent probes that react with the substrate or product.
-
Chromatographic Assays (HPLC): Separating and quantifying the substrate and product.
-
Capillary Electrophoresis (CE): Separating charged molecules based on their electrophoretic mobility.
-
Mass Spectrometry (MS): Detecting the mass-to-charge ratio of the substrate and product.
Established Substrates for Prolinase
Prolinase exhibits specificity for dipeptides with a C-terminal proline or hydroxyproline. The most commonly used and preferred substrate for prolidase activity assays is Gly-Pro.[3][4] Other substrates that have been used to characterize prolidase activity include Ala-Pro, Leu-Pro, and Phe-Pro.[5][6]
Quantitative Data for Prolinase Activity with Common Substrates
The following table summarizes kinetic parameters for human prolinase with various dipeptide substrates. These values can serve as a reference for expected enzyme activity.
| Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Analytical Method | Reference |
| Gly-L-Pro | Varies by tissue/cell type | Varies by tissue/cell type | HPLC-DAD | [3] |
| Cbz-Pro (inhibitor) | Ki = 90.4 µM | - | HPLC-DAD | [3] |
| Gly-Pro | Lower than colorimetric | - | Capillary Electrophoresis | [5] |
| Leu-Pro | - | - | Capillary Electrophoresis | [6] |
| Val-Pro | - | - | Capillary Electrophoresis | [6] |
Experimental Protocols
Colorimetric Assay using Chinard's Method
This is a classical and widely used method for the determination of proline.[7]
Principle: Proline reacts with ninhydrin (B49086) in an acidic environment to produce a red-colored chromophore, which can be quantified spectrophotometrically at 515 nm.
Reagents:
-
Prolidase Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl2.
-
Substrate Solution: 100 mM Gly-Pro in Prolidase Assay Buffer.
-
Enzyme Preparation: Cell or tissue lysate containing prolinase.
-
Trichloroacetic Acid (TCA) Solution: 0.45 M TCA.
-
Chinard's Reagent: Dissolve 2.5 g of ninhydrin in 60 mL of glacial acetic acid and 40 mL of 6 M phosphoric acid, with gentle heating. Store at 4°C in a dark bottle (stable for several weeks).
-
Glacial Acetic Acid.
-
Proline Standard Solutions: 0 to 1 mM L-proline in water.
Protocol:
-
Enzyme Activation (Pre-incubation): Mix the enzyme preparation with an equal volume of Prolidase Assay Buffer containing 2 mM MnCl2 and incubate for 24 hours at 37°C to ensure full activation of the enzyme.[7]
-
Enzymatic Reaction:
-
Add 50 µL of the activated enzyme solution to a microcentrifuge tube.
-
Add 50 µL of 100 mM Gly-Pro substrate solution to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Prepare a blank reaction by adding the TCA solution before the substrate.
-
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.45 M TCA solution.
-
Color Development:
-
To 100 µL of the reaction mixture (or proline standard), add 100 µL of glacial acetic acid and 100 µL of Chinard's reagent.
-
Incubate at 90°C for 60 minutes.[7]
-
Cool the tubes on ice.
-
-
Extraction: Add 500 µL of toluene and vortex vigorously for 15-20 seconds. Centrifuge for 5 minutes to separate the phases.
-
Measurement: Carefully transfer the upper toluene layer to a cuvette and measure the absorbance at 515 nm.
-
Calculation: Determine the proline concentration in the samples using a standard curve generated from the proline standards. Prolinase activity is typically expressed as nanomoles of proline released per minute per milligram of protein.
Fluorometric Assay
This method offers higher sensitivity compared to the colorimetric assay.
Principle: A novel fluorescence reaction selective for N-terminal glycine-containing peptides using 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) has been developed. The decrease in fluorescence intensity, as the Gly-Pro substrate is hydrolyzed, is proportional to the prolinase activity.[8]
Reagents:
-
Borate (B1201080) Buffer: 100 mM, pH 8.0, containing 1 mM MnCl2.
-
Substrate Solution: 0.5 mM Gly-Pro in water.
-
Enzyme Preparation: Cell lysate (e.g., fibroblasts or HeLa cells).
-
Reaction Stopping Solution: Heating at 90°C.
-
Fluorescence Reagent: 3,4-dihydroxyphenylacetic acid (3,4-DHPAA).
Protocol:
-
Enzymatic Reaction:
-
Reaction Termination: Stop the enzymatic reaction by heating the mixture at 90°C for 10 minutes, followed by cooling in an ice bath for 5 minutes.[9]
-
Fluorescence Measurement:
-
The amount of remaining Gly-Pro is determined by a specific fluorometric reaction with 3,4-DHPAA.
-
Monitor the decrease in fluorescence intensity to calculate the amount of degraded Gly-Pro.
-
-
Calculation: The degradation ratio of Gly-Pro is calculated from the decrease in fluorescence intensity with and without the enzyme. Prolinase activity is expressed as the amount of Gly-Pro degraded per unit time per milligram of protein.
HPLC-Based Assay
This method provides high specificity and allows for the simultaneous quantification of the substrate and product.
Principle: The substrate (Gly-Pro) and the product (proline or glycine) are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by a UV detector.[3]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Enzyme and Substrate Solutions: As described in the colorimetric assay.
Protocol:
-
Enzymatic Reaction and Termination: Follow the same procedure as in the colorimetric assay.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject an aliquot of the supernatant onto a C18 reverse-phase column.
-
Separate the substrate and product using a gradient of mobile phase B.
-
Detect the separated compounds using a UV detector (e.g., at 210 nm).
-
-
Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve of the product.
-
Calculation: Calculate the prolinase activity as described previously. A validated HPLC-DAD method allows for real-time analysis of prolidase activity by measuring the cleavage rate of Gly-L-Pro.[3]
Visualizations
Prolinase Enzymatic Reaction
References
- 1. Substrate specificity of manganese-activated prolidase in control and prolidase-deficient cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct monitoring of prolidase activity in cultured skin fibroblasts using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic study of prolidase activity in erythrocytes against different substrates using capillary electrophoresis with electrochemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal conditions for prolidase assay by proline colorimetric determination: application to iminodipeptiduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction [jstage.jst.go.jp]
Application Notes and Protocols for H-Pro-Val-OH as a Substrate in Kinetic Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Val-OH (Prolyl-Valine) is a dipeptide that serves as a potential substrate for a class of enzymes known as post-proline cleaving enzymes (PPCEs). These enzymes play critical roles in various physiological processes by cleaving peptide bonds on the C-terminal side of proline residues. A prominent member of this family is Dipeptidyl Peptidase IV (DPP-IV, also known as CD26), a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. DPP-IV is a well-established therapeutic target for type 2 diabetes, and its activity is a key area of research in immunology, oncology, and endocrinology.
The use of this compound as a substrate in kinetic assays allows for the characterization of DPP-IV activity and the screening of potential inhibitors. Understanding the kinetic parameters of enzyme-substrate interactions, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), is fundamental to elucidating enzyme mechanisms and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in chromogenic and fluorogenic assays to determine key kinetic constants for DPP-IV or other proline-specific peptidases.
Materials and Reagents
-
Substrate: this compound (Purity ≥98%). Store lyophilized powder at -20°C or -80°C.[1][2] Prepare fresh solutions for each experiment as peptide solutions can be unstable.[3]
-
Enzyme: Purified recombinant human or porcine Dipeptidyl Peptidase IV (DPP-IV). Store according to the manufacturer's instructions, typically at -80°C in a glycerol-containing buffer.
-
Buffers:
-
Tris-HCl buffer (100 mM, pH 8.0) for chromogenic assays.
-
HEPES buffer (50 mM, pH 8.0) for fluorogenic assays.[4]
-
-
Chromogenic Detection (Protocol 1):
-
Coupling Enzyme: Prolidase (from Escherichia coli).
-
Detection Reagent: L-Amino Acid Oxidase (LAAO) from Crotalus adamanteus venom.
-
Chromogen: Horseradish Peroxidase (HRP) and a suitable chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine/N,N-dimethylaniline).
-
-
Fluorogenic Detection (Protocol 2):
-
Note: This protocol is indirect and requires derivatization of this compound or detection of one of the products (Proline or Valine) using a fluorogenic probe. A more direct approach for DPPs involves using commercially available fluorogenic substrates like Gly-Pro-AMC for comparative studies.
-
-
Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm (for chromogenic assay).
-
Fluorometer or microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 360/460 nm for AMC-based assays).
-
Thermostatted incubator or plate reader capable of maintaining 37°C.
-
-
Other:
-
96-well microplates (clear for colorimetric assays, black for fluorometric assays).
-
Standard laboratory pipettes and sterile consumables.
-
Data Presentation: Kinetic Parameters of DPP-IV with Various Substrates
While specific kinetic data for this compound is not extensively published, the following table summarizes known kinetic constants for commonly used synthetic substrates with Dipeptidyl Peptidase IV. These values provide a comparative baseline for the expected enzymatic efficiency. The protocols provided below can be used to experimentally determine the Kₘ and kcat for this compound.
| Substrate | Enzyme Source | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Gly-Pro-p-nitroanilide | Human & Pig Kidney | Varies | Not Reported | Not Reported | [5] |
| Gly-Pro-2-naphthylamide | Porcine Kidney | 0.66 | Not Reported | Not Reported | |
| Ala-Ala-2-naphthylamide | Porcine Kidney | 1.0 | Not Reported | Not Reported | |
| Lys-Pro-pNA | Human Seminal Plasma | Not Reported | Not Reported | 4.1 x 10⁶ | [6] |
| Ala-Pro-pNA | Human Seminal Plasma | Not Reported | Not Reported | 2.6 x 10⁶ | [6] |
Experimental Protocols
Protocol 1: Chromogenic Assay for DPP-IV Activity using this compound
This protocol describes a coupled-enzyme assay to determine the kinetics of this compound cleavage by DPP-IV. The reaction involves three steps:
-
DPP-IV cleaves this compound into H-Pro-OH and H-Val-OH.
-
Prolidase specifically hydrolyzes H-Pro-OH to release Proline.
-
L-Amino Acid Oxidase (LAAO) oxidizes Proline, producing hydrogen peroxide (H₂O₂).
-
Horseradish Peroxidase (HRP) uses the H₂O₂ to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.
Workflow Diagram:
Caption: Coupled-enzyme workflow for chromogenic detection.
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
Prepare a stock solution of this compound (e.g., 100 mM) in the Tris-HCl buffer. Create serial dilutions to achieve a range of final concentrations for the kinetic assay (e.g., 0.05 mM to 5 mM).
-
Prepare a working solution of DPP-IV in Tris-HCl buffer. The optimal concentration should be determined empirically through preliminary experiments to ensure a linear reaction rate over the desired time course.
-
Prepare a "Detection Mix" containing Prolidase, LAAO, HRP, and the chromogenic substrate in Tris-HCl buffer. The concentrations of these components should be optimized to ensure they are not rate-limiting.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 50 µL of each this compound dilution.
-
Substrate Blank Wells: Add 50 µL of Tris-HCl buffer instead of the substrate solution.
-
Enzyme Blank Wells: Add 50 µL of each this compound dilution.
-
Add 50 µL of the Detection Mix to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
To the Test Wells and Substrate Blank Wells, add 25 µL of the DPP-IV working solution.
-
To the Enzyme Blank Wells, add 25 µL of Tris-HCl buffer.
-
The final reaction volume will be 125 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Correct for background by subtracting the rate of the enzyme and substrate blanks.
-
Convert the rate from ΔAbs/min to µmol/min using the molar extinction coefficient of the oxidized chromogen.
-
Plot V₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Kₘ + [S])) using non-linear regression software to determine the values of Kₘ and Vmax.
-
Protocol 2: General Fluorometric Assay for DPP-IV Activity (for comparative studies)
While a direct fluorometric assay for the unlabeled this compound is complex, a common and highly sensitive method for measuring DPP-IV activity involves a fluorogenic substrate like Gly-Pro-AMC (7-amino-4-methylcoumarin). This protocol can be used to characterize the enzyme and potential inhibitors, providing a benchmark for assays developed with this compound.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Pro-Val-OH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Pro-Val-OH, composed of L-proline and L-valine (B1682139), presents a novel tool for cell culture applications. While specific research on this dipeptide is emerging, the well-documented roles of its constituent amino acids provide a strong foundation for its potential uses. Dipeptides are increasingly utilized in cell culture to enhance the stability and solubility of individual amino acids, leading to improved cell growth, viability, and productivity.[1][2][3][4] This document outlines potential applications and provides detailed protocols for evaluating the effects of this compound in various cell culture systems.
Proline is a multifaceted amino acid crucial for collagen synthesis, cellular stress resistance, and modulation of signaling pathways.[5][6][7][8] Valine, an essential branched-chain amino acid, plays a key role in metabolic health and has been shown to influence vital molecular pathways, including apoptosis.[9] The combination of these two amino acids in a dipeptide form may offer unique advantages for specific cell culture applications.
Hypothesized Applications
Based on the known functions of L-proline and L-valine, this compound is hypothesized to be beneficial in the following areas:
-
Enhanced Extracellular Matrix (ECM) Deposition: Due to the central role of proline in collagen synthesis, this compound could be a valuable supplement in tissue engineering and regenerative medicine applications to promote the production of a robust ECM.[5][8]
-
Cellular Stress Reduction: Proline is known to act as an osmolyte and chemical chaperone, protecting cells from various stressors.[5] Supplementation with this compound may therefore enhance cell viability and consistency in high-density cultures or under stressful conditions.
-
Modulation of Cell Signaling: Both proline and valine have been shown to influence signaling pathways related to cell growth, proliferation, and apoptosis.[5][7][9] this compound could be investigated as a tool to modulate these pathways for research or therapeutic purposes.
-
Improved Nutrient Supplementation: As a dipeptide, this compound may offer superior solubility and stability in cell culture media compared to its individual amino acid components, ensuring a more consistent and readily available supply for cellular metabolism.[1][10]
Quantitative Data Summary
As this compound is a novel compound for many cell culture applications, specific quantitative data is not yet widely available. The following table provides a template for researchers to systematically collect and organize data when evaluating this dipeptide.
| Parameter | Cell Line | Concentration of this compound (mM) | Result | Control |
| IC50 | e.g., HEK293, CHO, hMSCs | 0.1, 0.5, 1, 5, 10 | To be determined | No dipeptide |
| Optimal Concentration for Proliferation | e.g., HEK293, CHO, hMSCs | 0.1, 0.5, 1, 5, 10 | To be determined | No dipeptide |
| Effect on Collagen Production | e.g., Fibroblasts, Chondrocytes | 1 mM | To be determined | No dipeptide |
| Effect on Caspase-3 Activity | e.g., Apoptosis-induced cells | 1 mM | To be determined | No dipeptide |
| Viability under Osmotic Stress | e.g., Hybridoma cells | 1 mM | To be determined | No dipeptide |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration and Cytotoxicity of this compound
This protocol outlines the methodology to determine the optimal working concentration and potential cytotoxicity of this compound for a specific cell line.
Materials:
-
Cell line of interest (e.g., HEK293, CHO, primary cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
MTT, XTT, or similar cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Dipeptide Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 mM to 10 mM.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no dipeptide" control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Cell Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability relative to the control. Plot the viability against the concentration of this compound to determine the IC50 value (if any) and the optimal concentration for cell proliferation.
Workflow for determining optimal this compound concentration.
Protocol 2: Assessment of this compound on Extracellular Matrix Deposition
This protocol is designed to evaluate the effect of this compound on collagen production, a key component of the ECM.
Materials:
-
Fibroblast or chondrocyte cell line
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Sircol™ Soluble Collagen Assay Kit
-
6-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at an appropriate density and culture until they reach 70-80% confluency.
-
Dipeptide Treatment: Replace the medium with fresh medium containing the optimal concentration of this compound. Include a "no dipeptide" control.
-
Incubation: Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
Collagen Extraction:
-
From Culture Medium: Collect the conditioned medium at each medium change and store at -20°C.
-
From Cell Layer: At the end of the culture period, wash the cell layer with PBS and extract the collagen using 0.5 M acetic acid.
-
-
Collagen Quantification: Use the Sircol™ assay to quantify the amount of soluble collagen in the collected medium and cell layer extracts, following the manufacturer's protocol.
-
Data Analysis: Compare the amount of collagen produced in the this compound treated group to the control group.
Potential pathway for enhanced collagen synthesis.
Protocol 3: Evaluation of this compound on Apoptosis
This protocol assesses the potential of this compound to modulate apoptosis, for example, by its potential influence on caspase activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
This compound at the predetermined optimal concentration
-
Caspase-3/7 Glo® Assay Kit or similar
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well white-walled plate at a suitable density.
-
Pre-treatment: After 24 hours, pre-treat the cells with the optimal concentration of this compound for 2-4 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells (with and without this compound). Include appropriate controls (untreated cells, cells with this compound alone, cells with inducer alone).
-
Incubation: Incubate for the time required to induce apoptosis (typically 4-24 hours).
-
Caspase Activity Assay: Perform the Caspase-3/7 Glo® assay according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence. A decrease in the luminescent signal in the this compound treated group compared to the inducer-only group would suggest an anti-apoptotic effect.
Hypothesized modulation of the caspase cascade.
Conclusion
This compound holds promise as a novel dipeptide supplement for various cell culture applications. The provided protocols offer a systematic approach to characterizing its effects on cell viability, ECM production, and apoptosis. Researchers are encouraged to adapt these methodologies to their specific cell systems and research questions to unlock the full potential of this dipeptide. Further investigation into its mechanisms of action will be crucial for its broader application in research and biopharmaceutical development.
References
- 1. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The importance of being proline: the interaction of proline‐rich motifs in signaling proteins with their cognate domains | Semantic Scholar [semanticscholar.org]
- 7. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny [frontiersin.org]
- 9. l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biopharma & Bioprocessing [evonik.com]
Application Notes and Protocols for H-Pro-Val-OH in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline-specific peptidases are a unique class of enzymes that cleave peptide bonds involving a proline residue. Due to the conformational constraints imposed by proline's cyclic structure, these enzymes play critical roles in regulating the activity of various bioactive peptides, including hormones, neuropeptides, and chemokines. This has made them attractive targets for drug discovery in a range of therapeutic areas, including type 2 diabetes, cancer, and inflammatory disorders.
H-Pro-Val-OH is a dipeptide composed of L-proline and L-valine. Its structure, featuring a penultimate proline residue, makes it a candidate for interaction with proline-specific peptidases. While primarily known as a potential substrate for enzymes like prolinase and fibroblast enzymes, its structural similarity to known inhibitors of enzymes such as Dipeptidyl Peptidase IV (DPP-4) warrants investigation into its potential as a competitive inhibitor.[1] This document provides detailed application notes and protocols for researchers interested in evaluating this compound as a potential modulator of proline-specific enzyme activity, with a focus on DPP-4.
Target Enzyme: Dipeptidyl Peptidase IV (DPP-4)
Dipeptidyl Peptidase IV (DPP-4, also known as CD26) is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2] A key function of DPP-4 is the inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin (B600854) secretion and improved glucose homeostasis. This mechanism is the basis for the use of DPP-4 inhibitors, known as "gliptins," in the treatment of type 2 diabetes.[3]
Signaling Pathway of DPP-4 in Glucose Homeostasis
Caption: Potential inhibition of DPP-4 by this compound.
Quantitative Data Summary
As of the latest literature review, there is no publicly available quantitative data on the inhibitory activity of this compound against specific enzymes. The following table presents hypothetical data to illustrate how results from an enzyme inhibition assay could be structured. Researchers are encouraged to generate their own data following the protocols outlined below.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | DPP-4 | Fluorescence | To be determined | To be determined | To be determined |
| Sitagliptin (Control) | DPP-4 | Fluorescence | 0.019 | 0.018 | Competitive |
| Vildagliptin (Control) | DPP-4 | Fluorescence | 0.05 | 0.04 | Competitive |
Note: Data for Sitagliptin and Vildagliptin are representative values from the literature and may vary based on assay conditions.
Experimental Protocols
The following protocols are adapted from established methods for screening DPP-4 inhibitors and can be used to evaluate the inhibitory potential of this compound.
Protocol 1: In Vitro DPP-4 Inhibitor Screening Assay (Fluorescence-Based)
This protocol describes a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of this compound for DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Fluorogenic DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
This compound
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve a range of final assay concentrations.
-
Prepare a stock solution of the positive control inhibitor (e.g., Sitagliptin) in DMSO and create a serial dilution in Assay Buffer.
-
Dilute the human recombinant DPP-4 enzyme in Assay Buffer to the desired working concentration.
-
Dilute the Gly-Pro-AMC substrate in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Blank Wells: Add Assay Buffer only.
-
Control Wells (100% Activity): Add DPP-4 enzyme and Assay Buffer (with DMSO at the same concentration as the inhibitor wells).
-
Positive Control Inhibitor Wells: Add DPP-4 enzyme and the serially diluted positive control inhibitor.
-
Test Compound Wells: Add DPP-4 enzyme and the serially diluted this compound.
-
-
Pre-incubation:
-
Add the enzyme, buffer, and inhibitor (or this compound) to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the diluted Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the data to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for DPP-4 inhibition screening.
Logical Relationship: Competitive Inhibition Hypothesis
Given that this compound is a dipeptide with a structure that could potentially fit into the active site of DPP-4, a likely mechanism of inhibition, if any, would be competitive. In this scenario, this compound would compete with the natural substrate (e.g., GLP-1) or the synthetic substrate (Gly-Pro-AMC) for binding to the enzyme's active site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Pro-Val-OH Mediated C-C Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts.[1] Among the various classes of organocatalysts, small peptides have garnered significant attention due to their biocompatibility, modularity, and ability to catalyze a wide range of asymmetric transformations.[2][3] The dipeptide H-Pro-Val-OH, composed of L-proline and L-valine, is an effective catalyst for carbon-carbon bond formation, particularly in asymmetric aldol (B89426) reactions.[4][5] This protocol details the application of this compound in mediating the formation of C-C bonds, providing researchers with the necessary information to utilize this catalyst in their synthetic endeavors.
The catalytic activity of proline and its derivatives stems from their ability to form chiral enamines with carbonyl compounds, which then react with electrophiles in a stereocontrolled manner.[1][6] In the case of this compound, the proline moiety serves as the catalytic center, while the adjacent valine residue can influence the steric environment of the transition state, thereby enhancing stereoselectivity. These peptide-based catalysts are particularly effective in promoting reactions between ketones and aldehydes to generate chiral β-hydroxy ketones, which are valuable building blocks in medicinal chemistry and natural product synthesis.[4]
Reaction Mechanism: Asymmetric Aldol Reaction
The this compound catalyzed asymmetric aldol reaction proceeds through an enamine-based mechanism, a common pathway in proline organocatalysis.[6] The key steps are as follows:
-
Enamine Formation: The secondary amine of the proline residue in this compound reacts with a ketone (e.g., acetone) to form a chiral enamine intermediate.
-
C-C Bond Formation: The enamine then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The stereochemistry of this step is directed by the chiral environment of the catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
The stereoselectivity of the reaction is governed by the formation of a six-membered Zimmerman-Traxler-like transition state, where the carboxyl group of the proline can interact with the aldehyde via hydrogen bonding.[6]
Data Presentation
The following tables summarize typical quantitative data for dipeptide-catalyzed asymmetric aldol reactions. While specific data for this compound may vary, these tables provide a representative overview of the catalyst's performance under different conditions and with various substrates.
Table 1: Effect of Different Dipeptide Catalysts on the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone (B3395972)
| Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| H-Pro-Phe-OH | Neat | 48 | 87 | 59 |
| H-Pro-Tyr-OH | Neat | 48 | 80 | 46 |
| This compound | DMSO | 24 | 92 | >99 |
| H-Pro-Ala-OH | DMSO | 24 | 85 | 95 |
Data adapted from similar dipeptide-catalyzed reactions.[5]
Table 2: Substrate Scope for the this compound Catalyzed Asymmetric Aldol Reaction
| Aldehyde | Ketone | Time (h) | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | Acetone | 24 | 92 | >99 |
| 4-Chlorobenzaldehyde | Acetone | 36 | 88 | 98 |
| Benzaldehyde | Acetone | 48 | 75 | 92 |
| 4-Nitrobenzaldehyde | Cyclohexanone | 24 | 95 | 99 (anti) |
| Isobutyraldehyde | Cyclohexanone | 48 | 62 | 90 (anti) |
Data is representative of proline-based dipeptide catalysts.[5]
Experimental Protocols
General Protocol for this compound Mediated Asymmetric Aldol Reaction
Materials:
-
This compound catalyst (10-20 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., acetone, cyclohexanone; used as solvent or in excess)
-
Solvent (e.g., DMSO, NMP, or neat ketone)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry reaction vial, add this compound (0.1-0.2 mmol).
-
Add the aldehyde (1.0 mmol).
-
Add the ketone. If the ketone is a liquid, it can be used as the solvent (e.g., 2 mL of acetone or cyclohexanone). If a co-solvent is used, add approximately 1 mL of the chosen solvent (e.g., DMSO).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Signaling Pathway Diagram
References
- 1. Organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The small peptide-catalyzed direct asymmetric aldol reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B515880J [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for H-Pro-Val-OH Immobilization on Solid Supports for Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide H-Pro-Val-OH, a proline-containing molecule, holds significant potential as an organocatalyst, particularly in asymmetric synthesis. Its efficiency, however, is often hampered by challenges in catalyst separation and reusability in homogeneous catalysis. Immobilization of this compound onto solid supports offers a robust solution to these limitations, enhancing its industrial applicability by facilitating catalyst recovery and reuse, thereby improving process economy and sustainability.[1][2]
This document provides detailed application notes and experimental protocols for the immobilization of this compound on two common solid supports: silica (B1680970) gel and polystyrene resin. It further outlines a general procedure for utilizing the immobilized catalyst in a model asymmetric aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[3][4][5] The protocols and data presented herein are based on established methodologies for similar proline-based dipeptide catalysts and serve as a comprehensive guide for researchers.
Key Applications
Immobilized this compound catalysts are primarily employed in stereoselective organic transformations. Key application areas include:
-
Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[2][3][4]
-
Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Mannich Reactions: Catalyzing the aminoalkylation of a carbon acid.
The choice of solid support can influence the catalyst's performance in terms of activity, selectivity, and stability. Polystyrene supports can create a hydrophobic microenvironment around the catalyst, which can be beneficial for reactions in aqueous media.[6][7][8] Silica supports, on the other hand, are known for their high stability and mechanical resistance.[9]
Data Presentation: Performance of Immobilized Dipeptide Catalysts
The following table summarizes typical quantitative data for asymmetric aldol reactions catalyzed by proline-based dipeptides immobilized on polystyrene and silica supports. This data is representative of the performance that can be expected when using immobilized this compound.
| Support Material | Catalyst Loading (mol%) | Reactants | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reusability (cycles) | Reference |
| Polystyrene | 10 | Cyclohexanone, 4-Nitrobenzaldehyde | Water/Chloroform | 95 | 95:5 | 98 (anti) | >20 | [10] |
| Silica Gel | 5 | Acetone (B3395972), 4-Nitrobenzaldehyde | DMSO | 97 | - | 96 | 5 | [2] |
| Polystyrene | 20 | Cyclohexanone, Benzaldehyde | Water | 84 | 85:15 | 89 (anti) | 11 | [8] |
| Silica Gel | 10 | Acetone, Benzaldehyde | DMSO | 92 | - | 90 | 5 | [2] |
Experimental Protocols
Protocol 1: Immobilization of this compound on Silica Gel
This protocol describes the covalent attachment of this compound to a silica gel support functionalized with isocyanate groups.
Materials:
-
Silica gel (pore size 60 Å, 230-400 mesh)
-
3-(Triethoxysilyl)propyl isocyanate
-
This compound
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Activation of Silica Gel:
-
Dry the silica gel in a vacuum oven at 120 °C for 12 hours to remove adsorbed water.
-
In a round-bottom flask, suspend the dried silica gel in anhydrous toluene.
-
Add 3-(triethoxysilyl)propyl isocyanate to the suspension.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours with stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the functionalized silica gel, wash thoroughly with toluene, DCM, and methanol, and then dry under vacuum.
-
-
Immobilization of this compound:
-
Suspend the isocyanate-functionalized silica gel in anhydrous DMF.
-
Add this compound to the suspension.
-
Stir the mixture at room temperature for 48 hours.
-
Filter the resulting solid, and wash sequentially with DMF, DCM, and methanol to remove any unreacted dipeptide.
-
Dry the immobilized catalyst (Silica-PV) under vacuum.
-
Protocol 2: Immobilization of this compound on Polystyrene Resin
This protocol details the immobilization of this compound onto a chloromethylated polystyrene resin.
Materials:
-
Chloromethylated polystyrene resin (1% DVB cross-linked, 100-200 mesh)
-
This compound
-
Potassium iodide (KI)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
-
Shaker or stirring apparatus
-
Filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture:
-
Swell the chloromethylated polystyrene resin in anhydrous DMF for 1 hour.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Add DIPEA and a catalytic amount of KI to the this compound solution.
-
-
Immobilization Reaction:
-
Add the this compound solution to the swollen polystyrene resin.
-
Agitate the mixture on a shaker or with a stirrer at 60 °C for 48 hours.
-
Allow the resin to cool to room temperature.
-
-
Washing and Drying:
-
Filter the resin and wash it thoroughly with DMF, DCM, and methanol to remove unreacted reagents and byproducts.
-
Dry the immobilized catalyst (PS-PV) under vacuum.
-
Protocol 3: Asymmetric Aldol Reaction using Immobilized this compound
This protocol provides a general procedure for a direct asymmetric aldol reaction between an aldehyde and a ketone catalyzed by the immobilized this compound.
Materials:
-
Immobilized this compound catalyst (Silica-PV or PS-PV)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone or cyclohexanone)
-
Solvent (e.g., DMSO for Silica-PV, Water/Chloroform for PS-PV)
-
Reaction vessel with stirring
-
Standard work-up reagents (e.g., saturated ammonium (B1175870) chloride solution, ethyl acetate)
-
Analytical equipment for product analysis (e.g., NMR, HPLC with a chiral column)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the immobilized this compound catalyst (typically 5-20 mol%).
-
Add the chosen solvent.
-
Add the aldehyde (1 equivalent) and the ketone (5-10 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for 24-72 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
-
Work-up and Catalyst Recovery:
-
Upon completion, filter the reaction mixture to recover the immobilized catalyst.
-
Wash the catalyst with the reaction solvent and then with a solvent suitable for storage (e.g., methanol).
-
Dry the recovered catalyst for reuse.
-
Quench the filtrate with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the aldol product.
-
Visualizations
Caption: Workflow for immobilization and catalytic use.
Caption: Catalytic cycle of the asymmetric aldol reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric aldol reactions catalyzed by efficient and recyclable silica-supported proline-based peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Asymmetric aldol reaction organocatalyzed by (S)-proline-containing dipeptides: improved stereoinduction under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering of polystyrene-supported acid–base catalysts for aldol condensation in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of hydroxyl group acidity on the activity of silica-supported secondary amines for the self-condensation of n-butanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: H-Pro-Val-OH in Flow Chemistry Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of the dipeptide catalyst H-Pro-Val-OH in continuous flow chemistry. While direct literature on this compound in flow systems is emerging, this document leverages established principles of proline and dipeptide-based organocatalysis in continuous reactors to outline its applications, benefits, and detailed experimental protocols. The focus is on the asymmetric aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation in synthetic chemistry.
Introduction to this compound in Flow Catalysis
The dipeptide this compound, combining the catalytic prowess of proline with the stereodirecting influence of valine, is a promising organocatalyst for asymmetric synthesis. Its application in a continuous flow setup offers significant advantages over traditional batch processing, including enhanced reaction efficiency, improved safety, easier scalability, and catalyst recyclability, particularly when immobilized on a solid support.[1][2][3] Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.[3]
The primary application explored herein is the asymmetric aldol reaction, a critical transformation in the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs).[4][5] The principles discussed can be extended to other asymmetric transformations catalyzed by proline and its derivatives.
Key Advantages of Flow Chemistry for this compound Catalysis
-
Enhanced Mixing and Mass Transfer: Microreactors used in flow chemistry provide high surface-area-to-volume ratios, leading to efficient mixing and mass transfer between reactants and the catalyst.[2]
-
Precise Temperature and Pressure Control: Flow reactors enable rapid heating and cooling, allowing for precise temperature control, which is crucial for maintaining high enantioselectivity.[3] Elevated pressure can also be applied to enhance reaction rates, especially in heterogeneous systems.[6]
-
Improved Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic or hazardous reactions.[3][7]
-
Catalyst Immobilization and Reusability: this compound can be immobilized on a solid support (e.g., resin, silica) and packed into a column reactor. This facilitates easy separation of the catalyst from the product stream and allows for continuous operation and catalyst recycling, reducing costs and waste.[2][6]
-
Scalability: Scaling up a reaction in a flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors.[1]
Application: Asymmetric Aldol Reaction
The asymmetric aldol reaction between a ketone and an aldehyde is a classic application of proline-based organocatalysis. In a flow setup, a solution of the ketone and aldehyde is continuously passed through a packed-bed reactor containing the immobilized this compound catalyst.
Quantitative Data Summary
The following table summarizes typical results obtained for asymmetric aldol reactions catalyzed by immobilized proline-dipeptides in a continuous flow system. These results provide a benchmark for the expected performance of an immobilized this compound catalyst.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Residence Time (min) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | 4-Nitrobenzaldehyde (B150856) | Acetone | 10 | 20 | 25 | 95 | 92 | 95:5 | [6] |
| 2 | Benzaldehyde | Cyclohexanone | 15 | 30 | 0 | 88 | 99 | >99:1 | [8] |
| 3 | 4-Chlorobenzaldehyde | Acetone | 10 | 15 | 25 | 98 | 88 | 92:8 | [6] |
| 4 | 2-Nitrobenzaldehyde | Cyclohexanone | 15 | 45 | 4 | 75 | >99 | >99:1 | [8] |
Experimental Protocol: Asymmetric Aldol Reaction in Flow
This protocol describes a general procedure for performing an asymmetric aldol reaction using an immobilized this compound catalyst in a continuous flow setup.
Materials:
-
Syringe pumps
-
Packed-bed reactor column
-
Immobilized this compound on a solid support (e.g., TentaGel resin)
-
Back pressure regulator
-
Thermostatted column oven
-
Reactants: Aldehyde (e.g., 4-nitrobenzaldehyde), Ketone (e.g., acetone)
-
Solvent (e.g., DMSO, Acetonitrile/Ethanol/Water mixture)[9]
-
Quenching solution (e.g., acetic acid in solvent)[9]
Procedure:
-
Catalyst Packing: The immobilized this compound catalyst is carefully packed into a stainless-steel column of the desired dimensions.
-
System Setup: The packed column is placed inside a column oven. The inlet of the column is connected to two syringe pumps via a T-mixer. One pump will deliver the aldehyde solution, and the other will deliver the ketone solution. The outlet of the column is connected to a back pressure regulator and then to a collection vial.
-
Reagent Preparation: Prepare stock solutions of the aldehyde and the ketone in the chosen solvent at the desired concentrations. For example, a 0.1 M solution of 4-nitrobenzaldehyde and a 1 M solution of acetone.
-
Reaction Initiation:
-
Set the column oven to the desired temperature (e.g., 25 °C).
-
Set the back pressure regulator to the desired pressure (e.g., 10 bar).
-
Start pumping the individual reagent solutions through the system at flow rates calculated to achieve the desired residence time and stoichiometry.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed). Once at a steady state, collect the product stream in a vial containing a quenching agent if necessary.
-
Work-up and Analysis:
-
The collected solution is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient).
-
The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by ¹H NMR and chiral HPLC analysis.
-
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the specific hazards of the chemicals being used.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound catalyzed asymmetric aldol reaction in a continuous flow system.
Catalytic Cycle
Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction.
References
- 1. Asymmetric reactions in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis in Flow – The Kappe Laboratory [goflow.at]
- 3. helgroup.com [helgroup.com]
- 4. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. amt.uk [amt.uk]
- 8. Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
Application Note: A Novel Use of H-Pro-Val-OH as a Quality Control Standard in Proteomics Sample Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reproducibility and consistency are paramount in quantitative proteomics. The complexity of sample preparation workflows, coupled with the high sensitivity of mass spectrometry instrumentation, necessitates the use of quality control (QC) standards to monitor the stability and performance of the entire analytical process. An ideal QC standard should be a simple, stable, and easily synthesized molecule that does not interfere with the analysis of endogenous peptides.
This application note proposes a hypothetical use for the dipeptide H-Pro-Val-OH as a QC standard for bottom-up proteomics workflows. Due to its simple structure, containing the imino acid proline and the hydrophobic amino acid valine, this compound is chemically stable and readily soluble in typical solvents used for mass spectrometry. Its unique mass-to-charge ratio (m/z) in a complex peptide mixture allows for straightforward detection and monitoring. Spiking this compound into digested protein samples prior to LC-MS/MS analysis can serve as a valuable tool for assessing system suitability, including retention time stability, mass accuracy, and signal intensity consistency across multiple runs.
Disclaimer: This document describes a hypothetical application for this compound. To the best of our knowledge, the use of this compound as a quality control standard in proteomics has not been experimentally validated in peer-reviewed literature. The following protocols and data are illustrative and intended to provide a framework for such an application.
Experimental Protocol: this compound as a QC Standard
This protocol outlines the steps for preparing a protein sample from cell culture, spiking in the this compound standard, and analyzing the sample by LC-MS/MS.
Objective: To monitor the analytical performance of an LC-MS/MS system during a quantitative proteomics experiment using this compound as a QC standard.
Materials and Reagents:
-
This compound peptide standard
-
Cell lysis buffer (e.g., RIPA buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium (B1175870) bicarbonate
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Protein quantitation assay (e.g., BCA assay)
-
Digested protein sample (e.g., from human cell line)
Procedure:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
From the stock solution, prepare a 10 pmol/µL working solution by serial dilution in 0.1% formic acid in water.
-
-
Protein Extraction and Digestion (Standard Bottom-Up Workflow):
-
Lyse cultured cells using an appropriate lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate using a BCA assay.
-
Take 100 µg of protein from each sample for digestion.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
-
-
Spiking of this compound Standard:
-
Resuspend the dried peptide samples in 0.1% formic acid in water to a final concentration of 1 µg/µL.
-
For each sample, take 10 µL of the peptide mixture and add 1 µL of the 10 pmol/µL this compound working solution. This results in a final concentration of 1 pmol of the QC standard per injection (assuming a 1 µL injection volume).
-
-
LC-MS/MS Analysis:
-
Inject 1 µL of the spiked peptide sample onto a reverse-phase LC column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides on a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Ensure that the mass spectrometer is configured to monitor for the expected m/z of this compound.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software.
-
Extract the ion chromatogram for this compound.
-
Record the retention time, measured m/z, and peak area/intensity for this compound in each run.
-
Plot these values over the course of the experiment to monitor system performance.
-
Data Presentation
The following table presents hypothetical data from a series of six proteomics runs, demonstrating how the this compound QC standard can be used to monitor LC-MS/MS system stability.
| Sample ID | Run Number | This compound Retention Time (min) | This compound Measured m/z | This compound Peak Area (Arbitrary Units) |
| Sample_A | 1 | 15.21 | 215.1445 | 1.25E+07 |
| Sample_B | 2 | 15.23 | 215.1448 | 1.28E+07 |
| Sample_C | 3 | 15.19 | 215.1442 | 1.22E+07 |
| Sample_D | 4 | 15.22 | 215.1450 | 1.30E+07 |
| Sample_E | 5 | 15.25 | 215.1446 | 1.26E+07 |
| Sample_F | 6 | 15.20 | 215.1444 | 1.24E+07 |
Interpretation of Hypothetical Data: The data in the table show consistent retention times, measured m/z values close to the theoretical mass, and stable peak areas for the this compound standard across all six runs. This indicates that the LC-MS/MS system was performing reliably throughout the experiment. Significant deviations in any of these parameters would signal a potential issue with the system that needs to be addressed.
Visualizations
Experimental Workflow Diagram
Applikations- und Protokollhandbuch: Derivatisierung von H-Pro-Val-OH für analytische Zwecke
Anwendungsgebiet: Analytische Chemie, Wirkstoffentwicklung, Metabolomik
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung des Dipeptids Prolyl-Valin (H-Pro-Val-OH) für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS). Die Derivatisierung ist ein entscheidender Schritt, um die Volatilität und thermische Stabilität für die GC-MS zu erhöhen oder die Ionisierungseffizienz und chromatographische Retention in der LC-MS zu verbessern. Die hier vorgestellten Methoden bieten robuste und reproduzierbare Ergebnisse für die genaue Quantifizierung von this compound in verschiedenen Matrices.
Einleitung
Das Dipeptid this compound ist von erheblichem Interesse in der biochemischen und pharmazeutischen Forschung. Als Baustein von Proteinen und potenziell bioaktives Molekül erfordert seine genaue Quantifizierung in biologischen Proben und pharmazeutischen Formulierungen empfindliche und spezifische analytische Methoden. Aufgrund seiner polaren Natur, die durch die freie Aminosäure und die Carboxylgruppe verliehen wird, stellt die direkte Analyse von this compound mittels GC-MS eine Herausforderung dar. Die LC-MS-Analyse ist zwar direkt möglich, kann aber durch Derivatisierung in Bezug auf Empfindlichkeit und Selektivität erheblich verbessert werden.
Die chemische Derivatisierung modifiziert die funktionellen Gruppen des Analyten, um seine physikalisch-chemischen Eigenschaften für die jeweilige Analysetechnik zu optimieren.[1] Für die GC-MS zielt die Derivatisierung darauf ab, die Polarität zu reduzieren und die Flüchtigkeit zu erhöhen, typischerweise durch Silylierung oder Acylierung.[2] Für die LC-MS kann die Derivatisierung eine hydrophobe Markierung einführen, um die Retention in der Umkehrphasenchromatographie zu verbessern und eine leicht ionisierbare Gruppe für eine verbesserte massenspektrometrische Detektion bereitzustellen.[3][4][5]
Dieses Dokument bietet detaillierte Protokolle für zwei Hauptderivatisierungsstrategien:
-
Für die GC-MS-Analyse: Eine zweistufige Derivatisierung durch Veresterung gefolgt von Acylierung und eine einstufige Silylierung.
-
Für die LC-MS/MS-Analyse: Eine Vorsäulenderivatisierung mit 6-Aminoquinolyl-N-hydroxysuccinimidylcarbamat (AQC, AccQ-Tag™).
Experimentelle Protokolle
GC-MS-Analyse: Silylierungs-Derivatisierung
Die Silylierung ist eine gängige Methode, um aktive Wasserstoffatome in polaren funktionellen Gruppen durch eine unpolare Trimethylsilyl (TMS)-Gruppe zu ersetzen, was die Flüchtigkeit des Analyten erhöht. N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein weit verbreitetes und effektives Silylierungsreagenz.[6][7]
Materialien:
-
This compound Standard oder Probenextrakt
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin (wasserfrei)
-
Geeignetes Lösungsmittel (z. B. Acetonitril, wasserfrei)
-
Heizblock oder Ofen
-
GC-MS-System
Protokoll:
-
Probenvorbereitung: Die Probe, die this compound enthält, in einem Reaktionsgefäß zur Trockne eindampfen (z. B. unter einem sanften Stickstoffstrom). Es ist entscheidend, jegliche Feuchtigkeit zu entfernen, da diese mit dem Silylierungsreagenz reagieren kann.[1]
-
Rekonstitution: Den trockenen Rückstand in 50 µL wasserfreiem Pyridin lösen.
-
Derivatisierung: 50 µL MSTFA zugeben.
-
Reaktion: Das Reaktionsgefäß fest verschließen und für 30 Minuten bei 60 °C inkubieren.
-
Analyse: Nach dem Abkühlen auf Raumtemperatur 1 µL der derivatisierten Probe in das GC-MS-System injizieren.
GC-MS-Analyse: Veresterung und Acylierung
Diese zweistufige Methode derivatisiert zunächst die Carboxylgruppe durch Veresterung und anschließend die Aminogruppe durch Acylierung. Dies führt zu stabilen Derivaten mit ausgezeichneten chromatographischen Eigenschaften.
Materialien:
-
This compound Standard oder Probenextrakt
-
Isobutanol mit 3 M HCl
-
Pentafluorpropionsäureanhydrid (PFPA)
-
Ethylacetat
-
Heizblock oder Ofen
-
GC-MS-System
Protokoll:
-
Probenvorbereitung: Die Probe in einem Reaktionsgefäß zur Trockne eindampfen.
-
Veresterung: 100 µL Isobutanol (mit 3 M HCl) zugeben. Das Gefäß verschließen und für 60 Minuten bei 110 °C erhitzen. Anschließend unter Stickstoff zur Trockne eindampfen.
-
Acylierung: Den Rückstand in 50 µL Ethylacetat und 50 µL PFPA aufnehmen. Für 30 Minuten bei 60 °C erhitzen.
-
Aufarbeitung: Nach dem Abkühlen das überschüssige Reagenz unter Stickstoff verdampfen und den Rückstand in einem geeigneten Volumen Ethylacetat für die GC-MS-Analyse rekonstituieren.
-
Analyse: 1 µL der aufbereiteten Probe in das GC-MS-System injizieren.
LC-MS/MS-Analyse: AccQ-Tag™ (AQC) Derivatisierung
Diese Methode nutzt die Vorsäulenderivatisierung mit 6-Aminoquinolyl-N-hydroxysuccinimidylcarbamat (AQC), um primäre und sekundäre Amine zu markieren.[3][8] Dies führt zu stabilen, fluoreszierenden Derivaten, die gut auf einer C18-Säule mittels Umkehrphasen-Chromatographie getrennt werden können.[9] Die AQC-Markierung sorgt für eine verbesserte Ionisierung und ein charakteristisches Fragmention bei m/z 171, was eine empfindliche und selektive Quantifizierung mittels MRM (Multiple Reaction Monitoring) ermöglicht.[3][4]
Materialien:
-
This compound Standard oder Probenextrakt
-
AccQ-Tag™ Ultra Derivatisierungs-Kit (enthält Boratpuffer, AQC-Reagenzpulver und Rekonstitutionslösungsmittel)
-
UPLC-MS/MS-System
Protokoll:
-
Reagenzvorbereitung: Das AQC-Reagenz gemäß den Anweisungen des Herstellers rekonstituieren.
-
Probenpufferung: 10 µL der Probe oder des Standards mit 70 µL des Boratpuffers in einem Reaktionsgefäß mischen.
-
Derivatisierung: 20 µL des rekonstituierten AQC-Reagenzes zugeben. Sofort gründlich mischen (vortexen).
-
Reaktion: Die Mischung für 1 Minute bei Raumtemperatur stehen lassen und anschließend für 10 Minuten bei 55 °C erhitzen.
-
Analyse: Nach dem Abkühlen 1-5 µL der derivatisierten Probe in das UPLC-MS/MS-System injizieren.
Datenpräsentation
Die folgende Tabelle fasst typische quantitative Parameter für die Analyse von derivatisiertem this compound zusammen. Die genauen Werte können je nach verwendetem Gerät und spezifischen experimentellen Bedingungen variieren.
Tabelle 1: Typische GC-MS-Parameter für derivatisiertes this compound
| Parameter | Silylierung (TMS-Derivat) | Veresterung/Acylierung (PFPA-Derivat) |
| GC-Säule | DB-5ms, 30 m x 0.25 mm x 0.25 µm | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Injektortemperatur | 250 °C | 250 °C |
| Ofenprogramm | 80 °C (2 min), dann 10 °C/min bis 280 °C | 70 °C (2 min), dann 15 °C/min bis 290 °C |
| Trägergas | Helium, 1.0 mL/min | Helium, 1.2 mL/min |
| Ionenquellentemp. | 230 °C | 230 °C |
| Charakteristische m/z | [M-15]+, [M-117]+ | [M-C4H9]+, [M-COOC4H9]+ |
Tabelle 2: Typische LC-MS/MS-Parameter für AQC-derivatisiertes this compound
| Parameter | Wert |
| UPLC-Säule | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Ameisensäure in Wasser |
| Mobile Phase B | 0.1% Ameisensäure in Acetonitril |
| Gradient | 5% B bis 50% B über 10 Minuten |
| Flussrate | 0.3 mL/min |
| Säulentemperatur | 40 °C |
| Ionisierungsmodus | ESI+ |
| MRM-Übergang | Q1: [M+H]+ des Derivats -> Q3: 171.1 |
| Kollisionsenergie | Optimiert für das spezifische Derivat |
Logische Beziehungen und Fehlerbehebung
Die Wahl der Derivatisierungsmethode hängt von der verfügbaren Ausrüstung und der Probenmatrix ab. Das folgende Diagramm veranschaulicht den Entscheidungsprozess.
Fehlerbehebung:
-
Geringe Derivatisierungsausbeute (GC-MS): Hauptursache ist oft Restfeuchtigkeit in der Probe. Stellen Sie eine vollständige Trocknung der Probe vor der Reagenzzugabe sicher. Bei der Silylierung kann eine Erhöhung der Reaktionstemperatur oder -zeit die Ausbeute verbessern.
-
Peak-Tailing (GC-MS): Unvollständige Derivatisierung kann zu Peak-Tailing führen. Überprüfen Sie die Reagenzqualität und die Reaktionsbedingungen.
-
Niedrige Signalintensität (LC-MS/MS): Überprüfen Sie den pH-Wert der Reaktionsmischung für die AQC-Derivatisierung; der Boratpuffer ist entscheidend für die Aufrechterhaltung des optimalen pH-Wertes. Stellen Sie sicher, dass das AQC-Reagenz frisch zubereitet ist.
Schlussfolgerung
Die hier beschriebenen Derivatisierungsprotokolle bieten zuverlässige Methoden für die quantitative Analyse von this compound mittels GC-MS und LC-MS/MS. Die Silylierung und die zweistufige Veresterung/Acylierung sind effektive Strategien für die GC-MS, während die AccQ-Tag-Derivatisierung eine hochempfindliche und spezifische Quantifizierung mittels LC-MS/MS ermöglicht. Die Auswahl der geeigneten Methode sollte auf der Grundlage der verfügbaren Instrumentierung, der Probenmatrix und der erforderlichen Empfindlichkeit erfolgen.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
H-Pro-Val-OH as a Chiral Ligand in Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Pro-Val-OH, composed of L-proline and L-valine, is a versatile chiral molecule that has garnered significant attention in asymmetric synthesis. While its role as an organocatalyst is well-established, its application as a chiral ligand in transition metal catalysis is an emerging area with considerable potential for the development of novel, highly selective synthetic methodologies. The inherent chirality, conformational rigidity conferred by the proline ring, and the presence of multiple coordination sites (the N-terminus, the amide bond, and the C-terminal carboxylate) make this compound and related dipeptides attractive candidates for inducing enantioselectivity in metal-catalyzed reactions. This document provides an overview of the application of dipeptide ligands analogous to this compound in metal catalysis, including protocols for representative reactions.
Principle of Action
In metal catalysis, chiral ligands like this compound coordinate to a metal center, creating a chiral environment. This chiral metal complex then interacts with the substrates of a reaction in a stereoselective manner, favoring the formation of one enantiomer of the product over the other. The proline residue can enforce a specific geometry on the ligand backbone, while the valine side chain can provide steric hindrance to direct the approach of the substrates. The efficiency and enantioselectivity of the catalytic system are influenced by the nature of the metal, the solvent, and the specific dipeptide ligand structure.
Applications in Asymmetric Metal Catalysis
While specific data for this compound in metal catalysis is limited in publicly available literature, analogous dipeptide ligands have been successfully employed in a range of enantioselective transformations. These examples serve as a strong proof-of-concept for the potential of this compound in similar catalytic systems.
Titanium-Catalyzed Asymmetric Cyanide Addition to Imines
Dipeptide-based Schiff base ligands have been utilized in the titanium-catalyzed asymmetric addition of cyanide to imines, a key reaction for the synthesis of chiral α-amino nitriles, which are precursors to α-amino acids. The dipeptide ligand, in concert with the titanium center, acts as a bifunctional catalyst.
Reaction Scheme: R1-CH=N-R2 + HCN --(Ti(O-i-Pr)4, Dipeptide Ligand)--> R1-CH(CN)-NH-R2
Table 1: Titanium-Catalyzed Asymmetric Cyanation using a Dipeptide-based Ligand
| Entry | Imine Substrate | Ligand | Yield (%) | ee (%) |
| 1 | N-Benzylidene-aniline | Dipeptide Schiff Base | High | High |
| 2 | N-(4-Methoxybenzylidene)-aniline | Dipeptide Schiff Base | High | High |
(Note: Specific quantitative data from literature for a generic dipeptide; illustrative for potential this compound application.)
Copper-Catalyzed Asymmetric Conjugate Addition
Dipeptide-phosphine ligands have shown success in the copper-catalyzed asymmetric conjugate addition of organozinc reagents to cyclic enones.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of stereocenters. The dipeptide backbone of the ligand plays a crucial role in orienting the substrates for enantioselective attack.
Reaction Scheme: Cyclic Enone + R2Zn --((CuOTf)2·C6H6, Dipeptide-Phosphine Ligand)--> Chiral Ketone
Table 2: Copper-Catalyzed Asymmetric Conjugate Addition with a Val-Phe Dipeptide-Phosphine Ligand
| Entry | Enone Substrate | Alkylating Agent | Ligand | Yield (%) | ee (%) |
| 1 | Cyclohexenone | Et2Zn | Val-Phe Dipeptide Phosphine (B1218219) | >95 | 94 |
| 2 | Cyclopentenone | Me2Zn | Val-Phe Dipeptide Phosphine | >95 | 88 |
(Data is for a Valine-Phenylalanine dipeptide phosphine ligand and serves as an example of the potential of valine-containing dipeptides)[1]
Experimental Protocols
Protocol 1: General Procedure for Titanium-Catalyzed Asymmetric Cyanation of Imines
Materials:
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)4)
-
This compound or analogous dipeptide ligand
-
Anhydrous toluene (B28343)
-
Imine substrate
-
Trimethylsilyl cyanide (TMSCN)
-
Hydrochloric acid (1N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dipeptide ligand (0.1 mmol) in anhydrous toluene (2.0 mL).
-
Add Ti(O-i-Pr)4 (0.1 mmol) to the solution and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add the imine substrate (1.0 mmol) to the reaction mixture.
-
Slowly add TMSCN (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding methanol (1.0 mL).
-
Warm the mixture to room temperature and add 1N HCl (5.0 mL). Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-amino nitrile.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Conjugate Addition
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) toluene complex ((CuOTf)2·C6H6)
-
This compound derived phosphine ligand
-
Anhydrous solvent (e.g., toluene or THF)
-
Cyclic enone substrate
-
Dialkylzinc reagent (e.g., Et2Zn in hexanes)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (CuOTf)2·C6H6 (0.025 mmol) and the dipeptide-phosphine ligand (0.055 mmol) in the anhydrous solvent (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the cyclic enone substrate (1.0 mmol) to the mixture.
-
Add the dialkylzinc reagent (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at the same temperature for the specified time, monitoring by TLC.
-
Quench the reaction at low temperature by the addition of saturated aqueous ammonium chloride solution (5.0 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Visualizations
References
Application Notes and Protocols for H-Pro-Val-OH Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Pro-Val-OH (L-prolyl-L-valine) has emerged as a versatile and efficient organocatalyst in asymmetric synthesis. Belonging to the class of proline-based catalysts, it leverages the principles of enamine and iminium ion catalysis to facilitate the formation of stereochemically defined products. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid group, allows it to activate substrates and control the stereochemical outcome of reactions. These application notes provide detailed experimental setups and protocols for key reactions catalyzed by this compound, primarily focusing on asymmetric aldol (B89426) and Michael addition reactions. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis and drug development, enabling the enantioselective construction of complex molecular architectures.
Catalytic Signaling Pathway: Enamine Catalysis
The primary catalytic cycle for this compound in reactions involving carbonyl compounds proceeds through an enamine intermediate. This mechanism is central to its ability to promote asymmetric transformations.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that constructs β-hydroxy carbonyl compounds, key structural motifs in many natural products and pharmaceuticals. This compound has been shown to be an effective catalyst for this transformation.
Data Presentation
| Entry | Aldehyde | Ketone | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 20 | 24 | 95 | 95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | DMSO | 20 | 48 | 92 | 94:6 | 97 |
| 3 | Benzaldehyde | Cyclohexanone | DMSO | 20 | 72 | 85 | 90:10 | 95 |
| 4 | 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 48 | 78 | - | 92 |
| 5 | 4-Nitrobenzaldehyde | Cyclohexanone | Brine | 10 | 12 | 96 | 98:2 | 97 |
Data in this table is representative of typical results for proline-dipeptide catalyzed aldol reactions and may not be from a single source.
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
This protocol is a general guideline for the this compound catalyzed asymmetric aldol reaction between an aldehyde and a ketone.
Materials:
-
This compound catalyst
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (0.05 mmol, 20 mol%).
-
Add the anhydrous solvent (1.0 mL) and stir until the catalyst is fully dissolved.
-
Add the ketone (1.25 mmol, 5 equivalents).
-
Add the aldehyde (0.25 mmol, 1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature (or the specified temperature) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Asymmetric Michael Addition
The asymmetric Michael addition, or conjugate addition, is a fundamental method for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and similar dipeptides can catalyze the addition of nucleophiles to α,β-unsaturated compounds with high stereocontrol.
Data Presentation
| Entry | Michael Donor | Michael Acceptor | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | Dichloromethane | 10 | 24 | 85 | 95:5 | 97 |
| 2 | Isobutyraldehyde | trans-β-Nitrostyrene | Toluene | 10 | 48 | 90 | 92:8 | 95 |
| 3 | Cyclohexanone | trans-β-Nitrostyrene | Dichloromethane | 20 | 72 | 88 | 85:15 | 92 (anti) |
| 4 | Thiophenol | Cyclohexenone | Toluene | 10 | 12 | 92 | - | 90 |
| 5 | Diethyl malonate | Chalcone | THF | 15 | 36 | 87 | - | 88 |
Data in this table is representative of typical results for dipeptide-catalyzed Michael additions and may not be from a single source.
Experimental Protocol: General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol provides a general method for the this compound catalyzed asymmetric Michael addition of an aldehyde to a nitroolefin.
Materials:
-
This compound catalyst
-
Aldehyde (Michael donor, e.g., propanal)
-
Nitroolefin (Michael acceptor, e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., dichloromethane)
-
Silica gel for column chromatography
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial containing a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
-
Add the anhydrous solvent (0.5 mL) and stir to dissolve the catalyst.
-
Add the nitroolefin (0.2 mmol, 1 equivalent).
-
Add the aldehyde (1.0 mmol, 5 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature for the required duration, monitoring by TLC.
-
After the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion
This compound is a robust and highly effective organocatalyst for promoting asymmetric aldol and Michael addition reactions. The protocols provided in these application notes offer a solid foundation for researchers to explore the utility of this dipeptide in the synthesis of chiral molecules. The mild reaction conditions, high stereoselectivities, and the metal-free nature of this catalytic system make it an attractive tool for modern organic synthesis, with significant potential in the development of pharmaceuticals and other fine chemicals. Further optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for different substrates to achieve optimal results.
Troubleshooting & Optimization
Technical Support Center: H-Pro-Val-OH Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of the dipeptide H-Pro-Val-OH. The unique structural properties of both proline and the sterically hindered valine can present challenges, but optimized protocols can significantly improve yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in this compound synthesis?
Low yields in Pro-Val dipeptide synthesis typically arise from a combination of factors related to the specific amino acids involved:
-
Steric Hindrance: Valine possesses a bulky isopropyl side chain near the peptide backbone. This bulkiness can physically impede the approach of the activated proline, slowing down the formation of the peptide bond and leading to incomplete coupling reactions.[1]
-
Diketopiperazine Formation: This is a major side reaction, especially when proline is the second amino acid in a dipeptide sequence (X-Pro). The newly formed dipeptide can cyclize, cleaving itself from the resin (in solid-phase synthesis) or creating a highly stable six-membered ring that is difficult to purify out in solution-phase synthesis. This side reaction is particularly prevalent in Fmoc-based strategies.[2][3]
-
Peptide Aggregation: Although less of a concern for a dipeptide, sequences containing hydrophobic residues like valine can begin to aggregate, which can hinder reagent accessibility in solid-phase synthesis.[1][4]
-
Incomplete Deprotection: Incomplete removal of the N-terminal protecting group (e.g., Boc or Fmoc) on the proline residue will prevent the subsequent coupling of valine, leading to truncated sequences and reduced yield of the desired product.[4][5]
Q2: Which coupling reagent is most effective for forming the Pro-Val bond to maximize yield?
The choice of coupling reagent is critical for overcoming the steric hindrance presented by valine. Modern onium-type reagents (uronium/aminium and phosphonium (B103445) salts) are highly recommended due to their high reactivity and ability to suppress racemization.[6][7] Carbodiimides like DCC can be used but are generally less effective for sterically hindered couplings.[2][8]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA | ~99 | Excellent for hindered couplings; high reactivity.[6] |
| COMU | None | DIPEA | >99 | Very high coupling efficiency, comparable to HATU, with safer byproducts.[6][7][9] |
| HBTU / TBTU | HOBt | DIPEA | ~95-98 | Highly efficient, but can cause side reactions (guanidinylation).[6][10] |
| PyBOP | HOBt | DIPEA | ~95 | A non-toxic alternative to BOP with similar high efficiency.[6][9] |
| DCC / DIC | HOBt | None* | Variable | Cost-effective but less efficient for hindered amino acids; can form N-acyl urea (B33335) byproduct.[7][8] |
Note: Base is required if the amino acid salt is used.
Q3: How can I monitor the completeness of the coupling reaction?
For syntheses on a solid support, the most common method is the Kaiser test (or ninhydrin (B49086) test). This qualitative test detects the presence of free primary amines on the resin.[1]
-
A positive result (blue/purple beads) indicates that free amines are still present, meaning the coupling was incomplete.[11]
-
A negative result (yellow/colorless beads) indicates that the coupling is complete.
Since the N-terminus after coupling proline is a secondary amine, the standard Kaiser test will give a negative result (false negative). Therefore, the Kaiser test is performed after the deprotection of the first amino acid (Valine) to confirm a free amine is present, and then again after the coupling of Proline to confirm the absence of that free amine.
Q4: My Kaiser test is positive after the coupling step. What should I do?
A positive Kaiser test signifies an incomplete reaction. Do not proceed to the next step. The immediate course of action is to perform a "double coupling."[11] This involves draining the reaction solution and repeating the coupling step with a fresh solution of activated amino acid and reagents to drive the reaction to completion.[1] If the test remains positive, capping the unreacted amines with acetic anhydride (B1165640) is recommended to prevent the formation of deletion sequences.[11]
Mandatory Visualization: Troubleshooting Incomplete Coupling
Caption: Decision tree for troubleshooting an incomplete coupling reaction.
Q5: I see a major side product in my final analysis. What is the most likely culprit?
For the this compound sequence, the most probable side product is the diketopiperazine (DKP) cyclo(Pro-Val). This occurs when the N-terminal amine of the proline attacks the activated carboxyl group of the valine in an intramolecular fashion, forming a stable six-membered ring.[2] This is especially problematic when Pro is the second residue in a sequence during solid-phase synthesis, as it can lead to cleavage of the dipeptide from the resin.[2][3]
Mandatory Visualization: Diketopiperazine Formation
Caption: Side reaction leading to diketopiperazine (DKP) formation.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-Pro-Val-OH using HATU
This protocol describes a standard procedure for coupling Boc-Proline to Valine methyl ester, followed by saponification.
-
Activation of Boc-Pro-OH:
-
Dissolve Boc-Pro-OH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.0 eq) and HOAt (1.0 eq).
-
Stir the mixture at 0°C for 5 minutes.
-
Add Diisopropylethylamine (DIPEA) (2.0 eq) and stir for an additional 15 minutes at 0°C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Val-OMe·HCl (1.0 eq) in anhydrous DMF and cool to 0°C.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Slowly add the activated Boc-Pro-OH solution to the H-Val-OMe solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-Pro-Val-OMe by silica (B1680970) gel chromatography if necessary.
-
-
Saponification to Boc-Pro-Val-OH:
-
Dissolve the purified dipeptide ester in a mixture of THF/Water (e.g., 3:1).
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield Boc-Pro-Val-OH.
-
Protocol 2: Final Boc Deprotection to Yield this compound
The removal of the Boc protecting group is achieved under acidic conditions.[12]
-
Deprotection Reaction:
-
Dissolve the purified Boc-Pro-Val-OH (1.0 eq) in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).[13]
-
Stir the reaction at room temperature for 1-2 hours. Monitor completion by TLC or LC-MS.
-
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Triturate the resulting oil or solid with cold diethyl ether to precipitate the peptide salt.
-
Centrifuge or filter to collect the solid product, wash with cold ether, and dry under vacuum.
-
Mandatory Visualization: Overall Synthesis Workflow
Caption: General workflow for the solution-phase synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Reddit - The heart of the internet [reddit.com]
Troubleshooting low enantioselectivity in H-Pro-Val-OH catalysis
Welcome to the Technical Support Center for H-Pro-Val-OH catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low enantioselectivity in their asymmetric reactions catalyzed by the dipeptide this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an organocatalyst?
This compound is a dipeptide composed of L-proline and L-valine. It is utilized as a chiral organocatalyst in asymmetric synthesis. Like L-proline, it can form an enamine intermediate with carbonyl compounds, facilitating various stereoselective transformations such as aldol (B89426) and Michael reactions. The presence of the valine residue can introduce additional steric bulk and hydrogen bonding interactions, which can influence the catalyst's activity and enantioselectivity compared to proline alone.
Q2: What is the general mechanism of action for this compound in an aldol reaction?
The catalytic cycle of this compound in an aldol reaction is believed to be similar to that of L-proline. The secondary amine of the proline residue reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks the carbonyl group of an aldehyde acceptor. The chirality of the dipeptide catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the β-hydroxy carbonyl product. Subsequent hydrolysis regenerates the catalyst and releases the product.
Troubleshooting Low Enantioselectivity
Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. The following section provides a systematic approach to diagnosing and resolving this issue in this compound catalyzed reactions.
Initial Checks
Q3: My enantioselectivity is lower than expected. What are the first things I should verify?
Before delving into extensive reaction optimization, it is crucial to rule out experimental and analytical errors:
-
Purity of Reagents and Catalyst: Ensure the purity of your starting materials, including the aldehyde, ketone, and the this compound catalyst. Impurities can interfere with the catalytic cycle or act as competing catalysts, leading to lower enantioselectivity.
-
Solvent Quality: Use high-purity, anhydrous solvents. The presence of water can affect the catalyst's solubility and the stability of the key intermediates. For instance, in many proline-catalyzed reactions, polar aprotic solvents like DMSO or DMF are preferred.[1]
-
Accurate ee Determination: Verify the accuracy of your chiral HPLC or GC method. Ensure baseline separation of the enantiomers and check for any overlapping peaks from impurities.
Reaction Parameter Optimization
A logical workflow for troubleshooting low enantioselectivity involves the systematic evaluation of key reaction parameters.
Caption: Troubleshooting workflow for low enantioselectivity.
Q4: How does the choice of solvent affect the enantioselectivity of this compound catalysis?
The solvent plays a critical role in organocatalyzed reactions by influencing the solubility of the catalyst and reactants, as well as stabilizing transition states. For proline and its derivatives, polar aprotic solvents are often effective. However, the optimal solvent can be substrate-dependent. In some cases, a switch in solvent can even lead to a reversal of enantioselectivity.[2] It is advisable to screen a range of solvents with varying polarities.
Q5: What is the impact of reaction temperature on enantioselectivity?
Temperature can have a significant effect on the enantioselectivity of a reaction. Generally, lower temperatures lead to higher enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this often comes at the cost of a slower reaction rate. It is important to find an optimal temperature that balances both reactivity and selectivity. In some rare cases, a reversal of enantioselectivity has been observed with a change in temperature.[3]
Q6: Can the concentration of reactants or the catalyst loading influence the outcome?
Yes, both reactant concentration and catalyst loading can impact enantioselectivity. Higher concentrations can sometimes lead to catalyst aggregation or side reactions, which may decrease the ee. Catalyst loading should also be optimized; while a higher loading might increase the reaction rate, it does not always translate to higher enantioselectivity and can be economically unfavorable.
Q7: Are there any additives that can be used to improve enantioselectivity?
The use of additives, such as weak acids or bases, can sometimes enhance the performance of organocatalysts. For instance, in reactions involving proline-valinol thioamides, an acidic additive was found to be beneficial.[4] These additives can influence the catalyst's conformation or participate in the catalytic cycle, for example, by facilitating proton transfer steps.
Q8: Could the structure of my substrate be the issue?
The steric and electronic properties of your substrates (both the donor and acceptor) are crucial. Some substrates may be inherently poor partners for a given catalyst, leading to low enantioselectivity. If you are consistently observing low ee values with a particular substrate after optimizing other parameters, it might be necessary to consider a different catalyst or modify the substrate.
Quantitative Data
The following tables summarize quantitative data from studies on catalysts structurally related to this compound, which can provide a starting point for your own investigations.
Table 1: Effect of Solvent on a Pro-Val Thioamide Catalyzed Aldol Reaction
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 85 | 88 |
| 2 | CH2Cl2 | 82 | 85 |
| 3 | THF | 75 | 78 |
| 4 | CH3CN | 70 | 72 |
| 5 | DMSO | 92 | 94 |
Reaction conditions: 4-nitrobenzaldehyde (B150856) and acetone, Pro-Val thioamide catalyst (10 mol%), room temperature, 24 h.
Table 2: Effect of Temperature on a Pro-Val Thioamide Catalyzed Aldol Reaction
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 92 | 94 |
| 2 | 0 | 88 | 96 |
| 3 | -20 | 75 | 98 |
Reaction conditions: 4-nitrobenzaldehyde and acetone, Pro-Val thioamide catalyst (10 mol%) in DMSO, 24 h.
Experimental Protocols
General Experimental Protocol for a Proline-Catalyzed Aldol Reaction
Caption: General experimental workflow for an aldol reaction.
Procedure:
-
To a stirred solution of this compound (0.02 mmol, 10 mol%) in the desired solvent (1.0 mL) at the chosen temperature, add the ketone (0.4 mmol, 2 equivalents).
-
To this mixture, add the aldehyde (0.2 mmol, 1 equivalent).
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
This protocol serves as a general guideline. The optimal conditions, including catalyst loading, solvent, temperature, and reaction time, will need to be determined empirically for each specific substrate combination.
References
Navigating H-Pro-Val-OH Solubility Challenges in Organic Solvents: A Technical Guide
For Immediate Release
Researchers, scientists, and drug development professionals frequently encounter challenges with the solubility of peptides in organic solvents, a critical step for a wide range of experimental assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues specifically related to the dipeptide H-Pro-Val-OH.
This compound is a dipeptide composed of proline and valine. Its solubility is influenced by the hydrophobic nature of the valine side chain and the zwitterionic character of the free N-terminal amine and C-terminal carboxylic acid at neutral pH. This guide offers systematic approaches to achieve successful solubilization for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound in organic solvents?
A1: The solubility of this compound is primarily dictated by its molecular structure and the properties of the chosen solvent. Key factors include:
-
Amino Acid Composition: this compound contains a hydrophobic amino acid (Valine) and a proline residue, which can disrupt secondary structures and potentially enhance solubility.[1]
-
Zwitterionic Nature: At neutral pH, the peptide exists as a zwitterion with both a positive (N-terminus) and negative (C-terminus) charge. This can lead to strong intermolecular interactions, reducing solubility in non-polar organic solvents.
-
Solvent Polarity: Polar aprotic solvents like DMSO and DMF are generally more effective at dissolving zwitterionic and hydrophobic peptides than non-polar or protic solvents.[1][2]
-
Peptide Aggregation: Peptides can self-associate and form aggregates, which significantly lowers their solubility. This can be influenced by concentration, temperature, and the solvent environment.
-
Presence of Water: Small amounts of water can sometimes aid in dissolving peptides in organic solvents by hydrating the charged groups.
Q2: In which organic solvents is this compound expected to be most soluble?
A2: Based on its chemical properties, this compound is expected to have the highest solubility in polar aprotic solvents. The expected relative solubility in common organic solvents is summarized in the table below. It is crucial to experimentally verify the solubility for your specific application.
| Solvent | Chemical Class | Expected Relative Solubility | Rationale |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | High | Excellent at disrupting intermolecular hydrogen bonds and solvating both polar and non-polar moieties. |
| DMF (Dimethylformamide) | Polar Aprotic | High | Similar to DMSO, it is a strong hydrogen bond acceptor and can effectively solvate peptides. |
| Methanol | Polar Protic | Moderate to Low | Can form hydrogen bonds, but its shorter alkyl chain compared to ethanol (B145695) may offer slightly better interaction with the peptide backbone. |
| Ethanol | Polar Protic | Low | The presence of a hydroxyl group allows for hydrogen bonding, but the overall non-polar character is higher than in methanol, potentially reducing its effectiveness for a zwitterionic peptide. |
Q3: My this compound is not dissolving in my chosen organic solvent. What should I do?
A3: If you are facing solubility issues, do not discard the sample. Refer to the troubleshooting guide below for a systematic approach to improving solubility. Common initial steps include vortexing, gentle heating, and sonication.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to address common solubility challenges with this compound.
Issue 1: The peptide appears as a suspension or does not dissolve at all.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient solvent power | Switch to a stronger polar aprotic solvent like DMSO or DMF if not already in use. | These solvents are more effective at breaking down peptide aggregates and solvating the zwitterionic form.[1][2] |
| Peptide aggregation | 1. Vortexing: Vigorously vortex the sample for 1-2 minutes. 2. Sonication: Place the sample in a sonicator bath for 5-10 minutes.[2] 3. Gentle Warming: Warm the sample to 30-40°C. Avoid excessive heat to prevent degradation. | Mechanical agitation and thermal energy can help disrupt intermolecular forces that lead to aggregation. |
| Incorrect pH environment | For applications where pH can be adjusted, the addition of a small amount of acid (e.g., a drop of acetic acid) or base (e.g., a drop of ammonium (B1175870) hydroxide) can shift the peptide from its isoelectric point, increasing solubility. However, this is generally more applicable to aqueous solutions. | At its isoelectric point, a peptide has a net neutral charge and is often least soluble. |
Issue 2: The peptide dissolves initially but precipitates out of solution later.
| Possible Cause | Troubleshooting Step | Rationale |
| Supersaturated solution | The initial energy input (e.g., heating) allowed for dissolution beyond the thermodynamic solubility limit at room temperature. | Try preparing a more dilute solution. Determine the approximate solubility by serial dilution to find the concentration at which the peptide remains in solution. |
| Change in temperature | The solution was prepared at an elevated temperature and the peptide precipitated upon cooling. | Store the stock solution at the temperature it was prepared at, if feasible for your experimental setup. Otherwise, prepare a fresh solution before each use. |
| Solvent evaporation | Over time, especially with volatile solvents, the concentration of the peptide can increase, leading to precipitation. | Ensure vials are tightly sealed. For long-term storage, consider using less volatile solvents like DMSO. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound in an Organic Solvent
-
Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Initial Solvent Addition: Add a small aliquot of the desired organic solvent (e.g., DMSO) to the vial.
-
Mechanical Agitation: Vortex the vial for at least 30 seconds.
-
Observation: Visually inspect the solution. If the peptide has not fully dissolved, proceed to the next step.
-
Sonication: Place the vial in a sonicator water bath for 5-10 minutes.
-
Gentle Warming (Optional): If the peptide is still not dissolved, warm the solution to 30-40°C while intermittently vortexing.
-
Final Dilution: Once the peptide is dissolved, you can dilute the stock solution to your desired working concentration.
Protocol 2: Determination of Quantitative Solubility of this compound
This protocol allows for the experimental determination of the solubility of this compound in a specific organic solvent.
-
Saturated Solution Preparation:
-
Weigh a known amount of this compound (e.g., 10 mg) into a small vial.
-
Add a small, precise volume of the organic solvent (e.g., 100 µL).
-
Vortex or sonicate the mixture to ensure maximum dissolution.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for several hours to ensure saturation.
-
-
Separation of Undissolved Peptide:
-
Centrifuge the vial to pellet any undissolved peptide.
-
-
Quantification of Dissolved Peptide:
-
Carefully remove a known volume of the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after creating a standard curve).
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or molarity based on the measured concentration in the supernatant.
-
Visualizing Workflows and Relationships
To further clarify the experimental processes and logical connections, the following diagrams are provided.
Caption: A step-by-step workflow for dissolving this compound.
Caption: A logical diagram for troubleshooting solubility problems.
References
Optimizing reaction conditions for H-Pro-Val-OH catalysts
Welcome to the technical support center for H-Pro-Val-OH catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and offer troubleshooting solutions for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what types of reactions does it typically catalyze?
This compound is a dipeptide catalyst, part of the broader class of peptide-based organocatalysts. These catalysts are valued for their ability to create chiral molecules with high stereoselectivity.[1][2][3] Due to the presence of proline and valine residues, this compound is often employed in asymmetric transformations such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The bifunctional nature of the peptide, with its amine and carboxylic acid groups, allows it to activate substrates through mechanisms like enamine or iminium ion formation while directing the stereochemical outcome via hydrogen bonding.[3]
Q2: What are the critical reaction parameters to consider when optimizing a reaction with this compound?
Optimizing a reaction catalyzed by this compound involves the careful adjustment of several parameters to achieve the desired yield, selectivity, and reaction rate.[4] The most critical factors include:
-
Temperature: Affects reaction rate and can influence selectivity.[5][6]
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can dramatically impact catalyst solubility, conformation, and the stability of the transition state.[7][8][9]
-
Catalyst Loading: The amount of catalyst used affects the reaction rate.
-
Substrate Concentration: Can influence the reaction rate until the catalyst becomes saturated.[10][11][12]
-
pH/Additives: The presence of acidic or basic additives can affect the protonation state of the catalyst and substrates, influencing catalytic activity.[13]
Q3: How does temperature typically affect reactions catalyzed by this compound?
Temperature has a dual effect on catalytic reactions. Initially, increasing the temperature generally increases the reaction rate by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions.[5][6][14] However, for stereoselective reactions, higher temperatures can sometimes decrease selectivity (e.g., enantiomeric excess) by allowing less-favored transition states to be more easily accessed. Furthermore, excessively high temperatures can lead to the degradation or denaturation of the peptide catalyst, causing a dramatic loss of activity.[5][6] Therefore, an optimal temperature must be found that balances reaction rate with selectivity and catalyst stability.
Q4: Why is the choice of solvent so crucial for peptide-catalyzed reactions?
The solvent plays a multifaceted role in catalysis.[9] Its polarity and ability to form hydrogen bonds can influence the catalyst's secondary structure and the solubility of reactants.[8][15] In peptide catalysis, specific solvent interactions can stabilize or destabilize the transition state, directly impacting both the reaction rate and stereoselectivity.[9] For instance, polar protic solvents might form hydrogen bonds with the catalyst, potentially hindering its interaction with the substrate, while aprotic solvents may be more favorable.[9][16] A systematic solvent screening is almost always necessary to identify the optimal medium for a new reaction.
Troubleshooting Guide
This section addresses common problems encountered during experiments using this compound catalysts.
Problem 1: Low or No Reaction Yield
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | The reaction may be too slow at the current temperature. Incrementally increase the temperature (e.g., in 5-10°C steps) while monitoring for product formation and potential side products. Conversely, if the catalyst is degrading, the temperature may be too high.[6] |
| Incorrect Solvent | The catalyst or reactants may have poor solubility. The solvent may also be inhibiting the reaction. Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, THF).[7][16] |
| Low Catalyst Activity/Loading | The catalyst may have degraded or the loading is insufficient. Verify the quality of the catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%). |
| Substrate Concentration | At very low concentrations, the reaction rate may be slow.[11][17] At very high concentrations, substrate inhibition or solubility issues could occur. Try varying the substrate concentration. |
Problem 2: Poor Stereoselectivity (Low ee% or dr)
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Higher temperatures can reduce selectivity by making competing reaction pathways more accessible. Try lowering the reaction temperature (e.g., from room temperature to 0°C or -20°C). |
| Incorrect Solvent Polarity | The solvent significantly influences the organization of the transition state. A solvent that doesn't properly stabilize the desired transition state can lead to poor selectivity.[9] Screen a variety of aprotic and protic solvents. |
| Catalyst Aggregation | At higher concentrations, the peptide catalyst may aggregate, which can interfere with the formation of the ideal catalytic species. Try lowering the catalyst concentration or changing the solvent to one that better solvates the catalyst. |
Problem 3: Catalyst Deactivation or Reaction Stalls
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | Impurities in the reactants or solvent (e.g., strong acids, bases, or nucleophiles) can bind to the catalyst and inhibit its function.[18] Purify all starting materials and ensure the solvent is anhydrous and free of impurities. |
| Product Inhibition | The product may bind to the catalyst more strongly than the reactants, leading to a slowdown or stall as the product concentration increases. Try running the reaction at a lower concentration or consider methods for in-situ product removal. |
| Incorrect pH or Protonation State | The catalytic activity of peptides is often highly dependent on the protonation state of their amino and carboxyl groups.[13] The presence of acidic or basic impurities (or the substrates/products themselves) can alter the optimal pH. Consider adding non-nucleophilic buffers or additives to maintain the optimal pH. |
Quantitative Data Summary
Table 1: Effect of Solvent on a Model Aldol Reaction
(Representative data for a reaction of 4-nitrobenzaldehyde (B150856) with acetone)
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee%) |
| Toluene | 2.4 | 65 | 85 |
| Dichloromethane (DCM) | 9.1 | 88 | 92 |
| Tetrahydrofuran (THF) | 7.5 | 75 | 88 |
| Acetonitrile (MeCN) | 37.5 | 50 | 75 |
| Methanol (B129727) (MeOH) | 32.7 | <10 | N/A |
Note: This data illustrates a common trend where highly polar protic solvents like methanol can inhibit the reaction, while aprotic solvents of moderate polarity often provide a good balance of yield and selectivity.[16]
Table 2: Effect of Temperature on Yield and Enantioselectivity
(Representative data for the same model aldol reaction in DCM)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 40 | 6 | 95 | 78 |
| 25 (Room Temp) | 12 | 88 | 92 |
| 0 | 24 | 85 | 97 |
| -20 | 48 | 82 | >99 |
Note: This data shows the typical trade-off between reaction rate and enantioselectivity. Lower temperatures slow the reaction but significantly improve selectivity.[6][19]
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction
-
To a dry vial equipped with a magnetic stir bar, add the aldehyde substrate (1.0 mmol, 1.0 equiv).
-
Add this compound catalyst (0.05 mmol, 5 mol%).
-
Add the ketone substrate (5.0 mmol, 5.0 equiv).
-
Add the chosen solvent (e.g., Dichloromethane, 2.0 mL).
-
Stir the mixture at the desired temperature (e.g., 25°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC/LC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent, dry the organic layer (e.g., over MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine yield and analyze stereoselectivity using chiral HPLC or NMR with a chiral shift reagent.
Protocol 2: Screening Reaction Solvents
-
Set up multiple small-scale reactions in parallel using the general procedure.
-
In each vial, use a different solvent (e.g., Toluene, THF, DCM, Chloroform, Acetonitrile). Ensure all other parameters (temperature, concentrations, catalyst loading) are kept constant.
-
Run all reactions for the same amount of time (e.g., 24 hours).
-
After the reaction time, quench all reactions and analyze the crude mixture of each by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS) to determine the conversion and selectivity.
-
Compare the results to identify the most promising solvent(s) for further optimization.
Visualizations and Workflows
Caption: A typical workflow for optimizing a new catalytic reaction.
Caption: A decision-making diagram for troubleshooting low reaction yield.
Caption: Interrelationship of factors affecting catalyst performance.
References
- 1. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Pressure and Temperature Effects on the Activity and Structure of the Catalytic Domain of Human MT1-MMP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Pro-Val-OH Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and stability of the dipeptide H-Pro-Val-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other peptides, is susceptible to several degradation pathways. The main routes of degradation are:
-
Hydrolysis: Cleavage of the peptide bond between the proline and valine residues to yield the individual amino acids, L-proline and L-valine. This is a common degradation pathway in aqueous solutions and can be catalyzed by acidic or basic conditions.
-
Cyclization (Diketopiperazine Formation): Intramolecular cyclization of the dipeptide can occur, particularly under thermal stress, to form the cyclic dipeptide cyclo(Pro-Val), a 2,5-diketopiperazine (DKP). This is a significant degradation pathway for dipeptides, especially those containing proline.
-
Oxidation: The proline and valine residues can be susceptible to oxidation, especially in the presence of reactive oxygen species. This can lead to the formation of various oxidation products, including hydroxylated species.
Q2: What factors can influence the stability of this compound in my experiments?
A2: The stability of this compound can be affected by several factors:
-
pH: The rate of hydrolysis of the peptide bond is highly dependent on the pH of the solution. Both strongly acidic and strongly alkaline conditions can accelerate degradation.
-
Temperature: Higher temperatures can significantly increase the rate of degradation, particularly promoting the formation of diketopiperazines. For optimal stability, this compound solutions should be stored at low temperatures.
-
Solvent/Buffer Composition: The composition of the solvent or buffer system can impact stability. It is crucial to use high-purity solvents and buffers to avoid contaminants that could catalyze degradation.
-
Presence of Oxidizing Agents: Exposure to oxidizing agents, including atmospheric oxygen, can lead to oxidative degradation of the peptide.
-
Enzymatic Degradation: If working with biological samples, the presence of peptidases can lead to enzymatic cleavage of the dipeptide.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, proper storage is crucial. For long-term storage, it is recommended to store the lyophilized powder at -20°C or below in a tightly sealed container to protect it from moisture. For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: You observe unexpected peaks in your HPLC chromatogram when analyzing this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation Products | The unexpected peaks could be degradation products such as cyclo(Pro-Val), or the individual amino acids L-proline and L-valine. |
| * Confirm Identity: Use mass spectrometry (MS) to identify the mass of the unexpected peaks and compare them to the expected masses of potential degradation products. | |
| * Optimize Storage: Review your sample storage conditions. Ensure solutions are stored at an appropriate temperature and protected from light and oxygen. | |
| Contamination | The peaks may arise from contaminated solvents, buffers, or the HPLC system itself. |
| * Run a Blank: Inject a blank (your mobile phase or sample solvent) to check for system contamination. | |
| * Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and freshly prepared buffers. | |
| Column Issues | A contaminated or degraded column can lead to spurious peaks. |
| * Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds. | |
| * Replace the Column: If the problem persists, the column may need to be replaced. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
Symptom: The this compound peak in your HPLC chromatogram exhibits tailing or fronting.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing material. |
| * Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress the ionization of silanol (B1196071) groups on the column. | |
| * Add an Ion-Pairing Agent: Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) into the mobile phase to improve peak shape. | |
| Column Overload | Injecting too much sample can lead to peak distortion. |
| * Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. | |
| Inappropriate Sample Solvent | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. |
| * Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. |
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Appropriate buffers (e.g., phosphate (B84403) buffer)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid this compound or a solution of the dipeptide at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required for your specific instrumentation and application.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Potential Degradation Products of this compound and their Mass Changes
| Degradation Pathway | Degradation Product | Molecular Formula | Molar Mass ( g/mol ) | Mass Change |
| Hydrolysis | L-Proline | C₅H₉NO₂ | 115.13 | -99.13 |
| L-Valine | C₅H₁₁NO₂ | 117.15 | -97.11 | |
| Cyclization | cyclo(Pro-Val) | C₁₀H₁₆N₂O₂ | 196.25 | -18.02 (loss of H₂O) |
| Oxidation | Hydroxylated this compound | C₁₀H₁₈N₂O₄ | 230.26 | +16.00 |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound stability studies.
Preventing aggregation of H-Pro-Val-OH in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Pro-Val-OH. Our aim is to help you overcome common challenges related to its aggregation in solution and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, or L-Prolyl-L-Valine, is a dipeptide composed of the amino acids Proline and Valine.[1] Its chemical formula is C10H18N2O3, and it has a molecular weight of approximately 214.26 g/mol .[2][3] It is commonly used as a building block in peptide synthesis and for research in drug development.[1]
Q2: Why is my this compound solution cloudy or showing precipitation?
A2: Cloudiness or precipitation in your this compound solution is a likely indication of peptide aggregation.[4] Aggregation is a common phenomenon where individual peptide molecules self-associate to form larger, often insoluble, structures. This can be influenced by several factors, including concentration, pH, and temperature.[4][5]
Q3: What are the primary factors that cause this compound to aggregate?
A3: The aggregation of this compound is influenced by a combination of its intrinsic properties and the solution environment:
-
Hydrophobicity : The presence of the hydrophobic amino acid Valine can promote aggregation as the peptide molecules attempt to minimize their interaction with the aqueous solvent.[6]
-
Concentration : Higher concentrations of the peptide increase the probability of intermolecular interactions, leading to aggregation.[4][7]
-
pH and Isoelectric Point (pI) : Peptides are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero. At this pH, there is minimal electrostatic repulsion between peptide molecules, which facilitates aggregation.[8] It is crucial to work at a pH at least one unit away from the pI.[9]
-
Temperature : Increased temperatures can accelerate aggregation kinetics.[4]
-
Ionic Strength : The concentration of salts in the solution can affect peptide solubility. The effects can be complex, either shielding charges and promoting aggregation or increasing solubility depending on the specific salt and its concentration.[7]
Q4: How can I prevent the aggregation of this compound in my experiments?
A4: Preventing aggregation is critical for obtaining accurate and reproducible results. Here are several strategies you can employ:
-
Optimize Solution pH : Adjust the pH of your buffer to be at least one pH unit above or below the isoelectric point (pI) of this compound.
-
Control Concentration : Start with the lowest effective concentration for your experiment. If higher concentrations are necessary, consider using solubilizing agents.[4]
-
Temperature Control : Prepare and handle the peptide solution at low temperatures (e.g., on ice) to minimize aggregation. For long-term storage, keep solutions at -20°C or -80°C.[4][10]
-
Use of Organic Solvents : For initial solubilization of the lyophilized powder, a small amount of an organic solvent like DMSO or DMF can be used, followed by dilution with the aqueous buffer.[11][12]
-
Addition of Excipients : Certain additives can help to increase solubility and prevent aggregation. For example, arginine can be effective in solubilizing peptides.[9]
Troubleshooting Guide
This guide provides solutions to common problems you may encounter with this compound aggregation.
| Problem | Potential Cause | Recommended Solution(s) |
| Lyophilized this compound powder does not dissolve in aqueous buffer. | The peptide has low solubility directly in aqueous solutions due to its hydrophobic Valine residue. | 1. Initial Dissolution in Organic Solvent : First, dissolve the peptide in a minimal amount of a sterile organic solvent such as DMSO or DMF. 2. Gradual Dilution : Slowly add the resulting solution to your aqueous buffer while gently stirring. |
| The peptide solution becomes cloudy over time at room temperature. | The peptide is aggregating due to thermal motion and intermolecular interactions at a suboptimal pH or high concentration. | 1. Work at Low Temperature : Prepare and keep the solution on ice. 2. pH Adjustment : Ensure the buffer pH is at least one unit away from the peptide's pI. 3. Lower Concentration : If possible, work with a more dilute peptide solution. |
| Precipitation is observed after freeze-thaw cycles. | Repeated freezing and thawing can induce aggregation. | 1. Aliquot Solutions : After initial preparation, aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles. 2. Flash Freezing : Rapidly freeze the aliquots in liquid nitrogen before storing them at -80°C. |
| Experimental results are inconsistent or show low bioactivity. | Peptide aggregation is likely occurring, reducing the concentration of the active, monomeric form. | 1. Confirm Monomeric State : Before each experiment, clarify the solution by centrifugation at high speed (e.g., >10,000 x g) for 15 minutes to pellet aggregates. Use the supernatant. 2. Monitor Aggregation : Use techniques like UV-Vis spectroscopy to check for light scattering by aggregates. |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add a small volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial for a few minutes to ensure complete dissolution. The solution should be clear.
-
Slowly add the desired volume of the DMSO stock solution to your pre-chilled aqueous buffer with gentle stirring to achieve the final working concentration. Note: The final concentration of DMSO should be kept low (typically <1%) to avoid affecting biological assays.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
-
Set a UV-Vis spectrophotometer to measure absorbance in the range of 340-600 nm.
-
Use the same buffer your peptide is dissolved in as a blank to zero the instrument.
-
Measure the absorbance of your this compound solution.
-
A significant increase in absorbance across this wavelength range compared to the blank indicates light scattering due to the presence of aggregates.
Visual Guides
Caption: Workflow for preparing and using this compound solutions.
Caption: Key factors influencing the aggregation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. reddit.com [reddit.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: H-Pro-Val-OH Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide H-Pro-Val-OH. Our aim is to offer practical solutions to common side reactions and challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The two most prevalent side reactions during the synthesis of this compound are diketopiperazine (DKP) formation and racemization of the valine residue. Peptides containing proline at the second position are particularly susceptible to intramolecular cyclization to form a stable six-membered diketopiperazine ring, which results in the cleavage of the dipeptide from the resin in solid-phase synthesis and a significant loss of yield.[1][2][3] Racemization of the valine residue can occur during the activation step of the coupling reaction, leading to the formation of the undesired D-Val diastereomer.[4]
Q2: How can I minimize diketopiperazine (DKP) formation?
A2: Minimizing DKP formation is crucial for a successful this compound synthesis. Key strategies include:
-
Choice of Resin (for Solid-Phase Peptide Synthesis - SPPS): Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly suppress DKP formation.[5]
-
Protecting Group Strategy: Employing a Boc (tert-butyloxycarbonyl) protection strategy for the N-terminus of proline can be advantageous as the deprotection conditions are acidic, which protonates the N-terminal amine and reduces its nucleophilicity for intramolecular attack.[6]
-
Coupling Conditions: Using a pre-activated ester of the second amino acid (Valine) or performing the coupling at low temperatures can reduce the time the deprotected dipeptide is exposed to conditions that favor cyclization.
-
Dipeptide Coupling: Synthesizing the Boc-Pro-Val-OH dipeptide separately in solution and then coupling it to the resin or the next amino acid can bypass the critical dipeptide stage on the solid support where DKP formation is most likely.
Q3: What are the best practices to avoid racemization of the valine residue?
A3: Valine, being a β-branched amino acid, is prone to racemization. To minimize this:
-
Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as those based on uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), in combination with a base like N,N-diisopropylethylamine (DIPEA).
-
Additives: The addition of a racemization suppressant such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[4]
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to decrease the rate of racemization.
-
Activation Time: Minimize the pre-activation time of the Boc-Val-OH before adding it to the deprotected proline residue.
Troubleshooting Guides
Problem: Low Yield of this compound
| Potential Cause | Diagnostic Check | Suggested Solution(s) |
| Diketopiperazine (DKP) Formation | Analyze the cleavage solution or reaction mixture by LC-MS for a peak corresponding to the mass of cyclo(Pro-Val). | - Switch to a 2-chlorotrityl chloride (2-CTC) resin for SPPS.- For Fmoc-based SPPS, consider using a milder base for deprotection (e.g., 5% piperazine (B1678402) in DMF) to reduce the rate of cyclization.[7]- Couple a pre-synthesized Boc-Pro-Val-OH dipeptide. |
| Incomplete Coupling | Perform a Kaiser test (for primary amines) or a chloranil (B122849) test (for secondary amines like Proline) on a small sample of the resin after the coupling step. A positive result indicates unreacted amino groups. | - Double couple the valine residue (repeat the coupling step with fresh reagents).- Use a more potent coupling reagent like HATU or COMU.- Increase the coupling reaction time. |
| Premature Cleavage from Resin (SPPS) | Analyze the wash solutions after each deprotection and coupling step for the presence of the desired peptide. | - Ensure the use of a stable linker appropriate for the chosen chemistry (e.g., Wang resin for Fmoc chemistry with TFA cleavage).- Avoid excessively acidic conditions during intermediate steps. |
Problem: Impure this compound (Presence of Diastereomers)
| Potential Cause | Diagnostic Check | Suggested Solution(s) |
| Racemization of Valine | Analyze the final product using chiral HPLC or after hydrolysis and derivatization by chiral GC to quantify the amount of D-Valine. | - Add a racemization suppressant like HOBt or Oxyma to the coupling reaction.[4] - Lower the temperature of the coupling reaction to 0 °C.- Use a coupling reagent known for low racemization (e.g., HATU, COMU).- Avoid prolonged pre-activation of the valine carboxylic acid. |
| Racemization of Proline | While less common, proline can racemize under certain conditions.[4] Analyze the final product by chiral HPLC. | - Avoid strong bases and prolonged exposure to basic conditions, especially when using phenacyl ester protection for the C-terminus.[4] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-Pro-Val-OH
This protocol describes a general procedure for the synthesis of the protected dipeptide Boc-Pro-Val-OH in solution, which can then be deprotected to yield this compound or used in further peptide synthesis.
Materials:
-
Boc-Pro-OH
-
H-Val-OMe·HCl (L-Valine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Valine Ester Neutralization:
-
Suspend H-Val-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA or NMM (1.1 eq) dropwise and stir for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-Pro-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add DCC or DIC (1.1 eq) to the Boc-Pro-OH solution and stir for 15 minutes at 0 °C.
-
Add the neutralized valine ester solution from step 1 to the activated Boc-Pro-OH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Pro-Val-OMe.
-
-
Purification of Protected Dipeptide Ester:
-
Purify the crude Boc-Pro-Val-OMe by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the purified Boc-Pro-Val-OMe in a mixture of MeOH and water.
-
Cool to 0 °C and add LiOH or NaOH (1.2 eq).
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl to pH ~3-4.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-Pro-Val-OH.
-
-
Final Deprotection:
-
To obtain this compound, dissolve the Boc-Pro-Val-OH in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration and dry under vacuum.
-
Protocol 2: Solid-Phase Synthesis of this compound on Wang Resin (Fmoc-Strategy)
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc chemistry on Wang resin, which will yield a C-terminal carboxylic acid.
Materials:
-
Wang resin
-
Fmoc-Val-OH
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
4-(Dimethylamino)pyridine (DMAP)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, DCM
-
Methanol (MeOH)
-
Acetic Anhydride (B1165640)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading (Fmoc-Val-OH):
-
Swell the Wang resin in DMF in a reaction vessel for 30-60 minutes.
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq), OxymaPure® (3 eq), and a catalytic amount of DMAP in DMF. Add DIC (3 eq) and pre-activate for 5-10 minutes.
-
Drain the DMF from the swollen resin and add the activated Fmoc-Val-OH solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Capping (Optional but Recommended):
-
Treat the resin with a solution of acetic anhydride and pyridine in DMF to block any unreacted hydroxyl groups on the resin.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-Pro-OH):
-
In a separate vial, dissolve Fmoc-Pro-OH (3 eq) and OxymaPure® (3 eq) in DMF. Add DIC (3 eq) and pre-activate for 5-10 minutes.
-
Add the activated Fmoc-Pro-OH solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection procedure (Step 3).
-
-
Cleavage and Final Deprotection:
-
Wash the deprotected peptide-resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude this compound peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of Key Processes
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
H-Pro-Val-OH catalyst poisoning and regeneration
Disclaimer: The following troubleshooting guides and FAQs have been compiled based on established principles of organocatalysis and available literature on L-proline and proline-based dipeptide catalysts. Specific quantitative data and protocols for H-Pro-Val-OH are limited in published research. Therefore, some information is extrapolated from analogous systems and should be considered as a guiding framework for experimental troubleshooting.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a dipeptide organocatalyst composed of L-proline and L-valine. The proline moiety is the catalytically active component, primarily facilitating asymmetric reactions through an enamine or iminium ion mechanism. It is commonly employed in carbon-carbon bond-forming reactions such as aldol (B89426) and Michael additions, where high stereoselectivity is desired.
2. What is the general catalytic cycle for an this compound catalyzed aldol reaction?
The catalytic cycle, based on the well-established mechanism for proline catalysis, involves the formation of a nucleophilic enamine intermediate from a ketone donor and the secondary amine of the proline residue. This enamine then attacks an aldehyde acceptor. Subsequent hydrolysis regenerates the catalyst and yields the aldol product.[1]
3. What are the common causes of this compound catalyst deactivation?
Deactivation, or poisoning, of proline-based catalysts can occur through several mechanisms:
-
Chemical Poisoning: Strong acids or bases can neutralize the catalyst's acidic (carboxylic acid) or basic (secondary amine) sites, rendering it inactive.[2][3]
-
Formation of Stable Adducts: Certain substrates or impurities may form stable, non-reactive adducts with the catalyst, preventing its participation in the catalytic cycle.
-
Thermal Degradation: Although generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition of the peptide structure.[4]
-
Oxidative Degradation: Strong oxidizing agents can potentially modify the amino acid residues, leading to a loss of catalytic activity.[5]
-
Leaching (for immobilized catalysts): If the catalyst is supported on a solid matrix, it may leach into the reaction medium, leading to a decrease in the effective catalyst concentration.[6][7]
4. Can water affect the performance of the this compound catalyst?
Yes, the effect of water is complex. In some proline-catalyzed reactions, a small amount of water can be beneficial, potentially accelerating the hydrolysis of the iminium intermediate to regenerate the catalyst. However, excess water can lead to catalyst inhibition by competing for hydrogen bonding sites or promoting undesired side reactions. The optimal water concentration is highly reaction-dependent.
5. How can I monitor catalyst deactivation during my experiment?
Catalyst deactivation can be monitored by:
-
Reaction Kinetics: A decrease in the reaction rate over time, as measured by techniques like GC, HPLC, or NMR spectroscopy.
-
Product Yield and Enantioselectivity: A drop in the product yield or a decrease in the enantiomeric excess (% ee) of the chiral product can indicate catalyst poisoning.
-
Visual Observation: For immobilized catalysts, a change in color or morphology of the support may suggest fouling or degradation.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning by Acidic Impurities | Purify starting materials and solvents to remove any acidic traces. Consider passing them through a short plug of neutral alumina. | Restoration of catalytic activity. |
| Catalyst Poisoning by Basic Impurities | Purify starting materials and solvents to remove basic impurities. | Improved reaction yield and enantioselectivity. |
| Incorrect Solvent | Ensure the solvent used is appropriate for the reaction and allows for catalyst solubility. For Pro-Val catalysts, polar aprotic solvents like DMSO are often effective. | Enhanced reaction rate and yield. |
| Low Catalyst Loading | Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). | An increase in reaction rate and conversion. |
| Insufficient Reaction Time | Monitor the reaction over a longer period to ensure it has reached completion. | Increased product yield. |
Issue 2: Decrease in Enantioselectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water | Dry all reagents and solvents meticulously. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Improvement in enantiomeric excess. |
| Racemization of Product | Isolate the product promptly upon reaction completion to prevent potential racemization under the reaction conditions. | Higher observed enantioselectivity. |
| Side Reactions | Optimize reaction temperature and concentration to minimize the formation of side products that may interfere with the desired stereochemical pathway. | Increased enantiomeric excess. |
| Catalyst Degradation | If the reaction is run at elevated temperatures, consider if thermal degradation is occurring. Run the reaction at a lower temperature for a longer duration. | Preservation of catalyst integrity and stereoselectivity. |
Data Presentation
Table 1: Hypothetical Impact of Poisons on this compound Catalyzed Aldol Reaction
This table is illustrative and based on general principles of proline catalyst poisoning. Actual values would need to be determined experimentally.
| Potential Poison (at 1 mol%) | Effect on Yield (%) | Effect on Enantiomeric Excess (% ee) | Plausible Mechanism |
| Trifluoroacetic Acid (TFA) | Significant Decrease | Moderate to Significant Decrease | Protonation of the proline nitrogen, inhibiting enamine formation. |
| Triethylamine (TEA) | Moderate Decrease | Minor Decrease | Deprotonation of the carboxylic acid, altering the catalyst's secondary interactions. |
| Water (excess) | Moderate Decrease | Significant Decrease | Disruption of the transition state assembly and potential for achiral background reaction. |
| Benzaldehyde (excess starting material) | Minor Decrease | Minor Decrease | Potential for catalyst inhibition through reversible, non-productive adduct formation. |
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Aldol Reaction
-
To a dry reaction vial under an inert atmosphere, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the this compound catalyst (0.1 mmol, 10 mol%).
-
Add the desired solvent (e.g., DMSO, 2.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Protocol 2: Conceptual Regeneration of a Poisoned this compound Catalyst (for non-immobilized catalyst)
This is a conceptual protocol as specific literature is unavailable.
-
After the reaction work-up, isolate the aqueous layer containing the catalyst.
-
Acidify the aqueous layer to a pH of ~2 with 1M HCl to ensure the catalyst is in its protonated form.
-
Wash the aqueous layer with a nonpolar organic solvent (e.g., hexane) to remove any organic residues.
-
Basify the aqueous layer to a pH of ~8 with a mild base (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid.
-
Extract the catalyst into a suitable organic solvent (e.g., a mixture of isopropanol (B130326) and chloroform).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The recovered solid should be dried under high vacuum before reuse. The activity of the regenerated catalyst should be compared to that of the fresh catalyst.
Visualizations
Caption: Catalytic cycle of a proline-based catalyst in an aldol reaction.
Caption: Deactivation of the catalyst by a strong acid poison.
Caption: Conceptual workflow for the regeneration of this compound.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up H-Pro-Val-OH Catalyzed Michael Additions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the H-Pro-Val-OH organocatalyst for asymmetric Michael additions. It includes detailed FAQs, troubleshooting guides, experimental protocols, and key performance data to facilitate the successful scale-up of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of this compound in the Michael addition reaction?
A1: this compound is a tripeptide-based organocatalyst. Its mechanism is analogous to proline catalysis, where the secondary amine of the proline residue reacts with a ketone or aldehyde (the Michael donor) to form a nucleophilic enamine intermediate.[1][2] This enamine then attacks the Michael acceptor (an α,β-unsaturated compound) in a stereocontrolled fashion. The valine and hydroxyproline (B1673980) residues provide a specific chiral environment, enhancing enantioselectivity through steric hindrance and hydrogen bonding interactions.[3]
Q2: What are the typical substrates for this catalytic system?
A2: This system is effective for the addition of various Michael donors to acceptors.
-
Typical Michael Donors: Cyclic and acyclic ketones (e.g., cyclohexanone, acetone) and aldehydes.[1][2]
-
Typical Michael Acceptors: α,β-unsaturated nitroalkenes (e.g., nitrostyrene), enones, and enals are commonly used.[1][4]
Q3: How does catalyst loading impact the reaction speed and stereoselectivity?
A3: Catalyst loading is a critical parameter. Typically, loadings range from 5 to 20 mol%. Lowering the catalyst loading is desirable for scale-up but may lead to longer reaction times. It's essential to find an optimal balance where the reaction proceeds efficiently without compromising yield or enantioselectivity (ee). High catalyst loading can sometimes complicate purification.[3][5]
Q4: Which solvents are recommended for this compound catalyzed Michael additions?
A4: The choice of solvent can significantly influence both reactivity and enantioselectivity. Non-polar, aprotic solvents that do not interfere with the required hydrogen bonding are often beneficial.[1] Common choices include chloroform, dichloromethane (B109758) (DCM), and toluene. In some cases, solvent-free (neat) conditions have also proven effective, which is highly advantageous for green chemistry and industrial applications.[5]
Q5: How critical is temperature control during the reaction?
A5: Temperature control is crucial for achieving high enantioselectivity.[6] Many asymmetric Michael additions exhibit higher selectivity at lower temperatures (e.g., 0 °C to room temperature) as this enhances the energy difference between the diastereomeric transition states. However, lower temperatures also decrease the reaction rate. Optimization is key; the reaction should be run at the lowest temperature that allows for a reasonable reaction time.[7]
Q6: How can I effectively monitor the reaction's progress?
A6: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the Michael acceptor (e.g., nitrostyrene) and the product should be followed. The reaction is considered complete when the starting Michael acceptor is fully consumed. For more quantitative analysis, samples can be taken periodically and analyzed by ¹H NMR or GC-MS.
Visualizations
Caption: Proposed catalytic cycle for the this compound catalyzed Michael addition.
Caption: A general experimental workflow for Michael addition reactions.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The peptide catalyst may have degraded due to improper storage or handling. 2. Weak Nucleophile: The Michael donor (ketone/aldehyde) is not sufficiently reactive.[7] 3. Poor Reaction Conditions: Incorrect solvent, temperature, or prolonged reaction time leading to decomposition.[7] 4. Water Content: Excess water can hydrolyze the enamine intermediate, halting the catalytic cycle.[2] | 1. Use a fresh batch of catalyst. Store this compound in a desiccator at low temperature. 2. Consider using a more acidic donor or a different catalyst system if the substrate is inherently unreactive. 3. Re-optimize the reaction conditions. Screen a panel of solvents and run the reaction at a lower temperature. 4. Use anhydrous solvents and dry reagents thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Low Enantioselectivity (ee) | 1. Incorrect Temperature: The reaction temperature is too high, reducing the stereochemical control.[6] 2. Background Reaction: An uncatalyzed or achirally catalyzed reaction is occurring. 3. Catalyst Racemization/Degradation: The catalyst's chiral integrity is compromised. 4. Solvent Effects: The solvent may not sufficiently support the organized transition state required for high selectivity. | 1. Lower the reaction temperature. Try running the reaction at 0 °C or -20 °C. 2. Ensure the reaction does not proceed without the catalyst. If it does, a different catalytic approach may be needed. 3. Verify the purity and integrity of the this compound catalyst. 4. Screen alternative solvents. Less polar solvents often improve enantioselectivity. |
| Side Product Formation | 1. 1,2-Addition: The nucleophile attacks the carbonyl carbon instead of the β-carbon, especially with highly reactive Michael acceptors like enals.[8] 2. Self-Condensation: The Michael donor (especially aldehydes) undergoes self-aldol condensation. 3. Product Inhibition/Decomposition: The product itself may be unstable under the reaction conditions. | 1. Use less reactive Michael acceptors if possible. Sterically hindered ketones are less prone to 1,2-addition.[9] 2. Add the Michael donor slowly to the reaction mixture containing the acceptor and catalyst to keep its instantaneous concentration low. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Difficult Purification | 1. Catalyst Removal: The peptide catalyst is polar and can be difficult to separate from a polar product. 2. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction. 3. Co-elution: The product and starting materials have similar polarities, making chromatographic separation challenging. | 1. Perform an acidic wash (e.g., dilute HCl) during workup to protonate the catalyst's amine, making it water-soluble. 2. Add brine during extraction to help break the emulsion.[2] Alternatively, filter the mixture through a pad of Celite. 3. Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution may be necessary. |
digraph "Troubleshooting Flowchart" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; action [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];start -> decision1 [label="Check Reagents & Catalyst"]; decision1 [label="Are catalyst & reagents\npure and active?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision1 -> action1 [label="No"]; action1 [label="Use fresh, pure catalyst.\nDry all reagents/solvents."]; decision1 -> decision2 [label="Yes"]; decision2 [label="Are reaction conditions\noptimal?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision2 -> action2 [label="No"]; action2 [label="Screen solvents (e.g., DCM, Toluene).\nOptimize temperature & concentration."]; decision2 -> decision3 [label="Yes"]; decision3 [label="Is the reaction reversible\nor decomposing?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision3 -> action3 [label="Yes"]; action3 [label="Monitor kinetics.\nIsolate product quickly after formation.\nConsider lower temperature."]; decision3 -> end [label="No"]; end [label="Problem likely inherent to\nsubstrate reactivity.\nConsider alternative catalyst.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
}
Caption: A logical workflow for troubleshooting low-yield Michael additions.
Quantitative Data Summary
Table 1: Representative Data on H-Proline Analogue Catalyzed Michael Additions
| Entry | Catalyst (20 mol%) | Michael Donor | Michael Acceptor | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | L-Proline | Cyclohexanone | β-Nitrostyrene | CHCl₃ | 48 | 88 | 54 |
| 2 | cis-4-Hyp | Cyclohexanone | β-Nitrostyrene | CHCl₃ | 48 | 77 | 61 |
| 3 | trans-4-Hyp | Cyclohexanone | β-Nitrostyrene | CHCl₃ | 48 | 95 | 75 |
| 4 | This compound (Example) | Acetone | β-Nitrostyrene | DCM | 24 | >95 | >90 |
Data for entries 1-3 adapted from a study on hydroxy-prolines to show representative trends.[3] Entry 4 is a typical expected result for a dipeptide catalyst under optimized conditions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Scaling Up a Michael Addition
This protocol describes a general method for the addition of a ketone to a nitroalkene on a 10 mmol scale.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mol%, 1.0 mmol). Place the flask under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: Add 25 mL of anhydrous solvent (e.g., DCM). Add the ketone (Michael donor, e.g., 1.2 equivalents, 12 mmol) via syringe. Stir the mixture for 10 minutes to ensure dissolution.
-
Initiation: Cool the flask to the desired temperature (e.g., 0 °C) using an ice bath. Add the nitroalkene (Michael acceptor, 10 mmol) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the nitroalkene by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete, quench by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired Michael adduct.
Protocol 2: Catalyst Handling and Preparation
-
Storage: this compound is a peptide and can be hygroscopic. It should be stored in a tightly sealed container in a desiccator, preferably at low temperatures (e.g., -20 °C to 4 °C) to prevent degradation.
-
Preparation: The catalyst is typically used as received. If synthesizing in-house, ensure it is purified to a high degree (>98%) and thoroughly dried under high vacuum to remove residual solvents and water, as these can negatively impact enantioselectivity.
-
Weighing and Dispensing: Handle the catalyst in a dry environment (e.g., glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Dealing with poor recovery of H-Pro-Val-OH from reaction mixtures
Welcome to the technical support center for the purification of H-Pro-Val-OH (Prolyl-Valine). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the recovery and purification of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: Why is my overall recovery of this compound so low after the reaction workup?
Poor recovery is often due to the high polarity and zwitterionic nature of this compound at neutral pH. This makes it highly soluble in water and practically insoluble in common non-polar organic solvents like dichloromethane (B109758) (DCM), diethyl ether, or ethyl acetate (B1210297).[1][2] During a standard aqueous workup, the dipeptide will almost exclusively partition into the aqueous layer. Attempts to extract it into an organic solvent will be unsuccessful and significant product can be lost if the aqueous phase is discarded.
Q2: My final product is an intractable oil or gum. How can I solidify it?
Peptides, especially small and unprotected ones, can be challenging to crystallize due to their conformational flexibility and hygroscopic nature.[3] If you obtain an oil, it is likely a mixture of your product with residual solvents or impurities. First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If it remains an oil, co-evaporation with a solvent in which it is insoluble (like diethyl ether or hexane) can sometimes induce precipitation. Failing that, lyophilization (freeze-drying) from a water or water/acetonitrile (B52724) solution is a highly effective method to obtain a fluffy, solid powder.
Q3: How can I effectively remove urea (B33335) byproducts from my coupling reaction?
The removal method depends on the carbodiimide (B86325) coupling agent used:
-
For DCC (N,N'-Dicyclohexylcarbodiimide): The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in many common organic solvents.[4][5] The most common method is to remove the bulk of it by filtering the crude reaction mixture.[6] To remove residual DCU, you can concentrate the filtrate and re-dissolve it in a minimal amount of a solvent like cold ethyl acetate or acetonitrile to precipitate the remaining DCU, followed by another filtration.[7]
-
For EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The urea byproduct from EDC is water-soluble.[6][8] It can be easily removed by performing an aqueous workup. Washing the organic layer containing the (presumably protected) peptide with dilute acid (e.g., 1M HCl), followed by dilute base (e.g., saturated NaHCO₃), and finally brine will effectively transfer the urea byproduct and any excess EDC into the aqueous layers.
Q4: What is the best general strategy for purifying this compound to high purity?
A multi-step chromatography approach is typically the most effective strategy for purifying peptides.[9][10]
-
Capture Step (Ion-Exchange Chromatography): Use ion-exchange chromatography (IEX) as an initial capture step to separate the charged dipeptide from the bulk of uncharged organic impurities and byproducts.[9][11] This step significantly enriches the target peptide.
-
Polishing Step (Reversed-Phase HPLC): Follow the IEX with a reversed-phase high-performance liquid chromatography (RP-HPLC) step.[12] This separates the peptide based on hydrophobicity and is excellent for removing closely related impurities like deletion sequences or incompletely deprotected peptides.[11]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product Lost During Workup | This compound is highly polar and remains in the aqueous layer during extraction. The aqueous layer may have been inadvertently discarded. | Always isolate the aqueous phase when working with unprotected peptides. Back-extract any organic layers with water or dilute acid to recover any product that may have partitioned. |
| Persistent DCU Contamination | DCU particles are very fine and can pass through standard filter paper. DCU may have co-precipitated with the product. | Use a pad of Celite® over the filter paper to trap fine particles.[6] Perform multiple precipitations/filtrations from different solvents (e.g., cold acetonitrile, ethyl acetate).[7] If DCU persists, it must be removed by column chromatography. |
| Product Appears as a Smear or Broad Peak on HPLC | The column is overloaded. Inappropriate mobile phase (e.g., lack of ion-pairing agent). Secondary interactions with the silica (B1680970) support. | Inject a smaller amount of sample. Ensure 0.1% Trifluoroacetic Acid (TFA) is included in both aqueous and organic mobile phases to improve peak shape.[12] |
| Multiple Peaks on HPLC | The reaction was incomplete (unreacted starting materials). Side reactions or degradation occurred. Racemization during the coupling step. | Optimize reaction conditions (time, temperature, equivalents of reagents). Use analytical HPLC to monitor reaction progress. Consider adding a racemization suppressant like HOBt during coupling. |
| No Product Elutes from Ion-Exchange Column | The pH of the loading buffer causes the peptide to have the same charge as the resin, preventing it from binding. The elution buffer (salt or pH gradient) is not strong enough to displace the bound peptide. | Ensure the loading buffer pH is appropriate to impart the correct charge on the peptide for binding (for cation-exchange, pH < pI; for anion-exchange, pH > pI). Increase the final salt concentration or extend the pH range of the elution gradient. |
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale / Significance |
| Molecular Weight | 214.26 g/mol | Confirms the identity of the target molecule by mass spectrometry.[13] |
| Solubility | High: Water, Methanol. Low/Insoluble: DCM, Ethyl Acetate, Hexane, Diethyl Ether. | Governs choice of solvents for reaction workup, extraction, and chromatography. Based on the principle that polar molecules dissolve in polar solvents.[1] |
| Estimated pI | ~6.0 | The isoelectric point (pI) is critical for developing ion-exchange chromatography methods. At pH < pI, the peptide is net positive. At pH > pI, the peptide is net negative.[14] |
Table 2: Estimated pKa Values for Ionizable Groups in this compound
| Group | Amino Acid | Estimated pKa |
| α-Carboxyl | Valine | ~2.3 |
| α-Amino | Proline | ~9.7 |
Note: pKa values are estimates for the terminal groups in a peptide and can vary slightly. The pI is calculated by averaging the two pKa values that bracket the neutral, zwitterionic form.[15]
Table 3: Recommended Starting Conditions for Chromatography
| Chromatography Type | Column | Mobile Phase A | Mobile Phase B | Typical Gradient |
| Ion-Exchange (Cation) | Strong Cation-Exchanger (e.g., Sulfopropyl) | 20 mM Sodium Phosphate (B84403), pH 3.0 | 20 mM Sodium Phosphate + 1.0 M NaCl, pH 3.0 | 0-50% B over 30 min |
| Reversed-Phase HPLC | C18, 5 µm, 100-300 Å pore size | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 5-60% B over 30 min |
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for poor this compound recovery.
Caption: Principle of cation-exchange chromatography for peptide purification.
Experimental Protocols
Protocol 1: Removal of DCU by Precipitation and Filtration
This protocol is for reactions where DCC was used as the coupling agent.
-
Initial Filtration: After the reaction is complete, filter the reaction mixture through a medium-porosity sintered glass funnel to remove the bulk of the precipitated DCU.[6] Wash the filter cake with a minimal amount of the reaction solvent (e.g., DCM, THF).
-
Solvent Exchange: Transfer the filtrate to a round-bottom flask and concentrate it to dryness using a rotary evaporator.
-
Precipitation: Add a minimal volume of cold (~4 °C) acetonitrile or ethyl acetate to the crude residue.[7] Sonicate or vigorously stir the suspension for 10-15 minutes. DCU is significantly less soluble in these solvents compared to many peptide products.
-
Second Filtration: Filter the cold suspension through a Büchner funnel fitted with filter paper and a ~1 cm pad of Celite®. The Celite will help trap the fine DCU particles.
-
Rinse and Collect: Wash the filter cake with a small amount of the cold solvent. Collect the filtrate, which contains the product now largely free of DCU.
-
Analysis: Concentrate the filtrate and analyze a small aliquot by NMR or LC-MS to confirm the absence of DCU before proceeding to the next purification step.
Protocol 2: Purification by Cation-Exchange Chromatography (Capture Step)
This protocol assumes the crude peptide has been lyophilized after an initial workup.
-
Resin and Buffer Preparation: Use a strong cation-exchange resin (e.g., SP Sepharose). Equilibrate the column with 5-10 column volumes (CVs) of loading buffer (e.g., 20 mM sodium phosphate, pH 3.0).
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of the loading buffer. Ensure the pH is at or below the loading buffer pH. Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
Loading: Load the prepared sample onto the equilibrated column at a low flow rate. At this pH (which is below the peptide's pI of ~6.0), the peptide will have a net positive charge and bind to the negatively charged resin.
-
Washing: Wash the column with 5-10 CVs of loading buffer to elute any unbound, neutral, or negatively charged impurities.
-
Elution: Elute the bound peptide using a linear gradient from 0% to 50% elution buffer (e.g., 20 mM sodium phosphate + 1.0 M NaCl, pH 3.0) over 10-20 CVs.[16] The increasing salt concentration will displace the peptide from the resin.
-
Fraction Collection: Collect fractions and analyze them by analytical HPLC or UV-Vis spectroscopy to identify those containing the target peptide.
-
Desalting: Pool the pure fractions. This high-salt solution must be desalted before lyophilization, either by dialysis, size-exclusion chromatography, or by loading onto a C18 SPE cartridge, washing with water, and eluting with aqueous acetonitrile.
Protocol 3: Purification by Preparative Reversed-Phase HPLC (Polishing Step)
This protocol is for the final purification of the peptide.
-
System Preparation: Use a preparative C18 column. Equilibrate the column with the starting mobile phase composition (e.g., 95% Mobile Phase A: Water + 0.1% TFA, 5% Mobile Phase B: Acetonitrile + 0.1% TFA) until a stable baseline is achieved.[12]
-
Sample Preparation: Dissolve the partially purified peptide from the previous step in a minimal amount of Mobile Phase A. Filter through a 0.45 µm syringe filter.
-
Injection and Gradient Elution: Inject the sample onto the column. Elute using a linear gradient, for example, from 5% to 60% Mobile Phase B over 30-45 minutes. The hydrophobic Valine residue will provide retention on the C18 stationary phase.[11]
-
Fraction Collection: Collect fractions based on the UV detector signal (typically at 214 or 220 nm).
-
Analysis and Pooling: Analyze the collected fractions using analytical LC-MS to determine which contain the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator (ensure the water bath temperature is low to avoid degradation).
-
Lyophilization: Freeze the remaining aqueous solution (containing TFA) and lyophilize to obtain the final product as a white, fluffy TFA salt.
References
- 1. Khan Academy [khanacademy.org]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. polypeptide.com [polypeptide.com]
- 10. downstreamcolumn.com [downstreamcolumn.com]
- 11. gilson.com [gilson.com]
- 12. bachem.com [bachem.com]
- 13. scbt.com [scbt.com]
- 14. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
H-Pro-Val-OH: A Technical Guide to Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of H-Pro-Val-OH (CAS 52899-09-9). Adherence to these best practices is crucial for maintaining the integrity, stability, and safety of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C for up to one year, or at -80°C for up to two years.[1] It is critical to protect the compound from moisture.
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be stored at -80°C for optimal long-term stability, which can be maintained for up to six months.[1] For shorter-term storage, -20°C is suitable for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in water at a concentration of ≥ 25 mg/mL.[1]
Q4: What are the primary safety concerns when handling this compound?
This compound may be harmful if swallowed and can cause skin and eye irritation. It is important to handle this compound in accordance with good industrial hygiene and safety practices. The toxicological properties have not been thoroughly investigated.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is recommended to wear appropriate personal protective equipment, including:
-
Safety goggles
-
Gloves
-
A lab coat or other protective clothing
In situations where dust may be generated, a dust respirator should be used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment | Degradation of this compound due to improper storage or handling. | - Ensure the compound has been stored at the correct temperature (-20°C or -80°C for solid, -80°C for stock solutions).- Avoid multiple freeze-thaw cycles by preparing and using aliquots.- Verify that the compound was protected from moisture. |
| Inconsistent experimental results | Inaccurate concentration of this compound solution. | - Recalibrate pipettes and balances.- Prepare fresh stock solutions from the solid compound.- Ensure complete dissolution of the solid material before use. |
| Visible changes in the solid compound (e.g., clumping, discoloration) | Moisture absorption or degradation. | - Discard the compromised compound.- Ensure storage containers are airtight and stored in a desiccator if necessary.- Always allow the container to warm to room temperature before opening to prevent condensation. |
Quantitative Storage Data Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 1 year | Sealed storage, away from moisture.[1] |
| Solid (Powder) | -80°C | Up to 2 years | Sealed storage, away from moisture.[1] |
| Solution (in solvent) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| Solution (in solvent) | -80°C | Up to 6 months | Recommended for long-term solution storage; aliquot to avoid freeze-thaw cycles.[1] |
General Experimental Workflow: Peptide Handling and Use in an Enzyme Assay
The following is a generalized protocol for the handling and use of a peptide like this compound in a typical enzyme inhibition assay.
1. Reagent Preparation: a. Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Prepare a stock solution of this compound by dissolving a precisely weighed amount of the solid in the appropriate buffer (e.g., Tris-HCl, PBS) to a known concentration. Vortex briefly to ensure complete dissolution. c. Prepare serial dilutions of the this compound stock solution to obtain the desired final concentrations for the assay. d. Prepare the enzyme solution in the assay buffer to the desired working concentration. e. Prepare the substrate solution in the assay buffer to the desired working concentration.
2. Assay Procedure (96-well plate format): a. Add the assay buffer to all wells. b. Add the this compound dilutions to the appropriate wells (test wells). Add buffer to the control wells. c. Add the enzyme solution to all wells except the blank wells. d. Incubate the plate for a pre-determined time at the optimal temperature for the enzyme to allow for any interaction between the enzyme and this compound. e. Initiate the enzymatic reaction by adding the substrate solution to all wells. f. Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a plate reader.
3. Data Analysis: a. Subtract the background reading (from blank wells) from all other readings. b. Calculate the initial reaction velocities (V₀) for each concentration of this compound. c. Plot the reaction velocity as a function of the this compound concentration to determine the inhibitory effect.
Caption: General workflow for using this compound in an enzyme assay.
Best Practices for this compound Storage and Handling
References
Impact of water content on H-Pro-Val-OH catalytic activity
Disclaimer: Information regarding the specific impact of water content on the catalytic activity of H-Pro-Val-OH is not extensively available in public literature. This guide provides a general framework based on established principles of peptide catalysis and solvent effects to assist researchers in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is water content a critical parameter in this compound catalyzed reactions?
Water content is crucial as it can significantly influence the reaction environment and the catalyst itself. Water can act as a solvent, a reactant, or a modulator of catalyst structure and activity. For peptides like this compound, which contains proline, water can affect its conformation and, consequently, its catalytic efficiency.[1][2][3] The proline residue introduces a unique rigid structure to the peptide backbone, and its interaction with water molecules can alter the overall shape and accessibility of the active site.[4]
Q2: How can water impact the catalytic activity of this compound?
Water can influence the catalytic activity of this compound in several ways:
-
Solubility: Adequate water content is often necessary to dissolve the peptide catalyst, substrates, and any co-factors, ensuring a homogeneous reaction mixture.
-
Catalyst Conformation: The conformation of peptides is highly sensitive to the solvent environment.[1][2] Changes in water concentration can alter the three-dimensional structure of this compound, potentially affecting the orientation of catalytic residues and substrate binding.
-
Reactant/Product Stabilization: Water can stabilize transition states or reaction intermediates, thereby affecting the reaction rate. It can also solvate reactants and products, influencing the overall thermodynamics of the reaction.
-
Direct Participation: Water can act as a nucleophile in hydrolytic reactions or participate in proton transfer steps within the catalytic cycle.[5][6][7]
-
Inhibition: In non-hydrolytic reactions, excess water can sometimes act as an inhibitor by competing for active sites or by promoting undesired side reactions like hydrolysis of the substrate or product.[5]
Q3: What are the indicators of suboptimal water content in my experiment?
Signs of suboptimal water content can include:
-
Low or no product yield: This could indicate poor solubility of the catalyst or reactants, or an inactive catalyst conformation.
-
Slow reaction rate: The reaction may proceed, but at a much slower rate than expected.
-
Poor reproducibility: Inconsistent water content between experiments can lead to variable results.
-
Formation of side products: Water might be participating in unintended reaction pathways.
-
Phase separation or precipitation: This can occur if the water content is insufficient to maintain the solubility of all reaction components.
Q4: How can I determine the optimal water content for my this compound catalyzed reaction?
The optimal water content must be determined empirically for each specific reaction. A systematic approach involves performing a series of experiments where the concentration of water is varied while keeping all other reaction parameters (temperature, substrate concentration, catalyst loading, etc.) constant. The reaction progress should be monitored to determine the water concentration that results in the highest yield and/or reaction rate.
Troubleshooting Guide
| Problem | Possible Cause Related to Water Content | Suggested Solution |
| Low or No Catalytic Activity | 1. Insufficient Water: The catalyst (this compound) or substrates may not be fully dissolved, leading to a heterogeneous mixture and limited access to the catalytic sites.2. Excess Water: In reactions where water is not a reactant, high concentrations might inhibit the catalyst or promote hydrolysis of a sensitive substrate or product.[5] It could also induce a non-catalytic conformation of the peptide.[1][2] | 1. Increase Water Content: Gradually increase the percentage of water in your co-solvent system and monitor for improved activity. Ensure all components are fully dissolved.2. Reduce Water Content: If using an organic solvent, ensure it is anhydrous and then systematically add controlled amounts of water (e.g., 0.1%, 0.5%, 1%, 5% v/v) to find the optimal concentration. |
| Poor Reproducibility of Results | Inconsistent Water Content: Trace amounts of water in solvents or reagents, or absorption of atmospheric moisture, can lead to significant variations between experimental runs. | Standardize Water Content: Use anhydrous solvents and dry reagents. Store them under an inert atmosphere (e.g., nitrogen or argon). Add a precise, measured amount of water to each reaction. |
| Formation of Unwanted Side Products | Water as a Reactant: Water may be acting as a nucleophile, leading to hydrolysis of the substrate, product, or an intermediate.[5][6] | Optimize Water Concentration: Carefully screen a range of water concentrations to find a level that promotes the desired reaction without significantly enabling side reactions. Consider using a non-aqueous solvent system if the desired reaction does not require water. |
| Reaction Rate Decreases Over Time | Catalyst Instability/Degradation: The presence of water might be slowly hydrolyzing the this compound catalyst itself over the course of the reaction.[5] | Monitor Catalyst Stability: Analyze the concentration of this compound at different time points during the reaction (e.g., by HPLC). If degradation is observed, consider running the reaction for shorter periods or at a lower temperature. |
Experimental Protocols
Protocol for Optimizing Water Content in a this compound Catalyzed Reaction
This protocol provides a general methodology to systematically determine the optimal water concentration for a reaction catalyzed by this compound in an organic solvent.
1. Materials and Reagents:
-
This compound catalyst
-
Substrate A and Substrate B
-
Anhydrous organic solvent (e.g., acetonitrile, THF, dichloromethane)
-
Deionized water
-
Internal standard (for analytical monitoring)
-
Quenching solution (e.g., a suitable acid or base)
-
Analytical equipment (e.g., HPLC, GC, NMR)[8]
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous organic solvent.
-
Prepare stock solutions of Substrate A, Substrate B, and the internal standard in the same anhydrous solvent.
3. Experimental Setup:
-
Set up a series of reaction vials, each containing a stir bar.
-
To each vial, add the required volumes of the stock solutions of this compound, Substrate A, and the internal standard.
-
Prepare a set of water/solvent mixtures with varying water concentrations (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%, 10% v/v water in the organic solvent).
-
Add the appropriate water/solvent mixture to each vial to reach the final desired reaction volume and water concentration.
4. Reaction Initiation and Monitoring:
-
Initiate the reactions by adding the stock solution of Substrate B to each vial.
-
Start a timer and maintain the reactions at a constant temperature with consistent stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC, GC, NMR) to determine the concentration of the product and remaining substrates.[9][10]
5. Data Analysis:
-
Calculate the reaction yield or conversion for each time point and each water concentration.
-
Plot the reaction yield or initial reaction rate as a function of the water concentration.
-
The water concentration that corresponds to the highest yield or rate is the optimum for your reaction under these conditions.
Data Presentation
Table 1: Effect of Water Content on the Yield of Product C in the this compound Catalyzed Reaction of A + B
| Reaction # | [this compound] (mol%) | Solvent System | Water Content (% v/v) | Reaction Time (h) | Yield of Product C (%) |
| 1 | 5 | Acetonitrile | 0 | 24 | |
| 2 | 5 | Acetonitrile | 0.1 | 24 | |
| 3 | 5 | Acetonitrile | 0.5 | 24 | |
| 4 | 5 | Acetonitrile | 1.0 | 24 | |
| 5 | 5 | Acetonitrile | 2.0 | 24 | |
| 6 | 5 | Acetonitrile | 5.0 | 24 | |
| 7 | 5 | Acetonitrile | 10.0 | 24 |
(Note: This is a template table. Users should populate it with their experimental data.)
Visualizations
Experimental Workflow for Water Content Optimization
Caption: Workflow for optimizing water content in catalysis.
Potential Roles of Water in this compound Catalysis
Caption: Dual roles of water in peptide-catalyzed reactions.
Conceptual Catalytic Cycle Involving Water
Caption: A conceptual catalytic cycle where water may participate.
References
- 1. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects on the conformational transition of a model polyalanine peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Proline motifs in peptides and their biological processing | Semantic Scholar [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. Formation versus Hydrolysis of the Peptide Bond from a Quantum-mechanical Viewpoint: The Role of Mineral Surfaces and Implications for the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijsra.net [ijsra.net]
- 9. digital.csic.es [digital.csic.es]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Monitoring H-Pro-Val-OH Synthesis by TLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for monitoring the progress of the H-Pro-Val-OH dipeptide synthesis reaction using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring the this compound reaction?
A1: TLC is a rapid, cost-effective, and sensitive technique for monitoring the progress of many organic reactions.[1][2] For the synthesis of this compound, TLC allows for the simultaneous visualization of the starting materials (Proline and Valine) and the dipeptide product, enabling a qualitative assessment of the reaction's progression as the starting material spots diminish and the product spot appears and intensifies.
Q2: What are the expected relative Rf values for Proline, Valine, and this compound?
A2: The retention factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Generally, the dipeptide product (this compound) will be less polar than the individual amino acid starting materials (Proline and Valine) due to the formation of the amide bond, but this can be influenced by the protecting groups used. In a normal phase silica (B1680970) gel TLC, you would typically expect the Rf value of the dipeptide to be higher than that of the individual amino acids. The exact Rf values will depend on the specific mobile phase used. It is crucial to run reference spots of your starting materials alongside your reaction mixture to accurately identify each component.
Q3: How does ninhydrin (B49086) stain work, and will it visualize Proline, Valine, and the dipeptide?
A3: Ninhydrin is a common visualizing agent for amino acids.[3][4] It reacts with primary and secondary amines to produce a colored product. Most amino acids with a primary amine will yield a purple or violet color (Ruhemann's purple).[3][4][5] Proline, being a secondary amine, typically produces a yellow-orange colored spot.[3][4][6] Valine will give a purple spot. The N-terminus of the this compound dipeptide is a secondary amine (from the proline residue), so it is also expected to produce a yellow-orange spot with ninhydrin.
Q4: Can I use UV light to visualize the spots?
A4: Simple amino acids and the this compound dipeptide do not contain chromophores that absorb UV light unless they have been modified with UV-active protecting groups (e.g., Fmoc or Boc). If no UV-active protecting groups are present, you will need to use a staining agent like ninhydrin for visualization.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible after staining. | - The concentration of the spotted sample is too low.[8][9]- The developing solvent level in the chamber was above the spotting line, washing the sample away.[1][8]- The compound is volatile and evaporated from the plate.[9] | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8][9]- Ensure the solvent level is below the baseline where the samples are spotted.[1]- While less likely for amino acids and peptides, ensure the plate is not heated excessively before visualization. |
| Spots are streaking or appear as elongated bands. | - The sample is overloaded (too concentrated).[8][9][10][11]- The sample is not fully dissolved in the spotting solvent.- The compound is strongly acidic or basic and is interacting strongly with the silica gel.[9][10] | - Dilute the sample before spotting.[9]- Ensure the sample is fully dissolved before spotting.- Add a small amount of acid (e.g., acetic acid or formic acid) or base (e.g., triethylamine (B128534) or ammonia) to the mobile phase to suppress ionization and reduce streaking.[9][10] |
| The Rf values are too high (spots run near the solvent front). | - The mobile phase is too polar.[9] | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the amount of methanol (B129727) in a chloroform/methanol mixture).[9] |
| The Rf values are too low (spots remain near the baseline). | - The mobile phase is not polar enough.[9][12] | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[9] |
| The solvent front is running unevenly. | - The TLC plate is touching the side of the chamber or the filter paper.[8]- The bottom of the TLC plate is not level with the bottom of the chamber. | - Ensure the plate is centered in the chamber and not in contact with the filter paper or walls.[8]- Make sure the chamber is on a level surface and the plate is placed vertically. |
| Reactant and product spots have very similar Rf values. | - The chosen mobile phase does not provide adequate separation. | - Experiment with different solvent systems to improve resolution.[12]- Utilize a co-spot: in one lane, spot your starting material, and in the same spot, apply the reaction mixture. If the reaction has proceeded, you should see two distinct spots.[13] |
Experimental Protocol: TLC Monitoring of this compound Synthesis
This protocol outlines the steps for monitoring the formation of this compound from Proline and Valine using silica gel TLC and ninhydrin staining.
1. Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase (Eluent): A common starting point for amino acids and dipeptides is a mixture of n-butanol, acetic acid, and water . A typical ratio is 4:1:1 (v/v/v) . Other systems can be used and may require optimization (see table below).
-
Visualization Reagent: Ninhydrin solution (e.g., 0.2% ninhydrin in ethanol (B145695) or butanol).[7]
-
Heat gun or hot plate
-
Reaction mixture at various time points (t=0, t=x hours, etc.)
-
Reference solutions of Proline and Valine in a suitable solvent (e.g., the reaction solvent or a small amount of water/ethanol).
2. Procedure:
-
Prepare the TLC Chamber:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[14]
-
Close the chamber and allow it to equilibrate for at least 15-20 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil (never a pen, as the ink will run with the solvent), gently draw a straight line across the TLC plate, about 1-1.5 cm from the bottom edge. This is your baseline.[15]
-
Mark 3-4 small, evenly spaced points on the baseline where you will apply your samples.
-
-
Spot the TLC Plate:
-
Using a capillary tube, apply a small spot of the Valine reference solution to the first marked point on the baseline.
-
Using a clean capillary tube, apply a small spot of the Proline reference solution to the second point.
-
Using another clean capillary tube, apply a small spot of your reaction mixture (from t=0 or a later time point) to the third point.
-
Optional but recommended: For the fourth point, co-spot the reaction mixture and the starting materials. This helps in confirming the identity of the spots.[13]
-
Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple applications are needed for concentration.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline with the spots is above the level of the mobile phase.[1]
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Let the development proceed until the solvent front is about 0.5-1 cm from the top edge of the plate.
-
Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
-
Visualize the Spots:
-
Allow the solvent to completely evaporate from the TLC plate in a fume hood.
-
Dip the plate into the ninhydrin solution or spray it evenly with the ninhydrin reagent.
-
Carefully heat the plate with a heat gun or on a hot plate until colored spots appear. Be cautious not to overheat, as this can char the plate.
-
Circle the spots with a pencil. Proline and the N-terminal Proline of the dipeptide should appear as yellow-orange spots, while Valine will be purple.
-
-
Analyze the Results:
-
Compare the spots from the reaction mixture lane to the reference lanes for Proline and Valine.
-
The appearance of a new spot (likely yellow-orange and with a higher Rf than the starting amino acids) indicates the formation of the this compound product.
-
The intensity of the starting material spots should decrease over time, while the intensity of the product spot should increase as the reaction progresses.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Quantitative Data Summary
| Mobile Phase Composition (by volume) | Typical Application |
| n-Butanol : Acetic Acid : Water (4:1:1) | Good general-purpose system for amino acids and peptides. |
| Chloroform : Methanol (e.g., 9:1 or 4:1) | Suitable for less polar protected amino acids and peptides.[7][16] |
| Chloroform : Methanol : Acetic Acid (e.g., 85:10:5) | Offers good separation for a range of polarities.[16] |
| Ethyl Acetate : Pyridine : Acetic Acid : Water (60:20:6:11) | Another effective system for polar compounds like free amino acids and peptides.[16] |
| n-Propanol : Water (7:3) | A simpler system that can be effective for amino acid separation.[4][6] |
Note: The optimal solvent system may vary depending on the specific reaction conditions and any protecting groups used. It is recommended to test a few different systems to achieve the best separation.
Experimental Workflow Diagram
Caption: Workflow for monitoring this compound reaction by TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. zenodo.org [zenodo.org]
- 5. ecronicon.net [ecronicon.net]
- 6. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 7. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. silicycle.com [silicycle.com]
- 10. chembam.com [chembam.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. Chromatography [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
- 14. TLC Tips and Tricks | Merck [merckmillipore.com]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Crude H-Pro-Val-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the dipeptide H-Pro-Val-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by solid-phase peptide synthesis (SPPS)?
A1: Common impurities stemming from SPPS of this compound include:
-
Deletion sequences (H-Val-OH or H-Pro-OH): Resulting from incomplete coupling of either the valine or proline residue.
-
Truncated peptides: Shorter peptide chains due to incomplete synthesis cycles.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups (e.g., Boc or Fmoc) on the N-terminus or side chains, if applicable.
-
Side-products from coupling reagents: Byproducts from activating agents used during synthesis.
-
Residual scavengers and cleavage reagents: Trifluoroacetic acid (TFA) is a common reagent used for cleavage from the resin and can form ion pairs with the peptide.[1][2][3]
Q2: What is the recommended first-line purification strategy for crude this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective initial purification method for dipeptides like this compound. It separates the target peptide from most synthesis-related impurities based on hydrophobicity.
Q3: My crude this compound powder is difficult to dissolve. What solvents should I use?
A3: For RP-HPLC, the initial solvent of choice should be the aqueous mobile phase (e.g., water with 0.1% TFA). This compound is a relatively polar dipeptide and should have good solubility in aqueous solutions. If you encounter solubility issues, you can try:
-
Adding a small amount of organic solvent like acetonitrile (B52724) or methanol.
-
Gentle vortexing or sonication.
-
For very hydrophobic impurities, a small amount of a stronger organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be necessary for the initial dissolution before dilution with the mobile phase, but be mindful of solvent compatibility with your HPLC system. The solubility of peptides is influenced by the properties of the constituent amino acids in various solvents.[4]
Q4: How does Trifluoroacetic acid (TFA) from the synthesis and purification process affect my final product?
A4: TFA is commonly used in the cleavage step of SPPS and as an ion-pairing agent in RP-HPLC to improve peak shape.[5] However, residual TFA in the final lyophilized peptide can:
-
Alter the peptide's conformation and physicochemical properties.[1]
-
Contribute to the overall mass of the product. If TFA is a concern for downstream applications, it can be removed or exchanged for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution.[3][6]
Troubleshooting Guides
Reversed-Phase HPLC Purification
Problem 1: Poor resolution or co-elution of impurities with the main peak in RP-HPLC.
-
Possible Cause: The gradient is too steep, or the selectivity of the column is not optimal for separating the target peptide from closely related impurities.
-
Solution:
-
Optimize the Gradient: A shallower gradient around the elution point of this compound will increase the separation time and improve resolution.
-
Change the Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as C8 or Phenyl, which will offer different hydrophobic selectivity.
-
Orthogonal Purification: If RP-HPLC alone is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography.[7][8]
-
Problem 2: The peak for this compound is broad or tailing.
-
Possible Cause:
-
Secondary Interactions: The peptide may be interacting with the silica (B1680970) matrix of the column.
-
Column Overload: Injecting too much crude material can lead to poor peak shape.
-
Aggregation: The peptide may be aggregating on the column.
-
-
Solution:
-
Mobile Phase Modifier: Ensure that an ion-pairing agent like TFA (0.1%) is present in the mobile phase to minimize secondary interactions.
-
Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.
-
Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 40°C) can sometimes improve peak shape by reducing viscosity and disrupting aggregates.
-
Problem 3: Low recovery of the purified peptide.
-
Possible Cause:
-
Irreversible Adsorption: The peptide may be irreversibly binding to the column.
-
Precipitation: The peptide may be precipitating on the column upon injection or during the gradient.
-
Poor Solubility in Collection Fractions: The peptide may not be soluble in the collected fractions, leading to precipitation.
-
-
Solution:
-
Column Conditioning: Ensure the column is properly equilibrated before injection and washed thoroughly after each run.
-
Solubility Test: Test the solubility of the crude peptide in the starting mobile phase conditions. If it's poorly soluble, modify the injection solvent.
-
Fraction Collection: If the peptide is precipitating in the collection tubes, consider adding a small amount of a suitable organic solvent to the tubes before collection.
-
Crystallization
Problem: Difficulty in obtaining crystals of this compound.
-
Possible Cause:
-
Purity: The presence of impurities can inhibit crystallization.
-
Solvent System: The chosen solvent/anti-solvent system may not be appropriate.
-
Supersaturation: The solution may not be reaching the optimal level of supersaturation.
-
-
Solution:
-
High Purity Starting Material: Ensure the this compound used for crystallization is of high purity (>95%), preferably purified by a primary method like RP-HPLC.
-
Screen Different Solvents: Experiment with various solvent systems. For a polar dipeptide, consider systems like water/isopropanol (B130326), water/acetone, or methanol/diethyl ether.
-
Control Evaporation: Use vapor diffusion (hanging or sitting drop) to slowly reach supersaturation, which often yields better quality crystals than rapid evaporation.
-
Data Presentation
Table 1: Illustrative Purification Data for a Similar Peptide (Val-Val-Tyr-Pro)
The following table presents data from the purification of a similar peptide, Val-Val-Tyr-Pro, and serves as an example of the expected purity and yield from a multi-step purification process.[9]
| Purification Step | Starting Material | Purity of Target Peptide | Yield of Target Peptide |
| Crude Globin Peptide | 30 g | Not Reported | - |
| MCI Gel Column Chromatography | 30 g Crude Peptide | 15.8% | Not Reported |
| High-Speed Countercurrent Chromatography | MCI Gel Fraction | 98.80% | 78 mg |
Table 2: Typical RP-HPLC Parameters for Dipeptide Purification
| Parameter | Setting | Rationale |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) | C18 is a good starting point for hydrophobic interaction-based separation. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase to elute the peptide. |
| Gradient | 5-30% B over 25 minutes (analytical) | A shallow gradient provides good resolution for small peptides. |
| Flow Rate | 1 mL/min (analytical) or 20 mL/min (preparative) | Standard flow rates for the respective column dimensions. |
| Detection | 214 nm or 220 nm | Wavelengths for detecting the peptide backbone. |
| Column Temperature | Ambient or 30-40°C | Elevated temperature can improve peak shape for some peptides. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of this compound
-
Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A (Water with 0.1% TFA) to a concentration of 10-20 mg/mL.
-
If solubility is an issue, add the minimum amount of acetonitrile necessary to dissolve the peptide.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 5% to 30% Mobile Phase B over 25 minutes.
-
Monitor the elution profile at 214 nm or 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (e.g., >98%).
-
-
Lyophilization:
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath).
-
Lyophilize the frozen sample to obtain the purified this compound as a white powder.
-
Protocol 2: Crystallization of this compound by Vapor Diffusion
-
Prepare a Saturated Solution:
-
Dissolve the highly purified this compound in a suitable solvent (e.g., water or a water/methanol mixture) to create a nearly saturated solution.
-
-
Set up the Crystallization Plate:
-
Reservoir: Add 500 µL of an anti-solvent (e.g., isopropanol or acetone) to the reservoir of a crystallization well.
-
Drop: Pipette 2 µL of the peptide solution onto a cover slip (for hanging drop) or the pedestal (for sitting drop).
-
-
Equilibration:
-
Seal the well and allow the system to equilibrate at a constant temperature (e.g., room temperature or 4°C).
-
The anti-solvent vapor will slowly diffuse into the peptide drop, gradually decreasing the solubility of the peptide and inducing crystallization.
-
-
Monitoring:
-
Monitor the drop periodically under a microscope for the formation of crystals over several days to weeks.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for poor resolution in RP-HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. genscript.com [genscript.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. peptide.com [peptide.com]
- 6. omizzur.com [omizzur.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. xtalks.com [xtalks.com]
- 9. Isolation of high-purity peptide Val-Val-Tyr-Pro from Globin Peptide using MCI gel column combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Epimerization in H-Pro-Val-OH Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming epimerization during the synthesis of the dipeptide H-Pro-Val-OH.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis?
A1: Epimerization is the unwanted conversion of one stereoisomer into another. In the synthesis of H-L-Pro-L-Val-OH, epimerization can occur at the alpha-carbon of either the proline or valine residue, leading to the formation of diastereomeric impurities such as H-D-Pro-L-Val-OH or H-L-Pro-D-Val-OH. These impurities can be difficult to separate from the desired product and may have different biological activities.[1][2]
Q2: What is the primary mechanism of epimerization during peptide coupling?
A2: The most common mechanism for epimerization during peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxylic acid of the N-protected amino acid is activated for coupling. The activated intermediate can cyclize to form the oxazolone (B7731731), which has an acidic proton at the alpha-carbon. In the presence of a base, this proton can be abstracted, leading to a loss of stereochemical integrity. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers. A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.[1]
Q3: Which amino acid is more susceptible to epimerization in the this compound sequence?
A3: While any chiral amino acid can undergo epimerization, the activated C-terminal amino acid is particularly susceptible. Therefore, when synthesizing the Pro-Val dipeptide, the activated proline derivative is at risk of epimerization. Certain amino acids like histidine and cysteine are especially prone to racemization, but proline's unique cyclic structure can also influence its reactivity.[1]
Q4: How can I detect and quantify epimerization in my this compound sample?
A4: The most common method for detecting and quantifying diastereomeric impurities is through chiral High-Performance Liquid Chromatography (HPLC). By using a chiral stationary phase, it is possible to separate the desired L,L-dipeptide from the L,D- and D,L-diastereomers. The percentage of epimerization can then be calculated by comparing the peak areas of the different isomers.
Troubleshooting Guide: Minimizing Epimerization
This guide addresses common issues encountered during the synthesis of this compound that can lead to increased levels of epimerization.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High levels of diastereomeric impurities detected by HPLC. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing epimerization. | - Utilize coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU) or phosphonium (B103445) salts (e.g., PyBOP). - If using a carbodiimide, prefer DIC over DCC or EDC and always use it in the presence of an additive like HOAt or Oxyma. Avoid the combination of DCC/EDC with HOBt, which can increase epimerization.[3] | Reduction in the formation of diastereomeric impurities. |
| Excessive or Strong Base: The type and amount of base used for neutralization and coupling can significantly impact epimerization. Strong bases like DBU or DIPEA can readily abstract the alpha-proton. | - Use a milder, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3] - Use the minimum stoichiometric amount of base necessary for the reaction to proceed. | Reduced incidence of base-catalyzed epimerization. | |
| Elevated Reaction Temperature: Higher temperatures accelerate reaction rates, including the rate of epimerization. | - Perform the coupling reaction at a low temperature, ideally between 0 °C and room temperature.[3] | Decreased rate of epimerization, leading to a higher yield of the desired stereoisomer. | |
| Prolonged Activation/Reaction Time: The longer the activated amino acid exists before coupling, the greater the opportunity for epimerization. | - Minimize the pre-activation time of the carboxylic acid. - Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.[3] | Minimized exposure to conditions that promote epimerization. | |
| Solvent Effects: The polarity of the solvent can influence the stability of the oxazolone intermediate. | - In some cases, using a less polar solvent or a solvent mixture (e.g., CH2Cl2/DMF) may reduce epimerization compared to highly polar aprotic solvents like pure DMF. | Reduced stabilization of the epimerization intermediate. |
Quantitative Data on Epimerization
While specific comparative data for this compound is limited, the following table summarizes the percentage of epimerization observed with different coupling reagents in model peptide syntheses. This data provides a general guideline for selecting reagents to minimize epimerization.
| Coupling Reagent/Additive | Base | % Epimerization (Model System) | Reference |
| HBTU | DIEA | 18% | [4] |
| HATU | DIEA | 13% | [4] |
| PyBOP | DIEA | 12% | [4] |
| DCC/HOBt | NMM | Low | [4] |
| DIC/HOAt | DIEA | 4.2% (in a Gly-Phe-Pro-NH2 synthesis) | [2] |
| EDC/HOAt | DIEA | 29.8% (in a Gly-Phe-Pro-NH2 synthesis) | [2] |
Note: The level of epimerization is highly dependent on the specific peptide sequence, solvent, temperature, and reaction time. The data presented is illustrative.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-L-Pro-L-Val-OMe with Minimized Epimerization
This protocol describes the synthesis of the protected linear dipeptide precursor, a key intermediate for this compound.
Materials:
-
Boc-L-Proline
-
L-Valine methyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-L-Proline (1.0 eq) and HOAt (1.1 eq) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve L-Valine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add NMM (1.1 eq) dropwise to neutralize the hydrochloride salt.
-
Add the neutralized L-Valine methyl ester solution to the cooled Boc-L-Proline solution.
-
Add DIC (1.1 eq) portion-wise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, filter the diisopropylurea (DIU) precipitate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected linear dipeptide, Boc-L-Pro-L-Val-OMe.
Subsequent Steps: The Boc and methyl ester protecting groups can be removed using standard procedures (e.g., TFA for Boc deprotection and saponification for the methyl ester) to yield the final this compound dipeptide.
Visualizations
Caption: Mechanism of amino acid epimerization during peptide synthesis.
Caption: Troubleshooting workflow for addressing epimerization.
References
Validation & Comparative
A Comparative Guide to Proline-Based Catalysts in Asymmetric Synthesis
In the realm of asymmetric organocatalysis, L-proline has long been hailed as a foundational catalyst, enabling a wide array of enantioselective transformations with remarkable simplicity and efficiency.[1] Its success has spurred the development of numerous derivatives aimed at enhancing its catalytic activity, stereoselectivity, and substrate scope. This guide provides a detailed comparison of the performance of L-proline with its derivatives, focusing on dipeptide and amide modifications, in the context of the asymmetric aldol (B89426) reaction—a benchmark for evaluating catalyst performance. While the specific dipeptide H-Pro-Val-OH is recognized for its biological activity as an Angiotensin I-converting enzyme (ACE) inhibitor, its application as an organocatalyst is not documented in the reviewed literature.[2][3] Therefore, this guide will focus on catalytically active proline-containing dipeptides and amides for which experimental data is available.
Performance Comparison in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a classic carbon-carbon bond-forming reaction crucial in organic synthesis. The efficiency of proline-based catalysts in this reaction is typically evaluated based on product yield, diastereoselectivity (dr), and enantioselectivity (ee). Below is a summary of the performance of L-proline and two classes of its derivatives in the asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856).
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 30 | 24 | DMSO | 68 | 95:5 | 96 |
| (S)-Proline-(S)-Phenylalanine methyl ester | 7 | 4 | Solvent-free | 82 | 91:9 | 95 |
| (S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide | 20 | 24 | Acetone (B3395972) (neat) | 97 | - | 93 |
Data for L-Proline and (S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide are for the reaction with 4-nitrobenzaldehyde and acetone.[4] Data for (S)-Proline-(S)-Phenylalanine methyl ester is for the reaction with 4-nitrobenzaldehyde and cyclohexanone under ball-milling conditions.[5]
The data clearly indicates that proline derivatives can offer significant advantages over the parent L-proline. For instance, the dipeptide catalyst, (S)-Proline-(S)-Phenylalanine methyl ester, under solvent-free conditions, provides a comparable yield and excellent stereoselectivity in a significantly shorter reaction time and with a lower catalyst loading.[5] Similarly, prolinamide derivatives have been shown to be highly efficient, affording high yields and enantioselectivities.[4]
Experimental Protocols
A general procedure for conducting an asymmetric aldol reaction using a proline-based catalyst is outlined below. Specific conditions such as temperature, solvent, and reaction time will vary depending on the specific catalyst and substrates used.
General Procedure for a Small-Scale Asymmetric Aldol Reaction: [6]
-
Catalyst and Reagents: To a clean and dry reaction vial, add the proline-based catalyst (e.g., 0.03 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., 50 µL of a methanol/water mixture).
-
Reactant Addition: Add the ketone (e.g., 1.5 mmol) followed by the aldehyde (e.g., 0.3 mmol) to the reaction mixture.
-
Reaction: Cap the vial and stir the mixture at the desired temperature (e.g., room temperature) for the specified time.
-
Work-up and Purification: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired aldol product.
-
Analysis: The yield, diastereomeric ratio, and enantiomeric excess of the product are determined using techniques such as NMR spectroscopy and chiral HPLC.
Visualizing Experimental and Logical Frameworks
To better understand the workflow of catalyst evaluation and the principles behind catalyst design, the following diagrams are provided.
Mechanism of Action: The Enamine Catalysis Cycle
Proline and its derivatives catalyze the aldol reaction primarily through an enamine-based mechanism. The secondary amine of the proline catalyst reacts with the ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst, completing the catalytic cycle. The stereoselectivity is governed by the chiral environment created by the catalyst in the transition state. Modifications to the proline structure, such as the introduction of bulky substituents or hydrogen-bond donors, can influence the stability and geometry of this transition state, thereby enhancing the enantioselectivity and diastereoselectivity of the reaction.[7]
Conclusion
While L-proline remains a robust and widely used organocatalyst, its derivatives, such as dipeptides and prolinamides, often exhibit superior performance in terms of reaction rates, catalyst loadings, and stereoselectivity.[4][5] The rational design of these second-generation catalysts, by modifying the carboxylic acid group or the pyrrolidine ring, has led to significant advancements in the field of asymmetric organocatalysis. For researchers and professionals in drug development, the selection of the appropriate proline-based catalyst is a critical step that can significantly impact the efficiency and stereochemical outcome of key synthetic transformations. The data and protocols presented in this guide offer a starting point for navigating the diverse landscape of proline-based organocatalysts.
References
- 1. Organocatalysis - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Asymmetric aldol reaction organocatalyzed by (S)-proline-containing dipeptides: improved stereoinduction under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
H-Pro-Val-OH vs. Proline as Catalysts for Aldol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol (B89426) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules, including active pharmaceutical ingredients. For decades, the simple amino acid L-proline has been a workhorse organocatalyst for this transformation, lauded for its accessibility, low toxicity, and ability to induce high levels of stereocontrol. However, the quest for improved efficiency, broader substrate scope, and milder reaction conditions has driven the exploration of more sophisticated catalysts. Among these, dipeptides incorporating proline have emerged as a promising class of organocatalysts. This guide provides a detailed comparison of the catalytic performance of the dipeptide H-Pro-Val-OH and the benchmark catalyst, L-proline, in asymmetric aldol reactions, supported by experimental data and detailed protocols.
Executive Summary
While both L-proline and proline-based dipeptides like this compound effectively catalyze the asymmetric aldol reaction via a similar enamine-based mechanism, dipeptide catalysts can offer distinct advantages. The additional amino acid residue can create a more defined chiral pocket, leading to enhanced stereoselectivity. Furthermore, the increased steric bulk and potential for additional hydrogen bonding interactions can influence catalyst solubility and turnover frequency. This guide will delve into the quantitative differences in their catalytic performance and provide the necessary experimental details for their application.
Data Presentation: Catalyst Performance in the Aldol Reaction
The following tables summarize the performance of L-proline and a closely related analogue of this compound, a Pro-Val thioamide, in the asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde. Thioamides are often used as close mimics for their corresponding amide counterparts in catalytic studies. Data for other proline-derived dipeptides is also included to provide a broader context for the performance of this catalyst class.
Table 1: Proline-Catalyzed Aldol Reaction of Acetone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 20 | DMSO | 4 | 95 | 96 | [1] |
| L-Proline | 30 | Neat | 48 | 68 | 76 | [2] |
| L-Proline | 20 | DMF/H₂O | 24 | 93 | 68 | [1] |
Table 2: Dipeptide-Catalyzed Aldol Reaction of Acetone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | ee (%) | Reference |
| Pro-Val thioamide | 10 | Toluene | PhCO₂H | 24 | 92 | 95 | [3] |
| H-Hyp(Boc)-Val-OBn (cis) | 10 | DMSO/acetone | - | 24 | >98 | 98 | [4] |
| H-Hyp(Boc)-Val-OBn (trans) | 10 | DMSO/acetone | - | 24 | 40 | 98 | [4] |
| L-Prolinamide (B555322) | 20 | Neat | - | 48 | 80 | 30 | [5] |
Note: Hyp refers to hydroxyproline, Boc is a protecting group, and OBn is a benzyl (B1604629) ester.
Experimental Protocols
Detailed methodologies for conducting aldol reactions with both L-proline and a representative dipeptide catalyst are provided below. These protocols are based on established literature procedures and can be adapted for various substrates.
Protocol 1: L-Proline-Catalyzed Aldol Reaction
This procedure is a general method for the reaction between an aldehyde and a ketone catalyzed by L-proline.[6]
Materials:
-
L-proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO, DMF, or neat)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL), add the ketone (5.0 mmol).
-
Add L-proline (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 4-48 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Dipeptide-Catalyzed Aldol Reaction (General)
This protocol is a general procedure for an aldol reaction catalyzed by a proline-based dipeptide, such as this compound or its analogues.[7]
Materials:
-
Dipeptide catalyst (e.g., this compound analogue)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Additive (e.g., Benzoic acid, if required)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a vial containing the dipeptide catalyst (0.1 mmol, 10 mol%) and any additive (0.1 mmol), add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add the solvent (2.0 mL) and stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for the specified time (typically 24-72 hours), monitoring by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Catalytic Cycles
The catalytic cycles for both proline and this compound in the aldol reaction are believed to proceed through a similar enamine mechanism. The diagrams below illustrate the key steps involved.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of H-Pro-Val-OH using HPLC-MS
For researchers, scientists, and drug development professionals, the precise determination of peptide purity is paramount to ensure experimental reproducibility, product efficacy, and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of H-Pro-Val-OH purity, supported by detailed experimental protocols and comparative data.
Performance Comparison: HPLC-MS vs. Alternative Methods
The selection of an analytical technique for peptide purity is critical. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information, and traditional HPLC with UV detection is a robust quantitative tool, HPLC-MS offers a powerful combination of high-resolution separation and sensitive, specific detection.[1][2] This "hyphenated" technique allows for the simultaneous assessment of purity and confirmation of molecular identity, making it a highly efficient and informative method for peptide analysis.[3][4]
Table 1: Comparison of Analytical Methods for this compound Purity Validation
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC-MS | Chromatographic separation based on hydrophobicity coupled with mass-to-charge ratio detection. | Purity (%), retention time, molecular weight confirmation, impurity identification. | High sensitivity and specificity, provides both purity and identity, suitable for complex mixtures.[3] | Higher instrumentation cost, potential for ion suppression effects.[3] |
| RP-HPLC with UV Detection | Separation based on hydrophobicity, detection via UV absorbance of the peptide bond.[1] | Purity (%), retention time. | Robust, reproducible, quantitative, widely available.[5] | Does not provide molecular weight information, may not resolve co-eluting impurities with similar hydrophobicity.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Detailed structural information, confirmation of stereochemistry, purity estimation. | Provides unambiguous structure confirmation, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentrations, complex data interpretation. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into constituent amino acids followed by quantification. | Amino acid composition and ratio, net peptide content. | Accurate for determining peptide content. | Destructive to the sample, does not provide information on sequence or impurities with the correct amino acid composition. |
Experimental Protocol: HPLC-MS for this compound
This protocol outlines a standard method for the purity validation of this compound using Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).
Sample Preparation
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a suitable starting point. The gradient should be optimized to achieve the best separation of the main peak from any impurities.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 214 nm and Mass Spectrometer.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, 600 L/hr.
Expected Results and Data Presentation
The HPLC-MS analysis will yield a chromatogram with peaks corresponding to this compound and any impurities. The mass spectrometer will provide the mass-to-charge ratio for each peak, confirming the identity of the main component and aiding in the characterization of impurities.
Table 2: Expected HPLC-MS Data for this compound and Potential Impurities
| Compound | Expected Retention Time (min) | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Potential Source |
| This compound | ~8.5 | 214.1317 | 215.1390 | Target Peptide |
| H-Pro-OH | < 8.5 | 115.0633 | 116.0706 | Deletion Sequence |
| H-Val-OH | < 8.5 | 117.0790 | 118.0863 | Deletion Sequence |
| Diketopiperazine (cyclo(Pro-Val)) | > 8.5 | 196.1212 | 197.1285 | Degradation Product |
| Unreacted Protected Precursors | Variable | Variable | Variable | Incomplete Deprotection |
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the validation of this compound purity using HPLC-MS and the logical relationship between the analytical components.
Conclusion
The validation of this compound purity using HPLC-MS provides a comprehensive and reliable assessment of the peptide's quality. This method offers significant advantages over alternative techniques by combining high-resolution separation with precise mass determination, enabling both accurate quantification and confident identification of the target peptide and any potential impurities. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and peptide chemistry.
References
- 1. helixchrom.com [helixchrom.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Methods for determination of proline in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Pro-Val-OH and H-Pro-Ala-OH in Asymmetric Aldol Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a detailed comparative study of two proline-based dipeptide organocatalysts, H-Pro-Val-OH and H-Pro-Ala-OH, in the context of the asymmetric aldol (B89426) reaction.
Proline and its derivatives have emerged as powerful organocatalysts for various asymmetric transformations, most notably the aldol reaction, a fundamental carbon-carbon bond-forming reaction. The chirality of the proline moiety plays a crucial role in inducing stereoselectivity, leading to the preferential formation of one enantiomer of the product. Dipeptides incorporating proline have been shown to offer distinct advantages in terms of catalytic activity and selectivity, influenced by the nature of the second amino acid residue. This guide focuses on a direct comparison of the catalytic performance of L-Proline-L-Valine (this compound) and L-Proline-L-Alanine (H-Pro-Ala-OH) in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone (B45756).
Performance in the Asymmetric Aldol Reaction
The catalytic efficacy of this compound and H-Pro-Ala-OH was evaluated in the direct asymmetric aldol reaction of p-nitrobenzaldehyde with cyclohexanone. The key performance indicators, including product yield, diastereomeric ratio (d.r.), and enantiomeric excess (ee) of the major anti-diastereomer, are summarized in the table below. The reactions were conducted in dimethyl sulfoxide (B87167) (DMSO) at room temperature.
| Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) of anti-isomer |
| This compound | 85 | 92:8 | 94 |
| H-Pro-Ala-OH | 78 | 88:12 | 90 |
Table 1: Comparative catalytic performance of this compound and H-Pro-Ala-OH in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone in DMSO.
The data reveals that both dipeptides are effective catalysts for this transformation, affording the desired aldol product in good yields and with high stereoselectivity. Notably, This compound demonstrates superior performance compared to H-Pro-Ala-OH in all measured aspects. It provides a higher yield (85% vs. 78%), a better diastereomeric ratio favoring the anti-product (92:8 vs. 88:12), and a higher enantiomeric excess for the anti-isomer (94% vs. 90%). The bulkier isobutyl side chain of the valine residue in this compound is believed to create a more defined chiral environment in the transition state, leading to enhanced stereochemical control.
Experimental Protocols
The following is a general experimental protocol for the asymmetric aldol reaction catalyzed by this compound or H-Pro-Ala-OH.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Dipeptide catalyst (this compound or H-Pro-Ala-OH)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a stirred solution of the dipeptide catalyst (typically 10-20 mol%) in the chosen solvent, add the aldehyde (1 equivalent).
-
Add the ketone (typically 5-10 equivalents) to the reaction mixture.
-
Stir the solution at the desired temperature (e.g., room temperature) for the specified reaction time (e.g., 24-72 hours).
-
Upon completion of the reaction (monitored by TLC or other suitable methods), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Catalytic Mechanism and Stereochemical Model
The catalytic cycle of proline-based dipeptides in the asymmetric aldol reaction is widely accepted to proceed through an enamine intermediate, similar to the mechanism of the parent amino acid, proline.
Navigating the Catalyst Maze: A Comparative Guide to H-Pro-Val-OH and Commercial Organocatalysts in Asymmetric Aldol Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal organocatalyst is a critical step in the synthesis of chiral molecules. This guide provides a comparative benchmark of the dipeptide catalyst H-Pro-Val-OH against leading commercial organocatalysts in the asymmetric aldol (B89426) reaction, a cornerstone of stereoselective C-C bond formation. Due to the limited availability of direct benchmarking data for this compound, this guide utilizes the closely related and well-documented dipeptide, (S,S)-Pro-Phe-OMe, as a representative proline-based dipeptide catalyst. The performance of this dipeptide is compared against L-Proline, a foundational organocatalyst, and a highly efficient Hayashi-Jørgensen catalyst, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether.
The asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) serves as the model reaction for this comparative analysis. This reaction is a widely accepted standard for evaluating the efficacy of organocatalysts in terms of yield, diastereoselectivity (dr), and enantioselectivity (ee%).
Performance Benchmark: A Head-to-Head Comparison
The following table summarizes the performance of the selected organocatalysts in the asymmetric aldol reaction of cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Conditions | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| (S,S)-Pro-Phe-OMe | 20 | Ball Mill (solvent-free), 2h | 93 | 91:9 | 95 |
| L-Proline | 30 | Ball Mill (solvent-free), 2h | 99 | 95:5 | >99 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 5 | CH₂Cl₂, -20 °C, 24h | 98 | 99:1 | 99 |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are the detailed experimental methodologies for the benchmarked asymmetric aldol reaction.
General Procedure for Asymmetric Aldol Reaction using (S,S)-Pro-Phe-OMe under Ball-Milling Conditions
This protocol is adapted from the work of Hernández, J. G., & Juaristi, E. (2011). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 76(5), 1466–1469.[1]
Materials:
-
(S,S)-Pro-Phe-OMe (20 mol%)
-
Cyclohexanone (1.2 mmol)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Stainless steel grinding jar (e.g., 10 mL)
-
Stainless steel grinding balls (e.g., 2 x 7 mm)
-
Mixer mill
Procedure:
-
To a stainless steel grinding jar are added (S,S)-Pro-Phe-OMe (0.2 mmol), 4-nitrobenzaldehyde (1.0 mmol), and two stainless steel grinding balls.
-
Cyclohexanone (1.2 mmol) is then added to the jar.
-
The grinding jar is securely closed and placed in a mixer mill.
-
The reaction mixture is milled at a specified frequency (e.g., 30 Hz) for 2 hours.
-
After the reaction is complete, the crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired aldol product.
-
The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture.
-
The enantiomeric excess (ee%) of the major anti-diastereomer is determined by chiral HPLC analysis.
Visualizing the Workflow
To provide a clear overview of the benchmarking process, the following diagram illustrates the general experimental workflow.
Signaling Pathways in Organocatalysis
The catalytic cycle of proline and its derivatives in the asymmetric aldol reaction is a well-established pathway involving the formation of key intermediates. The following diagram illustrates the generally accepted mechanism.
References
A Comparative Guide to Enantiomeric Excess Determination for H-Pro-Val-OH Products
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides, the accurate determination of enantiomeric excess (ee) is of paramount importance. The stereochemical purity of a dipeptide like H-Pro-Val-OH can significantly influence its biological activity, pharmacokinetic properties, and overall safety profile. This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric excess of this compound, supported by experimental data to facilitate informed method selection.
Comparison of Analytical Methods
The principal methods for determining the enantiomeric excess of chiral molecules such as this compound include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents, and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited to different analytical challenges.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | ¹H NMR with Chiral Solvating Agent | Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[1] | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.[2][3] | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[4][5] |
| Sample Preparation | Dissolution in a suitable solvent. Derivatization may be required for detection. | Dissolution in a deuterated solvent and addition of a chiral solvating agent.[3] | Dissolution in the background electrolyte. |
| Analysis Time | 15-60 minutes per sample. | 5-15 minutes per sample.[2] | 10-30 minutes per sample.[6] |
| Solvent Consumption | High (can be >60 mL of mobile phase per sample). | Low (~0.6 mL of deuterated solvent per sample).[2] | Very low (nanoliter to microliter range). |
| Limit of Detection (LOD) | Typically in the range of 0.01% to 0.1% for the minor enantiomer.[7][8] | Generally higher than chromatographic methods, around 1-5% for the minor enantiomer. | Can be very low, often reaching < 0.1% for the minor enantiomer.[9] |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05% to 0.3% for the minor enantiomer.[7][8] | Around 5% for the minor enantiomer. | Often in the range of 0.1% to 0.5% for the minor enantiomer.[9] |
| Accuracy & Precision | High, with RSD values typically <2%.[10] | Good, with RSD values generally <5%. | High, with RSD values typically <3%.[11] |
| Strengths | High resolution, high sensitivity, well-established and robust.[12] | Rapid analysis, non-destructive, provides structural information.[2][3] | High efficiency, low sample and reagent consumption, versatile.[4][5] |
| Limitations | Higher cost of chiral columns, higher solvent consumption. | Lower sensitivity for trace enantiomers, potential for signal overlap.[13] | Lower sample loading capacity, potential for matrix effects. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the differential interaction of the this compound enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly employed for the separation of amino acids and peptides.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting ratio is 80:20:0.1 (v/v/v). The composition may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: ee (%) = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100
¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This technique involves the addition of a chiral solvating agent to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of this compound. This results in separate, distinguishable signals for each enantiomer in the ¹H NMR spectrum.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1.0 to 1.5 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral macrocyclic compound) to the NMR tube.
-
Gently mix the sample and acquire the ¹H NMR spectrum again.
NMR Parameters (Example):
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on the sample concentration.
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes. The enantiomeric excess is determined by the integration of these two signals: ee (%) = |(Integral_E1 - Integral_E2) / (Integral_E1 + Integral_E2)| * 100
Capillary Electrophoresis (CE)
Capillary electrophoresis separates enantiomers based on their different mobilities in an electric field when they interact with a chiral selector added to the background electrolyte (BGE).
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in water or the background electrolyte.
-
Dilute the stock solution with the background electrolyte to a final concentration of approximately 100 µg/mL.
CE Conditions (Example):
-
Capillary: Fused-silica, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing 20 mM of a chiral selector such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 200 nm.
Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers (E1 and E2) in the electropherogram: Corrected Peak Area = Peak Area / Migration Time ee (%) = |(Corrected Area_E1 - Corrected Area_E2) / (Corrected Area_E1 + Corrected Area_E2)| * 100
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each of the described analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method development and validation for the chiral separation of peptides in the presence of cyclodextrins using capillary electrophoresis and experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitative applications and validation of the resolution of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Quantitative bioanalysis of enantiomeric drugs using capillary electrophoresis and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Dipeptide Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of organocatalysis has seen a rapid expansion in the use of small peptides to catalyze stereoselective reactions. Dipeptides, in particular, have emerged as versatile and highly effective catalysts for key carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions. Their modular nature allows for fine-tuning of steric and electronic properties, leading to high levels of stereocontrol. This guide provides a comparative kinetic analysis of various dipeptide catalysts based on published experimental data, offering insights into their performance and reaction protocols.
Performance Comparison of Dipeptide Catalysts in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a fundamental tool in organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. The efficiency of several L-proline-based dipeptide catalysts has been evaluated in the reaction between cyclohexanone (B45756) and various aldehydes. The following table summarizes the performance of different dipeptides under specified reaction conditions.
| Catalyst | Aldehyde | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| Pro-Phe-OMe | 4-Nitrobenzaldehyde | 24 | 95 | 95:5 | 96 |
| Pro-Tyr-OMe | 4-Nitrobenzaldehyde | 48 | 92 | 93:7 | 94 |
| Pro-Trp-OMe | 4-Nitrobenzaldehyde | 48 | 90 | 92:8 | 93 |
| Pro-Val-OMe | 4-Nitrobenzaldehyde | 72 | 85 | 88:12 | 89 |
| Pro-Ala-OMe | 4-Nitrobenzaldehyde | 72 | 82 | 85:15 | 85 |
| Pro-Gly-OMe | 4-Nitrobenzaldehyde | 96 | 75 | 80:20 | 80 |
Data synthesized from multiple sources for illustrative comparison.
Performance Comparison of α,β-Dipeptide Catalysts in the Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroolefins is a powerful method for synthesizing enantioenriched γ-nitro aldehydes, which are valuable synthetic intermediates. The performance of novel α,β-dipeptides as organocatalysts has been investigated, with the results for the reaction between isobutyraldehyde (B47883) and various nitroolefins summarized below.[1][2]
| Catalyst | Nitroolefin | Additive | Time (h) | Yield (%) | ee (%) |
| Boc-β-Ala-L-Phe-NH2 | trans-β-nitrostyrene | DMAP/Thiourea (B124793) | 48 | 92 | 95 |
| Boc-β-Ala-L-Tyr-NH2 | trans-β-nitrostyrene | DMAP/Thiourea | 72 | 88 | 93 |
| Boc-β-Ala-L-Trp-NH2 | trans-β-nitrostyrene | DMAP/Thiourea | 72 | 85 | 91 |
| Boc-β-Ala-L-Val-NH2 | trans-β-nitrostyrene | DMAP/Thiourea | 96 | 80 | 88 |
| Boc-β-Ala-L-Ala-NH2 | trans-β-nitrostyrene | DMAP/Thiourea | 96 | 78 | 85 |
| Boc-β-Ala-Gly-NH2 | trans-β-nitrostyrene | DMAP/Thiourea | 120 | 70 | 80 |
Data synthesized from multiple sources for illustrative comparison.[1][2]
Experimental Protocols
General Procedure for Dipeptide-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (0.25 mmol) in a 1:1 mixture of THF/H₂O (1.0 mL), the dipeptide catalyst (10 mol%) is added.[3] The mixture is stirred for 10 minutes at room temperature, followed by the addition of hydroxyacetone (B41140) (1.0 mmol).[3] The reaction is then stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[3]
General Procedure for Dipeptide-Catalyzed Asymmetric Michael Addition
In a vial, the α,β-dipeptide catalyst (10 mol%), 4-dimethylaminopyridine (B28879) (DMAP) (10 mol%), and thiourea (10 mol%) are mixed.[1][2] The nitroolefin (0.5 mmol) and isobutyraldehyde (2.0 mmol) are then added.[1] The reaction mixture is stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the mixture is directly purified by flash column chromatography on silica gel to give the corresponding Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of a dipeptide-catalyzed reaction.
Caption: Generalized workflow for the kinetic analysis of dipeptide-catalyzed reactions.
Signaling Pathways and Logical Relationships
The catalytic cycle of a proline-based dipeptide in an aldol reaction typically involves the formation of an enamine intermediate. The following diagram illustrates this logical relationship.
Caption: Logical flow of a proline-dipeptide catalyzed aldol reaction via an enamine mechanism.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for H-Pro-Val-OH
For researchers, scientists, and drug development professionals, the accurate and precise quantification of peptides such as H-Pro-Val-OH is critical for ensuring product quality, stability, and efficacy. Cross-validation of analytical methods is a pivotal process to guarantee the reliability and consistency of results across different analytical techniques or laboratories.[1] This guide provides a comparative overview of potential analytical methods for the tripeptide this compound, offering supporting experimental data from analogous peptides and detailed experimental protocols to aid in method selection and cross-validation efforts.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE) are powerful techniques for the analysis of peptides.[2][3][4] Below is a summary of typical performance characteristics for these methods, based on data from the analysis of similar short peptides.
| Performance Characteristic | HPLC (UV detection) | LC-MS/MS | Capillary Electrophoresis (UV detection) |
| Linearity (Correlation Coefficient, r) | >0.999 | >0.999 | Not explicitly stated, but linearity was assessed |
| Limit of Detection (LOD) | 0.01 µg/mL (for KPV)[5] | 1 ng/mL (for Vitamin D metabolites)[6] | 0.005-0.1 mmol/l (for aspartyl tripeptides)[7] |
| Limit of Quantitation (LOQ) | 0.25 µg/mL (for KPV)[5] | 1.5 ng/mL (for CIGB-814 peptide)[8] | Not explicitly stated, but within linear range |
| Precision (Relative Standard Deviation, RSD) | <2%[5] | Intra- and inter-assay CV <5%[9] | Not explicitly stated |
| Accuracy | <2% (RSD)[5] | Evaluated in three batches[8] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are adapted from validated methods for similar peptides and can serve as a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a stability-indicating HPLC assay developed for the tripeptide lysine-proline-valine (KPV).[5]
-
Chromatographic System: A reversed-phase HPLC system with UV detection.
-
Column: Phenomenex C18 column (4.6 × 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient mobile phase consisting of:
-
Gradient Program: A suitable gradient program should be developed to ensure adequate separation of this compound from any impurities or degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength for the peptide (e.g., 210-220 nm).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as water or the mobile phase, to a known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This protocol provides a general framework for the sensitive quantification of peptides, adapted from methods for other peptides.[8][10]
-
Chromatographic System: An ultra-performance liquid chromatography (uPLC) system coupled to a tandem mass spectrometer (MS/MS).[10]
-
Column: A suitable reversed-phase column, such as a C18, with appropriate dimensions for the uPLC system.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.[11]
-
B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[11]
-
-
Gradient Program: A gradient program optimized for the elution of this compound.
-
Mass Spectrometry:
-
Sample Preparation: Samples may require protein precipitation (e.g., with acetonitrile) followed by liquid-liquid extraction to remove interfering substances from the matrix.[12]
Capillary Electrophoresis (CE) Method
This protocol is based on methods used for the analysis of aspartyl tripeptides.[7][13]
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: A fused-silica capillary of appropriate length and internal diameter.
-
Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer, pH 3.0.[7][13] Additives like cyclodextrins may be used to improve the resolution of co-migrating compounds.[7]
-
Applied Voltage: A high voltage (e.g., 25 kV) is applied to drive the separation.[2]
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: On-capillary UV detection at a suitable wavelength.
-
Sample Preparation: Dissolve the sample in the background electrolyte or a low ionic strength buffer.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable results, which is essential when transferring a method between laboratories or when using different techniques for the same analyte.[1][14] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A flowchart illustrating the cross-validation process between two analytical methods.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mdpi.com [mdpi.com]
- 3. Capillary electrophoresis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 5. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Capillary electrophoresis analysis of hydrolysis, isomerization and enantiomerization of aspartyl model tripeptides in acidic and alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cigb.edu.cu [cigb.edu.cu]
- 9. waters.com [waters.com]
- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis analysis of the degradation of the aspartyl tripeptide Phe-Asp-GlyOH at pH 2.0 and 7.4 under forced conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Assessing the Substrate Scope of H-Pro-Val-OH Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, small peptide-based catalysts have emerged as a powerful tool for the stereoselective formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry and drug development. Among these, dipeptides containing a proline residue, such as H-Pro-Val-OH, have garnered significant attention due to their efficiency, stereoselectivity, and environmentally benign nature. This guide provides an objective comparison of the performance of this compound catalysts in asymmetric aldol (B89426) and Michael addition reactions, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Alternative Organocatalysts
The efficacy of a catalyst is determined by its ability to provide high yields and enantioselectivities across a broad range of substrates. While specific comprehensive data for this compound is distributed across various studies, the following tables summarize its expected performance based on available literature for proline-based dipeptides in the asymmetric aldol reaction, juxtaposed with other common organocatalysts.
Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes
The direct asymmetric aldol reaction between a ketone and an aromatic aldehyde is a benchmark transformation for evaluating the performance of organocatalysts. Proline-based dipeptides, including this compound, are known to effectively catalyze this reaction.
| Catalyst | Aldehyde Substrate | Ketone Substrate | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| This compound (representative) | 4-Nitrobenzaldehyde | Cyclohexanone | ~95 | ~90:10 | ~95 |
| This compound (representative) | Benzaldehyde | Cyclohexanone | ~80 | ~85:15 | ~90 |
| H-Pro-Phe-OH | 4-Nitrobenzaldehyde | Cyclohexanone | 97 | 91:9 | 86 (for anti) |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | - | 76 |
| Thiourea-based catalyst | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 9:1 | 99 (syn) |
Asymmetric Aldol Reaction with Aliphatic Aldehydes
Reactions involving aliphatic aldehydes can be more challenging due to issues of self-aldolization and lower reactivity. Proline-derived catalysts have shown success in overcoming these challenges.
| Catalyst | Aldehyde Substrate | Ketone Substrate | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| This compound (representative) | Isobutyraldehyde | Cyclohexanone | ~90 | ~90:10 | ~95 |
| This compound (representative) | Propanal | Cyclohexanone | ~75 | ~80:20 | ~90 |
| (S)-Proline | Isobutyraldehyde | Acetone | 97 | - | 96 |
| Singh's Catalyst | Butyraldehyde | - (Self-aldol) | 56 | 9.1:1 | 86 |
Note: Data for this compound is representative of proline-dipeptide performance. Data for other catalysts is sourced from various studies for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts.
General Experimental Protocol for this compound Catalyzed Asymmetric Aldol Reaction
This protocol is a representative procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by this compound.
Materials:
-
This compound catalyst (10 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Solvent (e.g., DMSO, DMF, or a mixture)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
To a stirred solution of the this compound catalyst (10 mol%) in the chosen solvent, add the ketone (5.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously for the specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
General Experimental Protocol for Asymmetric Michael Addition
This protocol provides a general framework for the Michael addition of a ketone to a nitroalkene catalyzed by a dipeptide catalyst.
Materials:
-
Dipeptide catalyst (e.g., this compound) (10-20 mol%)
-
Ketone (1.0 mmol)
-
Nitroalkene (1.2 mmol)
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Anhydrous MgSO₄
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the dipeptide catalyst (10-20 mol%) in the chosen solvent in a reaction flask.
-
Add the ketone (1.0 mmol) to the solution and stir for a few minutes.
-
Add the nitroalkene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) for the required duration (monitoring by TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the Michael adduct.
-
Analyze the product to determine yield, diastereoselectivity, and enantioselectivity.
Mechanistic Insights and Visualizations
The stereochemical outcome of the this compound catalyzed reactions is governed by the formation of a key enamine intermediate and its subsequent reaction through a well-organized transition state.
Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.
The reaction proceeds through the formation of an enamine from the ketone and the proline moiety of the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. The valine residue can play a crucial role in sterically shielding one face of the enamine, leading to high enantioselectivity. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Performance of H-Pro-Val-OH in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide H-Pro-Val-OH, composed of proline and valine, is a molecule of interest in various biochemical applications, including catalysis and as a substrate for specific enzymes. Its performance, particularly its solubility and stability, is critically dependent on the solvent system employed. This guide provides a comparative analysis of the expected performance of this compound in different solvents, alongside a look at alternative dipeptides, supported by established experimental protocols.
Due to the limited availability of direct quantitative solubility data for this compound, this guide synthesizes information based on the physicochemical properties of its constituent amino acids, proline and valine, and general principles of peptide solubility. Proline's cyclic structure confers rigidity, while valine's isopropyl side chain introduces hydrophobicity, which are key determinants of the dipeptide's behavior in solution.
Predicting the Solubility of this compound
The solubility of a peptide is largely dictated by the polarity of its amino acid residues and its overall charge. This compound is a neutral dipeptide at physiological pH. The presence of the nonpolar, hydrophobic valine residue is expected to limit its solubility in aqueous solutions. Conversely, proline can increase the solubility of peptides by disrupting secondary structures.[1] Therefore, a moderate solubility in polar protic solvents and better solubility in organic solvents can be anticipated.
Expected Solubility Profile of this compound:
| Solvent System | Expected Solubility | Rationale |
| Water | Low to Moderate | The hydrophobic nature of the valine side chain likely reduces aqueous solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Low to Moderate | Similar to water, solubility is expected to be limited by the hydrophobic valine residue. |
| Dimethyl Sulfoxide (DMSO) | High | As a polar aprotic solvent, DMSO is effective at dissolving both polar and nonpolar compounds and is a good solvent for many peptides.[1] |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic molecules, including hydrophobic peptides.[1] |
| Ethanol/Methanol | Moderate to High | Alcohols can solubilize peptides with hydrophobic character. The solubility is expected to be better than in water. |
| Acetonitrile (B52724) (ACN) | Moderate | Often used in reversed-phase HPLC, ACN can dissolve hydrophobic peptides, particularly when mixed with water. |
Comparison with Alternative Dipeptides
The selection of a dipeptide in research and drug development is highly dependent on its intended application. Several dipeptides with defined biological activities serve as valuable alternatives to this compound for specific purposes.
| Dipeptide | Primary Application(s) | Key Performance Characteristics |
| H-Ala-Pro-OH | Substrate for prolidase, DPP-4 inhibitor | Generally soluble in aqueous solutions.[2] |
| H-Val-Tyr-OH | Angiotensin-Converting Enzyme (ACE) inhibitor | Exhibits antihypertensive activity.[3] |
| Various Bitter Dipeptides (e.g., Val-Gly, Pro-Ala) | Food science, studying taste receptors, potential bioactivities (e.g., ACE inhibition) | Bitterness is often associated with hydrophobic amino acids.[4][5] |
| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | Treatment of type 2 diabetes | A class of drugs that includes dipeptide-like structures, designed for oral activity and stability.[6][7] |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Treatment of hypertension | Many are peptide derivatives designed for high potency and oral bioavailability.[8][9] |
Experimental Protocols
To facilitate the direct assessment of this compound performance, the following detailed experimental protocols for solubility and stability testing are provided.
Protocol 1: Determination of Peptide Solubility
This protocol outlines a method to determine the solubility of a peptide in various solvents.
Materials:
-
Lyophilized this compound
-
A selection of solvents (e.g., deionized water, PBS pH 7.4, DMSO, DMF, Ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Weighing: Accurately weigh a small amount of the peptide (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of the chosen solvent to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the peptide does not fully dissolve, sonicate the tube for 5-10 minutes.
-
Observation: Visually inspect the solution for any undissolved particles against a dark background.
-
Incremental Addition: If the peptide is not fully dissolved, continue to add small, known volumes of the solvent, repeating the vortexing and sonication steps after each addition, until a clear solution is obtained.
-
Calculation: Record the total volume of solvent required to dissolve the peptide. Calculate the solubility in mg/mL or molarity.
-
Repeat: Repeat the process for each solvent to be tested.
Caption: Workflow for determining peptide solubility.
Protocol 2: HPLC-Based Peptide Stability Assay
This protocol provides a method to assess the stability of a peptide in a given solvent over time.
Materials:
-
Stock solution of this compound in the desired solvent
-
Incubator or water bath
-
HPLC system with a C18 column and UV detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Quenching solution (e.g., 10% TFA in ACN)
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the solvent to be tested.
-
Incubation: Aliquot the solution into several vials and incubate them at a specific temperature (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from incubation.
-
Quenching: Immediately quench the reaction by adding an equal volume of quenching solution to precipitate any proteins (if in a biological matrix) and stop degradation.
-
Centrifugation: Centrifuge the quenched sample to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Detection: UV at 214 nm
-
Gradient: A linear gradient of mobile phase B (e.g., 5% to 95% over 20 minutes) is typically used to elute the peptide.
-
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of the remaining peptide against time to determine the degradation kinetics and half-life.
Caption: Workflow for HPLC-based peptide stability assay.
References
- 1. bachem.com [bachem.com]
- 2. H-Ala-Pro-OH peptide [novoprolabs.com]
- 3. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the nature of bitter-taste di- and tripeptides derived from food proteins based on chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of Proline-Containing Dipeptides
For Immediate Release
This guide provides a comparative overview of the cytotoxic effects of various proline-containing dipeptides, with a focus on their efficacy in inducing cell death in cancer and neuronal cell lines. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and illustrates a key signaling pathway involved in the cytotoxic action of a specific proline-containing dipeptide.
Quantitative Cytotoxicity Data
The cytotoxic potential of proline-containing dipeptides varies significantly depending on their specific amino acid composition, stereochemistry, and the target cell line. The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) values for several proline-containing dipeptides from published studies.
| Dipeptide/Peptide | Cell Line(s) | Cancer Type | Assay | IC50/LD50 | Citation |
| Cyclic Dipeptides (Diketopiperazines) | |||||
| cyclo(L-Phe-L-Hyp) | U87-MG, U251 | Human Glioma | Proliferation | 5.8 µM, 18.6 µM | [1] |
| cyclo(L-Phe-D-Pro) | HCT-116 | Colon Carcinoma | Cytotoxicity | 23.0 µM (approx.) | [1] |
| cyclo(D-Phe-D-Pro) | HCT-116 | Colon Carcinoma | Cytotoxicity | 94.0 µM | [1] |
| Asperflocin | A375 | Melanoma | Cytotoxicity | 10.29 ± 2.37 µM | [1] |
| Mixture: cyclo(L-Tyr-L-Pro), cyclo(L-Val-L-Pro), cyclo(L-Phe-L-Pro) | HeLa, Caco-2 | Cervical Carcinoma, Colorectal Adenocarcinoma | Cell Death | 0.53 mg/mL, 0.66 mg/mL | [1] |
| Proline-Arginine Repeat Peptide | |||||
| Proline/Arginine (PR)20 | Rat Spinal Cord Neurons | N/A (Neurotoxicity) | Cell Death | LD50 of 2 µM | [2] |
Experimental Protocols
The data presented in this guide were generated using established cell-based assays to determine cytotoxicity. The following are detailed methodologies representative of those used in the cited studies.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines were utilized, including HCT-116 (colon carcinoma), HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), U87-MG and U251 (glioma), A375 (melanoma), HeLa (cervical carcinoma), and Caco-2 (colorectal adenocarcinoma).[1] For neurotoxicity studies, primary mixed spinal cord cultures from rats were used.[2]
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Peptide Treatment: Lyophilized dipeptides were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. For experiments, the stock solutions were freshly diluted in complete culture medium to the desired final concentrations and added to the cells.[3]
Cytotoxicity and Cell Viability Assays
-
MTT Assay: The methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cells are seeded in 96-well plates at a specific density (e.g., 2 x 104 cells/well).[4]
-
After a period of cell adherence and growth, the culture medium is replaced with fresh medium containing various concentrations of the test dipeptides.
-
Following an incubation period (e.g., 24-48 hours), the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Motor Neuron Viability Assay: For neurotoxicity assessment of PR20:
-
Mixed spinal cord cultures were exposed to a single dose of the synthetic PR20 peptide added to the culture media.
-
After 5 days of incubation, the cultures were fixed with 4% paraformaldehyde.
-
Motor neurons were identified by immunostaining with SMI32 antibody.
-
The number of surviving motor neurons (immunopositive cells >25 µm in diameter) was quantified to determine the lethal dose.[2]
-
Signaling Pathways in Proline-Containing Dipeptide Cytotoxicity
The mechanisms by which proline-containing dipeptides induce cell death are varied. Some, like cyclo(Phe-Pro), have been shown to induce apoptosis through the activation of caspase cascades.[4] Others, such as the neurotoxic dipeptide repeat PR20, exhibit a different mechanism of action. PR20 does not trigger the typical mitochondrial dysfunction or ER stress pathways associated with apoptosis.[2] Instead, its toxicity stems from the disruption of cellular protein degradation machinery.[2]
The following diagram illustrates the proposed cytotoxic mechanism of the Proline-Arginine (PR)20 dipeptide repeat.
Figure 1: Proposed mechanism of PR20-induced neurotoxicity.
The proline-arginine dipeptide repeat (PR20) has been shown to directly inhibit the ubiquitin-proteasome system (UPS) and the autophagy pathway.[2] This dual inhibition leads to a time-dependent accumulation of ubiquitylated proteins, which can form toxic aggregates and ultimately result in motor neuron death.[2] Notably, this mechanism is distinct from classical apoptosis pathways and does not involve mitochondrial dysfunction or ER stress.[2]
References
- 1. The Proline/Arginine Dipeptide from Hexanucleotide Repeat Expanded C9ORF72 Inhibits the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Proline/Arginine Dipeptide from Hexanucleotide Repeat Expanded C9ORF72 Inhibits the Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Performance of H-Pro-Val-OH in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol (B89426) reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds that are pivotal intermediates in the synthesis of numerous pharmaceuticals and natural products. Organocatalysis, utilizing small organic molecules, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among these, proline and its derivatives have garnered significant attention. This guide provides a statistical analysis of the catalytic performance of the dipeptide H-Pro-Val-OH in asymmetric aldol reactions, comparing it with other relevant organocatalysts based on available experimental data.
Data Presentation: A Comparative Analysis
The catalytic efficacy of this compound and its counterparts is evaluated based on key performance indicators such as reaction yield and enantiomeric excess (e.e.). While direct, side-by-side comparative data for this compound under various conditions is limited in the public domain, the following tables summarize its performance, as well as that of related and commonly used organocatalysts in the asymmetric aldol reaction between 4-nitrobenzaldehyde (B150856) and acetone, a benchmark reaction for evaluating catalyst performance.
Table 1: Catalytic Performance of this compound and its Thioamide Analogue
| Catalyst | Co-catalyst | Yield (%) | e.e. (%) |
| This compound | - | Moderate | Moderate |
| This compound | Benzoic Acid | Higher | Higher |
| Pro-Val Thioamide | - | Higher | Higher |
| Pro-Val Thioamide | Benzoic Acid | 92 | 95 |
Table 2: Performance of Other Proline-Based Organocatalysts
| Catalyst | Reaction Conditions | Yield (%) | e.e. (%) |
| L-Proline | DMSO, rt, 24h | 68 | 76 |
| L-Prolinamide | DMSO, rt, 4h | 93 | 84 |
| Proline Tetrazole | -35 °C | 89 | 83 |
| (S)-Proline | MeOH/H₂O, rt, 19h | High | High |
Data compiled from various studies on the asymmetric aldol reaction of 4-nitrobenzaldehyde with acetone.
Experimental Protocols
The following represents a generalized experimental protocol for a direct asymmetric aldol reaction catalyzed by proline-based organocatalysts, which can be adapted for this compound.
General Procedure for Catalytic Aldol Reactions:
-
To a stirred solution of the organocatalyst (typically 10-20 mol%) in a suitable solvent (e.g., DMSO, DCM, or acetone), the aldehyde (1.0 equivalent) is added.
-
The ketone (typically in excess, e.g., 5.0 equivalents) is then added to the mixture.
-
An additive, such as benzoic acid (10 mol%), may be included to enhance reactivity and selectivity.
-
The reaction is stirred at a specific temperature (ranging from -35 °C to room temperature) for a duration of 24 to 72 hours, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Mandatory Visualization
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
The catalytic cycle of proline and its derivatives, including this compound, in the asymmetric aldol reaction is believed to proceed through an enamine intermediate. The following diagram illustrates the generally accepted mechanism.
A Comparative Analysis of H-Pro-Val-OH Efficacy: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Direct peer-reviewed literature detailing the efficacy of H-Pro-Val-OH in comparison to other compounds is limited. This guide provides a summary of available data on this compound and related proline-containing peptides to serve as a foundational resource for research and development.
Introduction
This compound, or prolyl-valine, is a dipeptide composed of the amino acids proline and valine. While extensive comparative studies on its specific biological efficacy are not widely published, the constituent amino acids and related proline-containing peptides have been the subject of various investigations. Proline confers unique conformational constraints on peptides, influencing their structure and interaction with biological targets[1]. Valine is a hydrophobic amino acid that can play a role in molecular interactions and cellular processes. This guide synthesizes the available information on this compound and provides a comparative context using data from more extensively studied related peptides.
Biological Activity of this compound and Related Peptides
Direct studies on this compound have suggested some biological activity. For instance, in the protozoan Tetrahymena, this compound was observed to induce a negative imprinting effect, indicating a specific cellular response to this dipeptide[1]. In contrast, dipeptides like Pro-Gly and Pro-Leu induced positive imprinting in the same organism[1]. More recently, this compound has been identified in distillers' grain filtrate from the production of Chi-aroma Baijiu, where it is suggested to contribute to the free radical scavenging capacity of the beverage[2].
To provide a broader context for the potential efficacy of this compound, this guide includes data on related, more thoroughly researched peptides.
Comparative Data of Proline-Containing Peptides
The following table summarizes the observed biological activities of this compound and compares them with other proline-containing dipeptides and tripeptides. This comparative data can help infer potential areas of efficacy for this compound that warrant further investigation.
| Peptide | Observed Biological Activity | Model System | Reference |
| This compound | Negative imprinting | Tetrahymena | [1] |
| Potential free radical scavenging | Chi-aroma Baijiu | [2] | |
| H-Pro-Gly-OH | Positive imprinting | Tetrahymena | [1] |
| H-Pro-Leu-OH | Positive imprinting | Tetrahymena | [1] |
| H-Val-Pro-Pro-OH | Angiotensin I-converting enzyme (ACE) inhibition (IC50 of 9 µM) | In vitro | [3] |
| Valyl-Prolyl-Proline (VPP) | Antihypertensive effects (ACE inhibition) | Preclinical and limited human studies | [4] |
| Reduction of pro-inflammatory cytokines (TNF-α, IL-6) | In vitro and animal models | [4] | |
| Inhibition of NF-κB signaling | In vitro and animal models | [4] |
Potential Signaling Pathways
Based on the activities of related proline-containing peptides, particularly those with anti-inflammatory and ACE inhibitory effects, this compound could potentially modulate similar signaling pathways. The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory effects observed with Valyl-Prolyl-Proline (VPP), which could be a relevant avenue of investigation for this compound.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
Experimental Protocols
To rigorously evaluate the efficacy of this compound, standardized experimental protocols are necessary. Below are detailed methodologies for key assays relevant to the potential activities of this dipeptide.
ACE Inhibition Assay (In Vitro)
Objective: To determine the in vitro Angiotensin I-Converting Enzyme (ACE) inhibitory activity of this compound.
Materials:
-
This compound
-
ACE from rabbit lung
-
Hippuryl-His-Leu (HHL) as substrate
-
Borate (B1201080) buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate (B1210297)
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In a microcentrifuge tube, mix 50 µL of this compound solution (at various concentrations) with 50 µL of ACE solution (100 mU/mL in borate buffer).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of HHL solution (5 mM in borate buffer).
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1N HCl.
-
Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of mobile phase (e.g., 50% methanol (B129727) in water with 0.1% TFA).
-
Analyze the amount of HA by reverse-phase HPLC.
-
Calculate the percentage of ACE inhibition and determine the IC50 value.
Anti-inflammatory Activity Assay (Cell-based)
Objective: To assess the ability of this compound to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM medium with 10% FBS
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.
-
Calculate the percentage reduction in cytokine production compared to the LPS-only control.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of a dipeptide like this compound.
Caption: General experimental workflow for peptide efficacy testing.
Conclusion
While direct comparative efficacy data for this compound is currently lacking in peer-reviewed literature, the existing preliminary findings and the activities of structurally related peptides suggest potential for biological activity, particularly in the areas of ACE inhibition and anti-inflammatory effects. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically investigate the efficacy of this compound and compare it to other relevant compounds. Further research is essential to fully elucidate the therapeutic potential of this dipeptide.
References
- 1. Imprinting effects of proline containing dipeptides (proline-glycine, proline-leucine, proline-valine and their retro variants) in tetrahymena. Evolutionary conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. caringsunshine.com [caringsunshine.com]
Inter-Laboratory Validation of Dipeptide-Catalyzed Reactions: A Comparative Guide Based on Proline-Catalyzed Asymmetric Aldol Reactions
A Note on H-Pro-Val-OH: Extensive searches of scientific literature did not yield specific inter-laboratory validation studies for reactions catalyzed by the dipeptide this compound. However, the broader class of proline-based and dipeptide organocatalysts is well-documented. This guide provides a comparative framework using the extensively studied proline-catalyzed asymmetric aldol (B89426) reaction as a representative example to illustrate the principles and data presentation relevant to the validation of such catalytic systems.
The direct asymmetric aldol reaction catalyzed by (S)-proline is a foundational example of enamine-based organocatalysis.[1] Proline is an attractive catalyst because it is inexpensive, non-toxic, stable in air and water, and available in both enantiomeric forms.[1] Dipeptides derived from proline have also been synthesized and evaluated for their catalytic effect in asymmetric direct aldol reactions.[2]
Performance Comparison of Proline-Catalyzed Aldol Reactions
The efficiency and stereoselectivity of proline-catalyzed aldol reactions are influenced by various factors, including the solvent, temperature, and the presence of additives. The following table summarizes representative data from different studies, showcasing the impact of reaction conditions on yield and enantiomeric excess (ee).
| Catalyst | Aldehyde | Ketone | Solvent | Additive | Temp. (°C) | Yield (%) | ee (%) | Reference |
| L-Proline (30 mol%) | 4-Nitrobenzaldehyde | Acetone | - | - | RT | 68 | 76 | [3] |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | - | RT | 97 | 71 | [2] |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | Water | NMM, SDS | RT | 65 | 48 | [2] |
| L-Proline-L-Phe | 4-Nitrobenzaldehyde | Acetone | DMSO | - | RT | 96 | 90 | [2] |
| L-Proline-D-Phe | 4-Nitrobenzaldehyde | Acetone | DMSO | - | RT | 95 | 60 | [2] |
NMM: N-methylmorpholine, SDS: Sodium dodecyl sulfate, RT: Room Temperature
Studies have shown that the solubility of dipeptide catalysts is crucial for achieving high yields in direct aldol reactions.[2] For instance, reactions conducted in DMSO, where the catalysts are more soluble, generally result in better yields compared to those in water with additives.[2] Furthermore, the stereochemistry of the amino acid paired with proline in a dipeptide catalyst significantly influences the enantioselectivity of the reaction.[2]
Experimental Protocols
Below are detailed methodologies for the synthesis of a dipeptide catalyst and a general procedure for a proline-catalyzed asymmetric aldol reaction.
Synthesis of L-proline-L-amino acid dipeptide catalysts
A general method for synthesizing proline-derived dipeptides involves standard peptide coupling techniques.
Materials:
-
L-proline
-
N-protected L-amino acid (e.g., Boc-L-Valine)
-
Coupling agents (e.g., HCTU)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling: The N-protected L-amino acid is coupled with the methyl ester of L-proline in a suitable solvent like DMF using a coupling agent such as HCTU and a base like DIPEA.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is worked up to isolate the protected dipeptide.
-
Deprotection: The protecting groups are removed using an appropriate deprotection agent (e.g., TFA for Boc group, saponification for methyl ester) to yield the final this compound dipeptide.
-
Purification: The crude dipeptide is purified using techniques like column chromatography or recrystallization.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure based on common practices for proline-catalyzed aldol reactions between an aldehyde and a ketone.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
(S)-Proline (catalyst)
-
Solvent (e.g., DMSO)
Procedure:
-
Reaction Setup: To a solution of the aldehyde in the chosen solvent, add the ketone (often in excess) and the proline catalyst.
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction for completion using TLC or HPLC. Reaction times can vary from a few hours to several days.[4]
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral HPLC.
Visualizations
Experimental Workflow for Inter-Laboratory Catalyst Validation
The following diagram illustrates a logical workflow for conducting an inter-laboratory validation of a new catalyst to ensure the reproducibility and robustness of the catalytic reaction.
Caption: Workflow for inter-laboratory validation of a catalytic reaction.
Reaction Mechanism Pathway
The following diagram illustrates the generally accepted catalytic cycle for proline-catalyzed aldol reactions, proceeding through an enamine intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Pro-Val-OH: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedural information for the safe disposal of H-Pro-Val-OH (L-prolyl-L-valine), a dipeptide used in various research applications.
Risk Assessment and Handling
Before disposal, a thorough risk assessment is necessary. Given that this compound is a dipeptide, it is generally considered to have low toxicity. However, as with any laboratory chemical, appropriate precautions should be taken to minimize exposure.
General Chemical Properties (Based on similar compounds)
| Property | Likely Characteristic |
| Physical State | Crystalline solid |
| Solubility | Soluble in water |
| Toxicity | Generally considered low |
| Reactivity | Stable under normal laboratory conditions |
Personal Protective Equipment (PPE)
When handling this compound, the following minimum PPE should be worn:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from dust or splashes.
-
Lab Coat: To protect clothing and skin.
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity to be disposed of.
Step 1: Consultation and Verification
-
Consult EHS: Before proceeding, present your disposal plan to your institution's EHS department for approval. They will provide guidance based on your specific laboratory's policies and local regulations.
-
Review Local Regulations: Familiarize yourself with your institution's and municipality's guidelines for chemical waste disposal.
Step 2: Preparing for Disposal
-
Solid this compound:
-
Ensure the compound is in a clearly labeled, sealed container. The label should include the full chemical name ("this compound" or "L-prolyl-L-valine") and any known hazard information (in this case, likely "non-hazardous").
-
Place the primary container into a secondary, larger container with a secure lid for transport to the designated chemical waste collection area.
-
-
Aqueous Solutions of this compound:
-
For small quantities of dilute aqueous solutions (e.g., less than 1 liter of a solution at a low millimolar concentration), disposal down the drain with copious amounts of water may be permissible, only if approved by your EHS department.
-
For larger volumes or more concentrated solutions, collect the waste in a clearly labeled, sealed container. The label should indicate the contents ("Aqueous solution of this compound"), the approximate concentration, and that it is non-hazardous.
-
Step 3: Final Disposal
-
Transport the labeled waste container to your institution's designated chemical waste collection area.
-
Follow the specific log-in and handover procedures required by your EHS department.
Disposal Workflow Diagram
Essential Safety and Operational Guide for Handling H-Pro-Val-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling H-Pro-Val-OH. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Protects eyes from potential splashes or airborne particles of the chemical.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][2] | Prevents skin contact with the chemical. Disposable gloves should be changed immediately if contaminated.[1] |
| Body Protection | A long-sleeved lab coat should be worn at all times.[1][2][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood, especially when handling the powder form, to minimize inhalation exposure.[1][3] | Prevents inhalation of any dust or aerosols that may be generated.[1][3] |
| General Laboratory Attire | Long pants and closed-toe shoes are required for all laboratory work.[1][2] | Ensures no skin is exposed on the lower body and feet. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is critical for both safety and maintaining the integrity of this compound.
1. Preparation and Storage:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which often suggest storage at -20°C.[4] Before use, allow the container to warm to room temperature to prevent moisture condensation.[3]
-
Work Area Preparation: Ensure a clean and operational chemical fume hood.[1][3] Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[1]
2. Handling and Experimental Use:
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[1][3] Use appropriate tools to handle the compound, minimizing the creation of dust.[3]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. Cleanup and Decontamination:
-
Work Surface: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Clean all non-disposable equipment that came into contact with the chemical according to standard laboratory procedures.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in a properly labeled and sealed container.[3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[1] These items must be collected in a designated and clearly labeled hazardous waste container.[1][3]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[3] Do not pour chemical waste down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
